Tert-butylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73719. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVMZZBLCLWBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185642 | |
| Record name | tert-Butylcyclohexane | |
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Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3178-22-1 | |
| Record name | tert-Butylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3178-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butylcyclohexane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERT-BUTYLCYCLOHEXANE | |
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| Record name | tert-Butylcyclohexane | |
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| Record name | tert-butylcyclohexane | |
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| Record name | TERT-BUTYLCYCLOHEXANE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Conformational Analysis of Monosubstituted Cyclohexanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practices of conformational analysis of monosubstituted cyclohexanes. Understanding the three-dimensional structure and dynamic behavior of these fundamental organic scaffolds is of paramount importance in medicinal chemistry and drug development, as the conformation of a molecule can profoundly influence its biological activity, metabolic stability, and pharmacokinetic properties.
Core Principles of Cyclohexane (B81311) Conformation
The cyclohexane ring is not a planar structure. To alleviate angle and torsional strain, it adopts a puckered three-dimensional conformation. The most stable and well-characterized of these is the chair conformation .[1] In this arrangement, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain.[1]
The chair conformation possesses two distinct types of substituent positions:
-
Axial (a): These bonds are parallel to the principal axis of the ring, pointing either straight up or straight down.
-
Equatorial (e): These bonds point out from the "equator" of the ring.
A crucial dynamic process in cyclohexane chemistry is the ring flip or chair interconversion .[2] This is a rapid process at room temperature that converts one chair conformation into another.[3] During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.[2]
Other, higher-energy conformations of cyclohexane, such as the boat and twist-boat , exist as transient intermediates during the ring flip process but are significantly less stable and thus less populated at equilibrium.[4]
Monosubstituted Cyclohexanes and the Concept of A-Values
When a substituent replaces a hydrogen atom on the cyclohexane ring, the two chair conformations are no longer of equal energy.[5] The substituent can occupy either an axial or an equatorial position, and the relative stability of these two conformers is determined by steric interactions.
The axial position is generally less favorable for substituents larger than hydrogen due to 1,3-diaxial interactions .[6][7] These are steric repulsions between the axial substituent and the two axial hydrogens on the same side of the ring, located at the C3 and C5 positions relative to the substituent at C1.[6] In contrast, an equatorial substituent points away from the bulk of the ring, minimizing these unfavorable interactions.[8]
The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value . The A-value is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers at a given temperature.[2][9]
ΔG° = G°(axial) - G°(equatorial) = -RTlnKeq
Where:
-
G°(axial) is the standard Gibbs free energy of the axial conformer.
-
G°(equatorial) is the standard Gibbs free energy of the equatorial conformer.
-
R is the gas constant.
-
T is the temperature in Kelvin.
-
Keq is the equilibrium constant, given by the ratio of the concentration of the equatorial conformer to the axial conformer ([equatorial]/[axial]).
A larger A-value signifies a greater preference for the equatorial position and indicates a "bulkier" substituent in the context of conformational analysis.
Data Presentation: A-Values of Common Substituents
The following table summarizes the A-values for a range of common substituents. These values are crucial for predicting the conformational preferences of substituted cyclohexanes. Note that A-values can be influenced by solvent and temperature.
| Substituent (X) | A-Value (kcal/mol) | A-Value (kJ/mol) |
| -H | 0 | 0 |
| -F | 0.25 | 1.05 |
| -Cl | 0.53 | 2.22 |
| -Br | 0.48 | 2.01 |
| -I | 0.47 | 1.97 |
| -OH | 0.9 (protic solvent) | 3.8 (protic solvent) |
| 0.5 (aprotic solvent) | 2.1 (aprotic solvent) | |
| -OCH3 | 0.6 | 2.5 |
| -NH2 | 1.4 | 5.9 |
| -CN | 0.2 | 0.8 |
| -CH3 | 1.74 | 7.3 |
| -CH2CH3 | 1.75 | 7.3 |
| -CH(CH3)2 | 2.15 | 9.0 |
| -C(CH3)3 | ~5.0 | ~21 |
| -C6H5 | 3.0 | 12.6 |
| -COOH | 1.4 | 5.9 |
| -COOCH3 | 1.2 | 5.0 |
Data compiled from various sources, including references[3][10][11]. Values are approximate and can vary with experimental conditions.
Experimental Protocol: Determination of A-Values by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining A-values. The methodology relies on the principle that at low temperatures, the ring flip of a monosubstituted cyclohexane can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.
Sample Preparation
-
Compound: The monosubstituted cyclohexane of interest should be of high purity.
-
Solvent: A solvent with a low freezing point is essential. Commonly used solvents include deuterated chloroform (B151607) (CDCl3), deuterated methylene (B1212753) chloride (CD2Cl2), or deuterated toluene (B28343) (toluene-d8). The choice of solvent can influence the conformational equilibrium, so it should be reported with the A-value.
-
Concentration: Prepare a dilute solution of the compound (typically 5-20 mg/mL) in the chosen deuterated solvent.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (≥300 MHz) equipped with a variable temperature unit is required.
-
Initial Spectrum (Room Temperature): Acquire a standard 1H NMR spectrum at room temperature. At this temperature, the ring flip is rapid, and an averaged spectrum will be observed.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a 1H NMR spectrum at each temperature.
-
Coalescence Temperature: Note the temperature at which the signals for the protons of interest (often the proton on the carbon bearing the substituent or the protons of the substituent itself) broaden and merge into a single peak. This is the coalescence temperature.
-
Slow-Exchange Regime: Continue to lower the temperature until the signals for the axial and equatorial conformers are well-resolved into two distinct sets of peaks. This is the slow-exchange regime.
Data Analysis
-
Signal Assignment: In the slow-exchange spectrum, assign the signals corresponding to the axial and equatorial conformers. This can often be done based on chemical shift differences and coupling constants.
-
Integration: Carefully integrate the well-resolved signals corresponding to the axial and equatorial conformers. The ratio of the integrals is equal to the ratio of the conformer populations. Keq = [equatorial] / [axial] = Integralequatorial / Integralaxial
-
Calculation of ΔG°: Use the following equation to calculate the Gibbs free energy difference (the A-value): ΔG° = -RTln(Keq)
-
R = 8.314 J/(mol·K) or 1.987 cal/(mol·K)
-
T = Temperature in Kelvin at which the slow-exchange spectrum was acquired.
-
Factors Influencing Conformational Preference
While steric bulk, as quantified by 1,3-diaxial interactions, is the primary determinant of conformational preference, other factors can also play a role:
-
Bond Length: Longer bonds between the substituent and the cyclohexane ring can reduce the severity of 1,3-diaxial interactions, leading to a smaller A-value than might be expected based on atomic size alone. For example, the A-value for iodine is smaller than that for chlorine.
-
Electronic Effects: In some cases, electronic interactions, such as hyperconjugation or dipole-dipole interactions, can influence the conformational equilibrium.
-
Solvent Effects: The polarity of the solvent can affect the conformational equilibrium, particularly for polar substituents that can engage in hydrogen bonding or other solvent interactions.
Conclusion
The conformational analysis of monosubstituted cyclohexanes is a cornerstone of modern stereochemistry with profound implications for drug design and development. The A-value provides a robust quantitative measure of the steric requirements of a substituent, enabling chemists to predict and understand the three-dimensional structures of molecules. The experimental determination of A-values through low-temperature NMR spectroscopy remains a powerful tool for elucidating the subtle energetic differences that govern molecular conformation and, ultimately, biological function. This guide provides the fundamental knowledge and a practical framework for researchers to apply these principles in their work.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 10. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]
- 11. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of tert-butylcyclohexane
An In-depth Technical Guide on the Physical and Chemical Properties of tert-Butylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a monosubstituted cyclohexane (B81311) that serves as a cornerstone molecule in the study of conformational analysis. Its bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, making it an invaluable tool for investigating stereochemical and electronic effects in cyclic systems. This technical guide provides a comprehensive overview of the , including detailed spectroscopic data, thermodynamic parameters, and experimental methodologies, to support its application in research and drug development.
Physical Properties
The physical properties of this compound are well-documented and are summarized in the table below. These properties are essential for its handling, purification, and use as a solvent or a reference compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀ | [1][2] |
| Molecular Weight | 140.27 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 171-171.5 °C | [2] |
| Melting Point | -41 °C | [2] |
| Density | 0.81 - 0.83 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.4460 - 1.4480 at 20 °C | [4] |
| Solubility | Insoluble in water | [5] |
Conformational Analysis
The most significant chemical feature of this compound is the profound influence of the tert-butyl group on the conformational equilibrium of the cyclohexane ring. The steric bulk of the tert-butyl group strongly disfavors the axial position due to severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Consequently, the equilibrium lies overwhelmingly towards the conformer with the tert-butyl group in the equatorial position.[5][6]
This conformational locking is a critical concept in stereochemistry and is often exploited in the design of molecules with specific three-dimensional arrangements, which is of particular interest in drug development for optimizing ligand-receptor interactions.
Caption: Conformational equilibrium of this compound.
Spectroscopic Properties
The spectroscopic data for this compound are consistent with its rigid, equatorially-substituted chair conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the rapid chair-chair interconversion at room temperature, the NMR spectra of many substituted cyclohexanes show time-averaged signals. However, for this compound, the overwhelming preference for the equatorial conformer results in a spectrum that is essentially that of a single, locked conformation.
¹H NMR Data (90 MHz, CDCl₃)[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.95 - 1.45 | m | 5H | Cyclohexyl protons (axial and equatorial) |
| 1.45 - 0.73 | m | 6H | Cyclohexyl protons (axial and equatorial) |
| 0.831 | s | 9H | tert-Butyl protons |
¹³C NMR Data (Solvent: CDCl₃)[7][8][9]
| Chemical Shift (ppm) | Assignment |
| ~48 | C1 (CH) |
| ~32 | C(CH₃)₃ (quaternary) |
| ~27.5 | C(CH₃)₃ (methyls) |
| ~27 | C2, C6 (CH₂) |
| ~26.5 | C3, C5 (CH₂) |
| ~26 | C4 (CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characteristic of a saturated hydrocarbon, showing strong C-H stretching and bending vibrations.
Major IR Absorption Bands (Neat)[10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925-2950 | Strong | C-H stretching (cyclohexyl and tert-butyl) |
| 2850-2870 | Strong | C-H stretching (cyclohexyl and tert-butyl) |
| 1440-1470 | Medium | CH₂ scissoring and CH₃ asymmetric bending |
| 1365 | Medium | CH₃ symmetric bending (tert-butyl) |
Mass Spectrometry (MS)
The mass spectrum of this compound is dominated by fragmentation patterns characteristic of alkylcyclohexanes.
Key Mass Spectrometry Fragments (GC-MS, Electron Ionization)[2][4]
| m/z | Relative Intensity (%) | Assignment |
| 57 | 100 | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 83 | ~40-60 | [C₆H₁₁]⁺ (cyclohexyl cation) |
| 125 | ~10-20 | [M - CH₃]⁺ |
| 140 | ~5-15 | [M]⁺ (Molecular ion) |
Thermodynamic Properties
The thermodynamic properties of this compound, particularly the energy difference between its conformers, are fundamental to understanding its behavior.
| Property | Value | Reference(s) |
| A-value (ΔG°) | ~4.9 - 5.0 kcal/mol (~20.5 - 20.9 kJ/mol) | [6][11] |
| Standard Enthalpy of Formation (ΔHf°) | Data not readily available in searched resources. |
The A-value represents the Gibbs free energy difference between the axial and equatorial conformers.[11] The large A-value for the tert-butyl group quantifies its strong preference for the equatorial position.[6]
Chemical Properties and Reactivity
This compound is a saturated hydrocarbon and is generally unreactive under standard conditions. Its primary chemical significance lies in how the conformationally rigid tert-butylcyclohexyl scaffold influences the reactivity of functional groups attached to it. For instance, in elimination reactions of substituted tert-butylcyclohexanes, the stereochemical orientation of the leaving group (axial vs. equatorial) dramatically affects the reaction rate and pathway, providing classic examples of the stereoelectronic requirements of these reactions.
Experimental Protocols
The following are generalized protocols for the characterization of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[7]
-
Instrument Parameters (for a 300-400 MHz spectrometer):
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical spectral width is 0-10 ppm. The number of scans can be low (e.g., 8-16) due to the high concentration.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-60 ppm is sufficient. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[12]
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal.
IR Spectroscopy
Objective: To obtain the IR spectrum of liquid this compound.
Methodology:
-
Sample Preparation (Neat Liquid): Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[3]
-
Instrument Parameters:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the sample holder with the salt plates in the instrument's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
GC-MS Analysis
Objective: To obtain the mass spectrum of this compound and determine its retention time.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrument Parameters (representative):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Synthesis and Characterization Workflow
A common synthetic route to this compound is the hydrogenation of tert-butylbenzene. The following diagram illustrates a typical workflow for its synthesis and subsequent characterization.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound is a fundamentally important molecule in organic chemistry, primarily due to the conformational rigidity imparted by its bulky tert-butyl group. Its well-defined physical and spectroscopic properties make it an ideal model system for a wide range of chemical studies. This guide provides essential data and methodologies to assist researchers, scientists, and drug development professionals in utilizing this compound and its derivatives in their work. A thorough understanding of its properties is crucial for the rational design and analysis of complex cyclic molecules.
References
- 1. This compound(3178-22-1) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C10H20 | CID 18508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. spectrabase.com [spectrabase.com]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(3178-22-1) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound(3178-22-1) IR Spectrum [m.chemicalbook.com]
- 11. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
chair conformation of tert-butylcyclohexane
An In-depth Technical Guide on the Chair Conformation of tert-Butylcyclohexane
Abstract
The tert-butyl group is a cornerstone substituent in the field of stereochemistry and conformational analysis. Its significant steric bulk effectively "locks" the cyclohexane (B81311) ring into a single, predictable chair conformation. This guide provides a detailed examination of the conformational preferences of this compound, the energetic principles governing this behavior, and the experimental methodologies used for its characterization. This analysis is crucial for researchers in organic synthesis, medicinal chemistry, and materials science where precise control over molecular geometry is paramount for function.
Introduction to Cyclohexane Conformation
The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, three-dimensional structure known as the "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent carbon-hydrogen bonds).[1] This chair conformation can undergo a rapid "ring-flip" at room temperature, interconverting between two equivalent chair forms. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[1]
When a substituent is introduced onto the ring, the two resulting chair conformers are no longer energetically equivalent. The conformational equilibrium will favor the chair form that places the substituent in the less sterically hindered position. For most substituents, this is the equatorial position.[2]
The Role of the tert-Butyl Group: A Conformational Lock
The tert-butyl group [-C(CH₃)₃] is exceptionally bulky. When forced into an axial position on a cyclohexane ring, it experiences severe steric repulsion with the two axial hydrogen atoms on the same face of the ring (at the C3 and C5 positions). This destabilizing interaction is known as a 1,3-diaxial interaction.[3][4] These interactions are essentially gauche-butane interactions between one of the methyl groups of the tert-butyl substituent and the C3/C5 carbons of the cyclohexane ring.[3]
Due to the magnitude of this steric strain, the energy of the axial conformer is significantly higher than that of the equatorial conformer. The energy difference is so substantial that the equilibrium lies overwhelmingly in favor of the conformer with the tert-butyl group in the equatorial position.[5] This strong preference effectively prevents the ring-flip, "locking" the cyclohexane ring into a single conformation.[5][6]
Energetics and Quantitative Analysis
The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for moving a substituent from the equatorial to the axial position.[7] A larger A-value signifies a greater preference for the equatorial position.[6]
The tert-butyl group possesses one of the largest A-values among common substituents, definitively illustrating its steric influence. The equilibrium constant (Keq) and the population of each conformer at 25 °C (298 K) can be calculated from the A-value using the relationship ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Keq ([Equatorial]/[Axial]) | Population (Equatorial) | Population (Axial) |
| A-value (ΔG°) | ~4.9 - 5.0[6][7] | ~21[3] | ~10,000 : 1[6] | > 99.9%[3] | < 0.1% |
| Table 1: Conformational Energy Data for the tert-butyl group on a Cyclohexane Ring at 25 °C. |
The immense steric strain in the axial conformer arises from the two 1,3-diaxial interactions. Each interaction between an axial tert-butyl group and a syn-axial hydrogen contributes approximately 2.7 kcal/mol (11.4 kJ/mol) of strain, leading to a total destabilization of about 5.4 kcal/mol (22.8 kJ/mol), which is consistent with the experimentally determined A-value.[8]
Experimental Protocol: NMR Spectroscopic Determination
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to quantify conformational equilibria.[9] At room temperature, the chair-flip of cyclohexane is too rapid for the NMR spectrometer to distinguish between axial and equatorial environments, resulting in time-averaged signals. By cooling the sample, the rate of interconversion can be slowed to the point where distinct signals for each conformer can be resolved (a process known as "freezing out" the conformation).
Generalized Protocol for A-Value Determination:
-
Sample Preparation: A solution of the substituted cyclohexane (e.g., this compound) is prepared in a deuterated solvent with a low freezing point (e.g., deuteriochloroform, CDCl₃, or a mixture like CHF₂Cl/CHFCl₂). Tetramethylsilane (TMS) is added as an internal standard.
-
NMR Spectrometer Setup: The sample is placed in a variable-temperature NMR probe. The spectrometer is tuned to the desired nucleus (typically ¹H or ¹³C).
-
Low-Temperature Acquisition: The probe temperature is gradually lowered. For this compound, temperatures below approximately -100 °C are required to slow the ring-flip sufficiently.
-
Spectral Analysis:
-
¹³C NMR spectra are acquired at the low temperature.
-
The signals corresponding to the equatorial and axial conformers are identified. Due to the extreme equilibrium position for this compound, observing the signals for the axial conformer is exceptionally difficult and often not feasible. The A-value is so large that it is typically cited as a lower limit determined by the detection threshold of the instrument.[10] For other substituents with smaller A-values, distinct peaks for both conformers are visible.
-
The relative populations of the two conformers are determined by integrating the corresponding, well-resolved peaks.
-
-
Calculation:
-
The equilibrium constant is calculated: Keq = (Integral of Equatorial Conformer) / (Integral of Axial Conformer).
-
The Gibbs free energy difference (A-value) is calculated using the formula: ΔG° = -RT ln(Keq) .
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gauthmath.com [gauthmath.com]
- 5. chemistryschool.net [chemistryschool.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sikhcom.net [sikhcom.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Enduring Impact of Bulk: An In-depth Technical Guide to the Steric Hindrance Effects of the Tert-Butyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic chemistry and medicinal chemistry, the tert-butyl group [-C(CH₃)₃] stands as a cornerstone for rationally designing molecules with specific properties and reactivities. Its profound steric bulk, a consequence of the tetrahedral arrangement of three methyl groups around a central carbon, exerts a powerful influence on a molecule's conformation, reactivity, and biological interactions. This technical guide provides a comprehensive exploration of the steric hindrance effects imparted by the tert-butyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical principles. Understanding and harnessing these effects are paramount for researchers and professionals engaged in chemical synthesis and drug development.
The steric hindrance of the tert-butyl group is not merely a passive obstruction but an active tool to control reaction pathways, enforce desired molecular geometries, and shield susceptible functionalities from metabolic degradation.[1][2] Its strategic placement within a molecule can dramatically alter reaction rates, shift conformational equilibria, and dictate the selectivity of biological interactions.[1][3]
Quantitative Analysis of Steric Hindrance
The steric influence of the tert-butyl group can be quantified through various experimental and computational methods. This section presents key data that allows for a direct comparison of its effects with other common alkyl substituents.
Impact on Reaction Rates: Nucleophilic Substitution
The steric bulk of the tert-butyl group dramatically influences the rates of nucleophilic substitution reactions.[1] In bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile performs a backside attack on the electrophilic carbon, the tert-butyl group renders the reaction center virtually inaccessible, leading to a drastic reduction in the reaction rate.[4] Conversely, in unimolecular nucleophilic substitution (SN1) reactions, the tert-butyl group promotes the formation of a stable tertiary carbocation, significantly accelerating the reaction.[5]
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides [6]
| Alkyl Bromide | Class | Relative Rate |
| CH₃Br | Methyl | 1200 |
| CH₃CH₂Br | Primary | 40 |
| (CH₃)₂CHBr | Secondary | 1 |
| (CH₃)₃CBr | Tertiary | Negligible |
Table 2: Relative Rates of Solvolysis (SN1) of Alkyl Halides
| Alkyl Halide | Class | Relative Rate |
| CH₃X | Methyl | ~1 |
| CH₃CH₂X | Primary | ~1 |
| (CH₃)₂CHX | Secondary | 12 |
| (CH₃)₃CX | Tertiary | 1,200,000 |
Note: Relative rates are approximate and can vary with solvent and leaving group.
Conformational Preferences: A-Values
The steric demand of the tert-butyl group is prominently illustrated by its effect on the conformational equilibrium of substituted cyclohexanes. The "A-value" quantifies the energetic preference of a substituent to occupy the more spacious equatorial position over the sterically hindered axial position. The tert-butyl group possesses one of the largest A-values, effectively "locking" the cyclohexane (B81311) ring in a conformation where the tert-butyl group is equatorial.[1][7]
Table 3: Conformational A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ | 1.7 |
| -CH₂CH₃ | 1.8 |
| -CH(CH₃)₂ | 2.1 |
| -C(CH₃)₃ | > 4.5 |
| -OH | 0.9 |
| -Cl | 0.5 |
Esterification Reactions
The steric hindrance of the tert-butyl group also significantly impacts the rate of esterification. Due to the bulkiness around the hydroxyl group, the esterification of tert-butyl alcohol is considerably slower than that of less hindered primary and secondary alcohols.[8][9]
Table 4: Relative Reactivity of Alcohols in Esterification with Stearic Acid [8]
| Alcohol | Class | Relative Reactivity Order |
| 1-Butanol | Primary | 1 |
| 1-Propanol | Primary | 2 |
| 2-Methyl-1-propanol | Primary (branched) | 3 |
| Ethanol | Primary | 4 |
| 2-Butanol | Secondary | 5 |
| 2-Propanol | Secondary | 6 |
| 2-Methyl-2-propanol (tert-Butyl alcohol) | Tertiary | 7 |
Experimental Protocols
This section outlines the methodologies for key experiments used to quantify the steric effects of the tert-butyl group.
Kinetic Study of SN1 Solvolysis of Tert-Butyl Chloride
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride.
Materials:
-
Tert-butyl chloride
-
Ethanol/water solvent mixtures (e.g., 80:20, 70:30)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)
-
Bromothymol blue indicator
-
Burette, pipettes, flasks
-
Constant temperature water bath
Procedure:
-
Prepare a solution of tert-butyl chloride in a suitable solvent (e.g., acetone).
-
In a separate flask, prepare the desired ethanol/water solvent mixture containing a few drops of bromothymol blue indicator.
-
Add a known, small volume of the standardized NaOH solution to the solvent mixture. The solution should be blue.
-
Initiate the reaction by adding a precise volume of the tert-butyl chloride solution to the solvent mixture and start a timer immediately.
-
The solvolysis of tert-butyl chloride produces HCl, which will neutralize the added NaOH.
-
Record the time it takes for the indicator to change from blue to yellow, indicating the consumption of all the NaOH.
-
Immediately add another aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several intervals.
-
The rate of the reaction can be determined by plotting the natural logarithm of the concentration of unreacted tert-butyl chloride versus time. The slope of this line will be equal to -k, where k is the first-order rate constant.
Determination of A-Value by Low-Temperature ¹H NMR Spectroscopy
Objective: To determine the conformational equilibrium constant and the A-value for a tert-butyl-substituted cyclohexane.
Materials:
-
A suitable tert-butyl-substituted cyclohexane derivative (e.g., cis-4-tert-butyl-1-methylcyclohexane)
-
A deuterated solvent with a low freezing point (e.g., CDCl₃, Toluene-d₈)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-20 mM) of the cyclohexane derivative in the chosen deuterated solvent in an NMR tube.[10]
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, the chair-flip of the cyclohexane ring is rapid on the NMR timescale, and you will observe time-averaged signals for the protons.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.[11]
-
Coalescence and Freezing Out: As the temperature is lowered, the rate of the chair-flip will decrease. You will observe broadening of the signals, followed by coalescence, and finally, the emergence of separate signals for the axial and equatorial conformers as the equilibrium "freezes out" on the NMR timescale.
-
Integration of Signals: At a sufficiently low temperature where the signals for the two conformers are well-resolved, carefully integrate the signals corresponding to a specific proton (e.g., the methyl group) in both the axial and equatorial conformers.
-
Calculation of Equilibrium Constant (K_eq): The equilibrium constant is the ratio of the integrals of the equatorial conformer to the axial conformer.
-
Calculation of ΔG°: The Gibbs free energy difference (and thus the A-value) can be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Applications in Drug Development
The steric properties of the tert-butyl group are extensively utilized in medicinal chemistry and drug development.
Metabolic Shielding
By sterically hindering a metabolically labile site on a drug molecule, a tert-butyl group can prevent or slow down its enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[12][13] Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are responsible for the metabolism of a vast number of drugs.[14][15] The bulky tert-butyl group can act as a shield, preventing the drug from fitting into the active site of these enzymes.[12]
Table 5: Impact of Tert-Butyl Group on Metabolic Stability [6]
| Compound | Key Structural Feature | In Vitro Half-life (HLM) |
| Analog 1 | -CH₃ | Short |
| Analog 2 | -C(CH₃)₃ | Significantly Longer |
HLM: Human Liver Microsomes. Data is representative.
Receptor Selectivity and Binding Affinity
The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype. Its bulk can prevent a drug molecule from fitting into the binding pocket of an off-target receptor, thus reducing side effects. In other cases, the tert-butyl group can engage in favorable van der Waals interactions within a specific binding pocket, enhancing binding affinity and potency. This is particularly relevant in the design of kinase inhibitors, where the tert-butyl group can occupy hydrophobic pockets in the ATP-binding site.
Table 6: Influence of Tert-Butyl Group on Kinase Inhibition
| Kinase Inhibitor | Target Kinase | Key Substituent | IC₅₀ (nM) |
| Compound A | Kinase X | -H | 500 |
| Compound B | Kinase X | -C(CH₃)₃ | 20 |
| Compound C | Kinase Y (off-target) | -H | 100 |
| Compound D | Kinase Y (off-target) | -C(CH₃)₃ | >1000 |
IC₅₀ values are representative and illustrate the principle of potency and selectivity enhancement.
Use in Asymmetric Synthesis
The steric bulk of the tert-butyl group is also exploited in asymmetric synthesis, where it can be incorporated into chiral auxiliaries to control the stereochemical outcome of a reaction.[16][17][18] The tert-butylsulfinyl group, for example, is a highly effective chiral auxiliary in a variety of asymmetric transformations.[12][17]
Conclusion
The tert-butyl group is a powerful and versatile tool in the arsenal (B13267) of chemists and drug designers. Its profound steric hindrance effects provide a means to control reaction outcomes, dictate molecular shape, and fine-tune the properties of molecules. A thorough understanding of the quantitative and qualitative aspects of its steric influence, as detailed in this guide, is essential for its effective application in research and development. From locking conformations to shielding drugs from metabolism, the "bulky" nature of the tert-butyl group continues to have an enduring and significant impact on chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. ocw.uci.edu [ocw.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. researchgate.net [researchgate.net]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. emory.edu [emory.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of Drugs on CYP3A Enzyme Activity and Protein Expression Through Ubiquitination Modification Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. york.ac.uk [york.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Diaxial Interactions in Substituted Cyclohexanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Conformational analysis is a critical aspect of modern drug design and chemical research. For cyclic molecules, particularly substituted cyclohexanes, the spatial arrangement of substituents significantly impacts molecular stability, reactivity, and biological activity. A key determinant of conformational preference in these systems is the presence of 1,3-diaxial interactions, a form of steric strain. This technical guide provides a comprehensive overview of the principles governing 1,3-diaxial interactions, detailed experimental and computational methodologies for their quantification, and their implications in the development of therapeutic agents.
Introduction: The Chair Conformation and Steric Strain
The cyclohexane (B81311) ring predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring inversion, these positions can interconvert.
For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable than the one with the substituent in the axial position. This energy difference is primarily due to unfavorable steric interactions between the axial substituent and the two axial hydrogen atoms on the same side of the ring, located at the third carbon atoms relative to the substituent. These repulsive forces are termed 1,3-diaxial interactions .
The magnitude of this steric strain is dependent on the size and nature of the substituent. Larger, bulkier groups experience more significant 1,3-diaxial interactions, leading to a stronger preference for the equatorial position. This energetic preference is quantified by the conformational free energy difference, commonly known as the A-value .
Quantitative Analysis of 1,3-Diaxial Interactions: A-Values
The A-value of a substituent is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at a given temperature. A larger A-value signifies a greater energetic penalty for the substituent to occupy the axial position and thus a stronger preference for the equatorial position.
Data Presentation: A-Values for Common Substituents
The following table summarizes the A-values for a range of common substituents. This data is crucial for predicting the conformational equilibrium of substituted cyclohexanes.
| Substituent (X) | A-Value (kcal/mol) | A-Value (kJ/mol) |
| -H | 0 | 0 |
| -F | 0.25 | 1.05 |
| -Cl | 0.52 | 2.18 |
| -Br | 0.48 | 2.01 |
| -I | 0.46 | 1.92 |
| -OH | 0.94 (protic solvent) | 3.93 (protic solvent) |
| 0.52 (aprotic solvent) | 2.18 (aprotic solvent) | |
| -OCH₃ | 0.60 | 2.51 |
| -NH₂ | 1.4 | 5.9 |
| -CH₃ | 1.74 | 7.28 |
| -CH₂CH₃ | 1.75 | 7.32 |
| -CH(CH₃)₂ | 2.15 | 9.00 |
| -C(CH₃)₃ | >5.0 | >21 |
| -C₆H₅ | 3.1 | 13.0 |
| -CN | 0.21 | 0.88 |
| -COOH | 1.41 | 5.90 |
Experimental Protocols for Determining A-Values
The experimental determination of A-values is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to slow the rapid ring inversion of the cyclohexane ring.
Low-Temperature NMR Spectroscopy
Principle: At room temperature, the chair-chair interconversion of most substituted cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this interconversion can be slowed down to the point where distinct signals for the axial and equatorial conformers can be observed and quantified.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (typically 10-50 mM) of the substituted cyclohexane in a deuterated solvent with a low freezing point (e.g., deuterated methanol (B129727) (CD₃OD), deuterated dichloromethane (B109758) (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)).
-
The concentration should be optimized to ensure good signal-to-noise in a reasonable acquisition time while avoiding intermolecular interactions.
-
Filter the solution into a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature.
-
Acquire a ¹H NMR spectrum at each temperature until the signals for the axial and equatorial conformers are well-resolved (the coalescence temperature has been passed). This typically occurs at temperatures between -60 °C and -100 °C.
-
Key NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 30 seconds is a conservative starting point if T₁ is unknown.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio for accurate integration of minor conformer signals.
-
-
-
Data Analysis:
-
At a temperature where the conformer signals are sharp and well-separated, carefully integrate the signals corresponding to a specific proton in both the axial and equatorial conformers.
-
The ratio of the integrals directly corresponds to the equilibrium constant (K_eq) for the conformational equilibrium: K_eq = [Equatorial Conformer] / [Axial Conformer] = Integral_equatorial / Integral_axial
-
Calculate the Gibbs free energy difference (A-value) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Dynamic NMR (DNMR) Line-Shape Analysis
Principle: In the temperature range where the ring inversion is intermediate on the NMR timescale (near the coalescence temperature), the lineshapes of the NMR signals are broadened. A detailed analysis of these lineshapes can provide the rate constants for the conformational interconversion, from which the activation energy barrier can be determined.
Computational Protocols for Determining A-Values
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method for calculating the relative energies of conformers and predicting A-values.
Computational Protocol: DFT Calculations
-
Structure Generation:
-
Build 3D models of both the axial and equatorial chair conformers of the substituted cyclohexane using a molecular modeling software (e.g., Avogadro, GaussView).
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer using a suitable DFT functional and basis set.
-
Recommended Functional: B3LYP or ωB97X-D (the latter includes dispersion corrections, which can be important for non-covalent interactions).
-
Recommended Basis Set: 6-31G(d) is a good starting point for initial optimizations. For higher accuracy, a larger basis set such as 6-311+G(d,p) is recommended.
-
Ensure the optimization converges to a true energy minimum (no imaginary frequencies).
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the geometry optimization for each optimized conformer.
-
This calculation serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to calculate the Gibbs free energy.
-
-
-
A-Value Calculation:
-
Extract the Gibbs free energy (G) for both the axial (G_axial) and equatorial (G_equatorial) conformers from the output of the frequency calculations.
-
The A-value is the difference between these two values: A-value = G_axial - G_equatorial
-
Visualizing 1,3-Diaxial Interactions
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
The Rotational Barrier of the Tert-Butyl Group in Cyclohexane: An In-depth Technical Guide
Abstract
The tert-butyl group is a cornerstone of conformational analysis in cyclohexane (B81311) systems, primarily due to its significant steric bulk, which profoundly influences the conformational equilibrium of the cyclohexane ring. This technical guide provides a comprehensive overview of the rotational barrier of the tert-butyl group when attached to a cyclohexane ring. It is intended for researchers, scientists, and professionals in drug development who leverage stereochemical and conformational principles in molecular design and analysis. This document details the experimental and computational methodologies used to quantify this rotational barrier, presents key quantitative data, and illustrates the underlying principles governing this phenomenon.
Introduction: The Significance of the Tert-Butyl Group in Cyclohexane Conformation
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. For the sterically demanding tert-butyl group, the energy difference between these two positions is substantial, leading to a strong preference for the equatorial orientation. This preference is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively preventing the ring from flipping to the conformation where the tert-butyl group would be axial.
This conformational locking is a direct consequence of the high energetic penalty associated with placing the bulky tert-butyl group in the axial position, where it experiences severe steric repulsion with the syn-axial hydrogen atoms at the C3 and C5 positions. This energetic penalty is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.
While the A-value describes the thermodynamics of the ring flip, the focus of this guide is the kinetic barrier to rotation of the tert-butyl group itself around the C-C bond connecting it to the cyclohexane ring. This rotational barrier is a critical parameter in understanding the dynamic behavior of tert-butyl substituted cyclohexanes and their derivatives, which are frequently employed in medicinal chemistry to control molecular shape and receptor interactions.
Quantitative Data on the Rotational and Conformational Barriers
The energetic landscape of tert-butylcyclohexane is characterized by distinct energy barriers for different conformational processes. The primary methods for quantifying these barriers are dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. Below is a summary of key quantitative data.
| Parameter | System | Value (kcal/mol) | Value (kJ/mol) | Method | Reference |
| Rotational Barrier (ΔG‡) | Equatorial tert-butyl group in this compound | 6.3 | 26.4 | Dynamic ¹H NMR | [1] |
| A-value (ΔG°) | This compound (Axial-Equatorial Energy Difference) | ~4.9 | ~20.5 | NMR Spectroscopy | [2] |
| A-value (Calculated) | This compound | 4.7 | 19.7 | Molecular Mechanics (SFF) | [3] |
| Ring Inversion Barrier (ΔG‡) | cis-1,2-di-tert-butylcyclohexane | 16 | 66.9 | Dynamic NMR | [1] |
| Interconversion Barrier (ΔG‡) | cis-1,4-di-tert-butylcyclohexane (Twist-boat to Chair) | 6.83 | 28.6 | Dynamic ¹³C NMR | [1][4] |
| Interconversion Barrier (ΔG‡) | cis-1,4-di-tert-butylcyclohexane (Chair to Twist-boat) | 6.35 | 26.6 | Dynamic ¹³C NMR | [1][4] |
Experimental Determination of the Rotational Barrier
Dynamic NMR (DNMR) spectroscopy is the principal experimental technique for measuring the rotational barrier of the tert-butyl group.[1][5] This method relies on the principle that if the rate of a conformational exchange is on the same timescale as the NMR experiment, changes in the NMR lineshape can be observed as a function of temperature.
Principles of Dynamic NMR Spectroscopy
At low temperatures, the rotation of the tert-butyl group is slow on the NMR timescale. The three methyl groups of the tert-butyl group are in chemically non-equivalent environments, and thus, in the ¹H NMR spectrum, they would ideally give rise to distinct signals. In practice, for an equatorial tert-butyl group, two of the methyl groups are in similar environments compared to the third, often leading to two distinct resonances with a 2:1 integral ratio under slow-exchange conditions.[1]
As the temperature is increased, the rate of rotation around the C-C bond increases. This chemical exchange causes the distinct signals to broaden. At a specific temperature, known as the coalescence temperature (Tc) , the two peaks merge into a single broad signal. Above the coalescence temperature, the rotation is fast on the NMR timescale, and the three methyl groups become effectively equivalent, resulting in a single sharp singlet.
Detailed Experimental Protocol for DNMR Analysis
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound in a suitable deuterated solvent that has a low freezing point and a high boiling point to allow for a wide temperature range. Common solvents include deuterated toluene (B28343) (toluene-d₈) or deuterated chloroform (B151607) (CDCl₃).
-
The concentration should be optimized to give a good signal-to-noise ratio in a reasonable number of scans.
-
The sample is placed in a standard NMR tube.
-
-
Variable Temperature (VT) NMR Spectroscopy:
-
The NMR spectrometer must be equipped with a variable temperature unit.
-
Calibrate the temperature of the NMR probe using a standard sample, such as methanol (B129727) or ethylene (B1197577) glycol, before the experiment.[6]
-
Begin by acquiring a standard ¹H NMR spectrum at ambient temperature.
-
Gradually lower the temperature in increments (e.g., 5-10 K). At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.[6]
-
Continue acquiring spectra at decreasing temperatures until the signals for the tert-butyl methyl protons are fully resolved (the slow-exchange limit).
-
Subsequently, acquire spectra at increasing temperatures, paying close attention to the region where the peaks broaden and coalesce. Record the coalescence temperature (Tc).
-
Continue acquiring spectra at higher temperatures until the methyl proton signal becomes a sharp singlet (the fast-exchange limit).
-
-
Data Analysis and Calculation of the Rotational Barrier:
-
At the Coalescence Temperature (Tc): The rate constant for rotation (k) at Tc can be calculated using the following equation for the two-site exchange of uncoupled nuclei:
-
k = (π * Δν) / √2
-
where Δν is the separation of the two signals (in Hz) at the slow-exchange limit.
-
-
Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation:[7][8][9]
-
ΔG‡ = -RTc * ln( (k * h) / (kB * Tc) )
-
where:
-
R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
k is the rate constant at Tc
-
h is Planck's constant (6.626 x 10⁻³⁴ J·s)
-
kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)
-
-
-
Full Lineshape Analysis: For a more accurate determination of the rotational barrier over a range of temperatures, a full lineshape analysis can be performed.[1][3][5][10][11] This involves computationally simulating the NMR spectra at different exchange rates (k) and fitting the simulated spectra to the experimental data to extract k at each temperature. An Eyring plot of ln(k/T) versus 1/T can then be constructed to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
-
Computational Determination of the Rotational Barrier
Computational chemistry provides a powerful complementary approach to experimentally measuring the rotational barrier. This is typically done by calculating the potential energy surface for the rotation around the bond of interest.
General Computational Methodology
-
Model Building:
-
A 3D model of this compound is constructed using a molecular modeling program. The cyclohexane ring is set to its lowest energy chair conformation with the tert-butyl group in the equatorial position.
-
-
Geometry Optimization:
-
The initial structure is optimized to find the nearest local energy minimum. This is typically performed using either molecular mechanics (MM) force fields (e.g., MM3, MM4) or quantum mechanics (QM) methods.[1][4] For higher accuracy, QM methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock with a suitable basis set like 6-311+G*) are employed.[1][4]
-
-
Potential Energy Surface (PES) Scan (Dihedral Scan):
-
The rotational barrier is calculated by performing a "relaxed" PES scan. This involves defining the dihedral angle of interest, which is typically one of the C-C-C-H dihedral angles involving a methyl group of the tert-butyl substituent and the cyclohexane ring.
-
The dihedral angle is then systematically rotated in small increments (e.g., 10 degrees). At each step, the dihedral angle is held fixed while all other geometric parameters (bond lengths, bond angles) are allowed to relax to their energetic minimum.[12]
-
The energy of the molecule is calculated at each step of the rotation.
-
-
Analysis of the Energy Profile:
-
A plot of the relative energy versus the dihedral angle is generated.
-
The rotational barrier is the energy difference between the highest energy conformation (the transition state, which is an eclipsed conformation) and the lowest energy conformation (the ground state, which is a staggered conformation).
-
Visualizing the Core Concepts and Workflows
The Origin of the Rotational Barrier
The rotational barrier of the tert-butyl group arises from the steric interactions between the methyl groups of the tert-butyl substituent and the adjacent methylene (B1212753) group of the cyclohexane ring. The rotation around the C-C bond connecting the tert-butyl group to the ring leads to different staggered and eclipsed conformations, which have different energies.
References
- 1. nmrcore.chem.kuleuven.be [nmrcore.chem.kuleuven.be]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. library.monmouth.edu [library.monmouth.edu]
- 4. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. PChem NMR Lab [chem.winthrop.edu]
- 8. researchgate.net [researchgate.net]
- 9. colorado.edu [colorado.edu]
- 10. Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of Tert-butylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butylcyclohexane, a key molecule in conformational analysis and a common structural motif in medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational rigidity imparted by the bulky tert-butyl group makes this compound an excellent model system for studying chair conformations in cyclohexane (B81311) rings. The NMR spectra are highly informative, reflecting the distinct chemical environments of the axial and equatorial protons and carbons.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by a set of complex multiplets for the cyclohexane ring protons and a sharp singlet for the tert-butyl group. Due to the rapid chair-chair interconversion at room temperature, the spectrum represents an average of the axial and equatorial conformers. However, the large A-value of the tert-butyl group ensures that the conformer with the tert-butyl group in the equatorial position is overwhelmingly favored.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~1.78 | Multiplet | 1H | H-1 (axial) |
| ~1.25 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |
| ~1.08 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |
| ~0.98 | Multiplet | 2H | H-4 (axial & equatorial) |
| 0.86 | Singlet | 9H | -C(CH₃)₃ |
Note: The chemical shifts and multiplicities of the cyclohexane protons are complex and overlapping. The assignments are approximate and based on typical ranges for substituted cyclohexanes.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is simpler and provides clear signals for each carbon environment in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 48.4 | C-1 |
| 32.5 | Quaternary Carbon (-C (CH₃)₃) |
| 27.6 | Methyl Carbons (-C(CH₃ )₃) |
| 27.2 | C-2, C-6 |
| 26.8 | C-3, C-5 |
| 26.5 | C-4 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characteristic of a saturated hydrocarbon, displaying prominent C-H stretching and bending vibrations.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2950 - 2850 | Strong | C-H stretching (sp³ C-H) |
| 1470 - 1450 | Medium | CH₂ scissoring (bending) |
| 1390 - 1365 | Medium-Weak | CH₃ umbrella (bending) |
| ~1365 | Medium | tert-butyl group characteristic bend |
| ~730 | Weak | CH₂ rocking |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg)
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of liquid this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.
Instrument Parameters (FTIR Spectrometer):
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the prepared salt plate assembly into the sample holder.
-
Acquire the sample spectrum.
-
Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the major absorption peaks.
Visualization of Spectroscopic Data Correlation
The following diagram illustrates the logical relationship between the different spectroscopic signals and the corresponding structural fragments of this compound.
Caption: Correlation of this compound structure with its NMR and IR data.
synthesis of 4-tert-butylcyclohexanone from 4-tert-butylphenol
An In-depth Technical Guide to the Synthesis of 4-tert-Butylcyclohexanone (B146137) from 4-tert-Butylphenol (B1678320)
Introduction
4-tert-butylcyclohexanone is a valuable intermediate in the chemical industry, notably in the synthesis of fragrances and pharmaceuticals. Its preparation from the readily available starting material, 4-tert-butylphenol, is a well-established two-step process. This transformation involves the initial reduction of the aromatic ring to form a cyclohexanol (B46403) intermediate, followed by the oxidation of the secondary alcohol to the target ketone. This guide provides a comprehensive overview of this synthetic route, detailing the underlying chemical principles, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
The overall synthesis follows a logical progression from an aromatic phenol (B47542) to a saturated cyclic ketone.
Caption: Overall synthetic pathway from 4-tert-butylphenol to 4-tert-butylcyclohexanone.
Step 1: Catalytic Hydrogenation of 4-tert-Butylphenol
The first step in the synthesis is the catalytic hydrogenation of the aromatic ring of 4-tert-butylphenol. This reaction reduces the phenol to 4-tert-butylcyclohexanol, a saturated secondary alcohol.[1] The process requires a metal catalyst and is typically performed under hydrogen pressure.[2][3] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the stereoselectivity of the resulting alcohol (the ratio of cis to trans isomers).
Commonly employed catalysts include noble metals such as palladium, rhodium, ruthenium, and nickel supported on materials like carbon, alumina, or silica.[3][4][5][6] The stereochemical outcome is particularly important in fragrance applications, where different isomers possess distinct olfactory properties. For instance, rhodium supported on Zr-beta has been shown to produce the cis-alcohol with high stereoselectivity.
Quantitative Data for Hydrogenation
The following table summarizes various catalytic systems and conditions reported for the hydrogenation of 4-tert-butylphenol and related phenols.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Key Outcome(s) | Reference(s) |
| 5% Rhodium | Carbon | - | 74 - 93 | 70 - 120 | 66% cis-4-tert-butylcyclohexanol | [6] |
| 0.5% Rhodium | Zr-beta | 2-Propanol | - | - | 95% stereoselectivity to cis-alcohol | |
| Palladium | Alumina | iPrOH | - | 50 bar H₂ | High yield and trans-selectivity | [4] |
| Palladium | NaY Zeolite | Ethanol | - | - | 92.3% selectivity to cyclohexanol | [7] |
| 20% Nickel | Carbon Nanotubes (CNT) | Isopropanol (B130326) | 220 | - | 100% conversion (transfer hydrogenation) | [8] |
| Palladium | Carbon (Pd/C) | - | ~100 | - | Effective hydrogenation | [3] |
Experimental Protocol: Hydrogenation of 4-tert-Butylphenol
This generalized protocol is based on typical procedures for catalytic hydrogenation of phenols.[5][6]
-
Reactor Setup : A high-pressure autoclave or a Parr hydrogenator is charged with 4-tert-butylphenol and a suitable solvent (e.g., isopropanol or ethanol).
-
Catalyst Addition : The chosen catalyst (e.g., 5% Rh/C or 5% Pd/C), typically 1-5 mol% relative to the substrate, is carefully added to the mixture.
-
Inerting : The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction : The mixture is heated to the desired temperature (e.g., 70-150°C) and pressurized with hydrogen to the target pressure (e.g., 50-120 bar). The reaction is stirred vigorously to ensure efficient mixing and mass transfer.
-
Monitoring : The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
Workup : After cooling to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite.
-
Isolation : The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude 4-tert-butylcyclohexanol as a mixture of cis and trans isomers. The product can be used directly in the next step or purified further if required.
Step 2: Oxidation of 4-tert-Butylcyclohexanol
The second step converts the intermediate, 4-tert-butylcyclohexanol, into the final product, 4-tert-butylcyclohexanone. This is a standard oxidation of a secondary alcohol to a ketone.[9][10][11] A wide variety of oxidizing agents can accomplish this transformation, ranging from traditional chromium-based reagents to milder, more selective modern oxidants and environmentally benign "green" alternatives.[12][13][14]
The choice of oxidant depends on factors such as scale, desired purity, and environmental considerations. While strong oxidants like chromic acid are effective, they generate hazardous chromium waste.[12] Milder methods like Swern or Dess-Martin oxidations are efficient but can be expensive and require careful handling.[11][13] An increasingly popular method, particularly in academic and green chemistry contexts, uses sodium hypochlorite (B82951) (household bleach) as the oxidant.[14][15]
Quantitative Data for Oxidation
This table summarizes different methods for the oxidation of 4-tert-butylcyclohexanol.
| Oxidizing Agent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| N-Chlorosuccinimide, Dimethyl sulfoxide, Triethylamine | Toluene | -25 | 2 h | 93 | [16] |
| Trichloroisocyanuric acid, Pyridine | Ethyl Acetate | 20 | 20 min | 100 | [16] |
| Sodium Hypochlorite (Bleach), Acetic Acid | Acetone | Room Temp | - | High | [14][17] |
| Sodium Dichromate, Sulfuric Acid | - | Heat | - | High | [3][9] |
Experimental Protocol: Green Oxidation using Sodium Hypochlorite
This protocol is adapted from procedures utilizing household bleach as an environmentally conscious oxidizing agent.[14][17]
-
Reaction Setup : In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanol (1.0 eq) in a mixture of glacial acetic acid and acetone.
-
Addition of Oxidant : While stirring at room temperature, add a solution of sodium hypochlorite (NaOCl, ~8.25% aqueous solution, ~2.0 eq) dropwise to the alcohol solution. The addition rate should be controlled to maintain a moderate reaction temperature.
-
Reaction Monitoring : The progress of the reaction is monitored using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 35% acetone/65% hexane), until the starting alcohol spot is no longer visible.[14]
-
Quenching : Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). The absence of oxidant can be confirmed when a drop of the reaction mixture no longer turns starch-iodide paper blue-black.[17]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Washing : Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Vent the separatory funnel frequently as gas may evolve.[17]
-
Isolation and Purification : Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting solid is the crude 4-tert-butylcyclohexanone, which can be purified by recrystallization from petroleum ether to yield a white crystalline solid.[16]
General Experimental and Analytical Workflow
The successful synthesis and characterization of 4-tert-butylcyclohexanone rely on a structured laboratory workflow, encompassing reaction execution, product isolation, and analytical verification.
Caption: General workflow for the synthesis, purification, and analysis of 4-tert-butylcyclohexanone.
References
- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. quora.com [quora.com]
- 4. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]
- 7. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. byjus.com [byjus.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 14. studylib.net [studylib.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 17. Solved 7.5 Procedure: Oxidation of 4-tert-butylcyclohexanol | Chegg.com [chegg.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of tert-Butylcyclohexane in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key consideration for its use in organic synthesis, pharmaceutical development, and other chemical applications. This document outlines its solubility profile, presents available quantitative and qualitative data, and details a standard experimental protocol for solubility determination.
Core Concepts: Understanding Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces tend to be miscible or soluble in one another. This compound (C₁₀H₂₀) is an aliphatic hydrocarbon featuring a bulky, non-polar tert-butyl group attached to a non-polar cyclohexane (B81311) ring. This structure dictates its solubility behavior.
-
Molecular Structure: The molecule is entirely composed of carbon-carbon and carbon-hydrogen bonds, resulting in a non-polar character with only weak van der Waals forces.
-
Solubility Profile: Due to its non-polar nature, this compound exhibits high solubility in non-polar organic solvents and is poorly soluble in highly polar solvents like water.[1][2] In many common organic solvents, its solubility is so high that it is considered fully miscible , meaning it can form a homogeneous solution in all proportions.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in academic literature. This is primarily because it is miscible with most common non-polar and moderately polar solvents, making traditional solubility limit studies (grams of solute per 100 mL of solvent) inapplicable.
Quantitative Solubility
The most frequently cited quantitative value is its extremely low solubility in water, which underscores its hydrophobic character.
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Water | H₂O | 25 | 0.86 mg/L (8.6E-4 g/L)[2] |
Qualitative Solubility and Miscibility
The following table summarizes the qualitative solubility and miscibility of this compound in various classes of organic solvents, as described in chemical literature and safety data sheets.
| Solvent Class | Examples | Solubility Profile |
| Non-polar Aliphatic & Aromatic Hydrocarbons | Hexane, Heptane, Benzene, Toluene | Miscible / Highly Soluble[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible / Highly Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible / Highly Soluble |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Generally Soluble / Miscible |
| Polar Protic Solvents | Ethanol, Methanol | Soluble / Miscible |
| Highly Polar Solvents | Water | Insoluble[2][3][4] |
Experimental Protocol: Determination of Liquid-Liquid Equilibria by Cloud-Point Titration
For systems where two liquids are not fully miscible (partially miscible), a binodal (solubility) curve can be determined experimentally. The cloud-point titration method is a standard and straightforward technique to establish the boundary between the one-phase (miscible) and two-phase (immiscible) regions of a ternary or binary system at a constant temperature and pressure.[5][6]
Principle
A known mass of one component (or a binary mixture) is titrated with a third component. The "cloud point" is the point at which the clear, homogeneous solution becomes turbid or cloudy due to the formation of a second phase. By recording the composition at which this phase separation occurs for multiple starting mixtures, a solubility curve can be constructed.[7]
Apparatus
-
Thermostatted titration vessel (e.g., a jacketed glass cell connected to a water bath).
-
Magnetic stirrer and stir bar.
-
Calibrated burette or precision pump for titrant delivery.
-
Analytical balance (±0.1 mg precision).
-
Light source and detector or visual observation against a dark background to accurately determine turbidity.
Step-by-Step Methodology
-
Preparation: Ensure all glassware is clean and dry. Purify solvents and solutes to a known, high purity. Prepare stock solutions if necessary.[8]
-
Initial Mixture: Accurately weigh a known amount of component A (e.g., this compound) into the thermostatted titration vessel. If determining a ternary phase diagram, start with a known binary mixture of components A and B.
-
Temperature Control: Bring the vessel to the desired experimental temperature (e.g., 298.15 K) and allow it to equilibrate. Maintain this temperature throughout the experiment.
-
Titration: Begin stirring the mixture to ensure homogeneity. Add the titrant (Component C) from the burette in small, precise increments.
-
Cloud-Point Detection: After each addition, allow the solution to stabilize. Observe the solution for the first sign of persistent turbidity. The exact point at which the solution turns cloudy is the cloud point.
-
Data Recording: Record the total mass or volume of titrant added to reach the cloud point.
-
Curve Construction: Repeat steps 2-6 with different initial masses of the starting components to obtain multiple points on the binodal curve.
-
Data Analysis: Convert all mass measurements to mole or mass fractions. Plot the compositions on a ternary or binary phase diagram to visualize the solubility curve that separates the miscible and immiscible regions.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to solubility determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 4. This compound CAS#: 3178-22-1 [m.chemicalbook.com]
- 5. A simple approach for the determination and characterization of ternary phase diagrams of aqueous two-phase systems composed of water, polyethylene glycol and sodium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
The Genesis of Molecular Shape: A Technical Guide to the Historical Development of Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of molecules existing as dynamic three-dimensional entities, with distinct shapes that dictate their reactivity and function, is a cornerstone of modern chemistry and drug development. This principle, known as conformational analysis, was not a sudden revelation but rather a meticulously constructed framework built upon decades of theoretical postulation and groundbreaking experimental work. This in-depth technical guide explores the pivotal moments and key scientific contributions that shaped our understanding of molecular conformation, from the nascent theories of ring strain to the sophisticated spectroscopic techniques that allowed for the direct observation of these fleeting shapes. For the drug development professional, a deep appreciation of this history illuminates the fundamental principles that govern molecular recognition and interaction, the very basis of rational drug design.
Early Concepts: Challenging the Planar Paradigm
The late 19th century saw the dawn of structural theory in organic chemistry, with chemists like Kekulé successfully describing the connectivity of atoms in molecules. However, these representations were largely two-dimensional, lacking the spatial nuance that would later prove critical.
Baeyer's Strain Theory (1885)
Adolf von Baeyer proposed one of the first theories to consider the three-dimensional nature of cyclic compounds. His "strain theory" was predicated on the assumption that cycloalkanes are planar. He postulated that any deviation from the ideal tetrahedral bond angle of 109.5° would introduce "angle strain," thereby destabilizing the molecule. While this theory successfully explained the high reactivity of cyclopropane (B1198618) and cyclobutane, it incorrectly predicted that larger rings would be increasingly strained and therefore unstable.
The Sachse-Mohr Theory of Strainless Rings (1890, 1918)
A young German chemist, Hermann Sachse, was the first to challenge the notion of planar rings. In 1890, he proposed that larger cycloalkanes, such as cyclohexane (B81311), could exist in non-planar, puckered conformations, which he termed the "chair" and "boat" forms.[1] In these conformations, the carbon atoms could maintain their preferred tetrahedral bond angles, thus relieving the angle strain predicted by Baeyer. Sachse's ideas, however, were largely ignored by the scientific community of his time. It wasn't until 1918 that Ernst Mohr revived and expanded upon Sachse's work, providing further theoretical support for the existence of these "strainless" rings.[2][3] Mohr also correctly predicted the existence of cis and trans isomers of decalin, a bicyclic system composed of two fused cyclohexane rings, which was later experimentally confirmed.
The Dawn of Experimental Verification
The mid-20th century marked a turning point in the study of molecular conformation, as new experimental techniques emerged that could probe the three-dimensional structure of molecules with unprecedented accuracy.
Pitzer's Rotational Barrier in Ethane (B1197151) (1936)
The concept of free rotation around single bonds was a widely held belief until Kenneth Pitzer's work on the thermodynamics of ethane.[4] Pitzer observed a discrepancy between the experimentally measured entropy of ethane and the value calculated based on the assumption of free rotation. To reconcile this difference, he proposed the existence of a barrier to rotation of approximately 3 kcal/mol.[4] This barrier, now known as Pitzer strain or torsional strain , arises from the repulsion between the electron clouds of the C-H bonds on adjacent carbon atoms.[5][6][7] The most stable conformation is the "staggered" form, where the hydrogen atoms are as far apart as possible, while the least stable is the "eclipsed" form, where they are aligned.[8]
Hassel's Electron Diffraction Studies
The definitive experimental proof for the chair conformation of cyclohexane came from the work of the Norwegian chemist Odd Hassel.[9][10] Beginning in the 1930s, Hassel utilized gas-phase electron diffraction to study the structure of cyclohexane and its derivatives.[9][11] His meticulous experiments demonstrated conclusively that cyclohexane predominantly exists in a chair conformation, with all bond angles close to the tetrahedral value.[12] This work, for which he would later share the Nobel Prize, provided the solid experimental foundation upon which the field of conformational analysis was built.
Barton's Synthesis and the Rise of Modern Conformational Analysis
While Hassel's work provided the physical evidence for preferred conformations, it was Derek Barton who brilliantly connected this structural knowledge to chemical reactivity, ushering in the modern era of conformational analysis.
The Pivotal 1950 Paper: "The Conformation of the Steroid Nucleus"
In a landmark four-page paper published in 1950, Derek Barton articulated the profound implications of conformational analysis for understanding the chemistry of complex natural products, particularly steroids.[13][14][15] Drawing upon Hassel's findings for the cyclohexane ring, Barton assigned the preferred chair conformations to the steroid nucleus and, in doing so, was able to explain a wide range of previously puzzling experimental observations.[13][14][15] He introduced the terms "axial" and "equatorial" to describe the two types of substituent positions on the cyclohexane ring and demonstrated how the reactivity of a functional group is critically dependent on its conformational orientation. For this seminal work, Barton shared the 1969 Nobel Prize in Chemistry with Odd Hassel.[9][13][15]
Quantitative Insights and Spectroscopic Advancements
Following Barton's conceptual breakthrough, the field of conformational analysis rapidly evolved, with a focus on quantifying the energetic differences between conformers and developing new experimental techniques to study their dynamic behavior.
Quantifying Conformational Energies
The relative stabilities of different conformations and the energetic cost of placing substituents in axial versus equatorial positions became a central focus of research. This led to the development of quantitative measures of steric strain, such as A-values , which represent the free energy difference between a substituent being in an axial versus an equatorial position on a cyclohexane ring.
The Role of NMR Spectroscopy
The development of Nuclear Magnetic Resonance (NMR) spectroscopy in the 1950s and 1960s provided a powerful new tool for studying conformational dynamics.[16][17] By cooling a sample to a low enough temperature, it became possible to "freeze out" the rapid interconversion between chair conformations of cyclohexane (a process known as ring flipping) and observe the distinct signals for axial and equatorial protons.[18] This allowed for the direct measurement of the energy barrier to ring inversion and provided a wealth of data on the conformational preferences of a wide variety of molecules.[18]
Data Presentation
The following tables summarize key quantitative data that were instrumental in the development of conformational analysis.
Table 1: Strain Energies of Cycloalkanes
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Primary Sources of Strain |
| Cyclopropane | 3 | 27.5 | Angle strain, Torsional strain |
| Cyclobutane | 4 | 26.3 | Angle strain, Torsional strain |
| Cyclopentane | 5 | 6.2 | Torsional strain |
| Cyclohexane | 6 | 0 | (Essentially strain-free in chair conformation) |
| Cycloheptane | 7 | 6.3 | Torsional strain, Steric strain |
| Cyclooctane | 8 | 9.7 | Torsional strain, Steric strain |
Table 2: Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0 |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
| Half-Chair | 10.8 |
Table 3: Rotational Barrier of Ethane
| Parameter | Value (kcal/mol) |
| Rotational Barrier | ~2.9 - 3.0 |
Table 4: Selected A-Values for Monosubstituted Cyclohexanes
| Substituent | A-Value (kcal/mol) |
| -F | 0.25 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -I | 0.47 |
| -OH | 0.94 (in aprotic solvent) |
| -CH₃ | 1.74 |
| -CH₂CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.21 |
| -C(CH₃)₃ | > 4.5 |
| -CN | 0.24 |
| -C₆H₅ | 2.87 |
Experimental Protocols
The following sections provide detailed methodologies for the key historical experiments that were central to the development of conformational analysis.
Protocol 1: Gas-Phase Electron Diffraction of Cyclohexane (circa 1940s)
This protocol is a representation of the type of methodology used by Odd Hassel and his contemporaries.
Objective: To determine the three-dimensional structure of cyclohexane in the gas phase.
Methodology:
-
Sample Preparation: A small amount of liquid cyclohexane was placed in a sample reservoir connected to the diffraction apparatus. The sample was vaporized by gentle heating or by reducing the pressure in the reservoir.
-
Instrumentation (Electron Diffraction Apparatus):
-
An electron gun, consisting of a heated filament (cathode) and an anode, generated a high-energy beam of electrons (typically 40-60 keV).
-
A magnetic lens system was used to focus the electron beam.
-
The sample vapor was introduced into the path of the electron beam through a fine nozzle, creating a jet of gaseous molecules.
-
The diffraction pattern was recorded on a photographic plate placed at a known distance from the point of interaction.
-
The entire apparatus was maintained under a high vacuum to prevent scattering of the electron beam by air molecules.
-
-
Data Collection:
-
The electron beam was directed through the jet of cyclohexane vapor.
-
The scattered electrons produced a diffraction pattern of concentric rings on the photographic plate.
-
The photographic plate was exposed for a sufficient time to capture a clear diffraction pattern.
-
-
Data Analysis (Radial Distribution Method):
-
The photographic plate was developed, and the diameters of the diffraction rings were measured.
-
The intensities of the rings were visually estimated or measured using a microphotometer.
-
The scattering angle for each ring was calculated based on the ring diameter and the distance between the sample and the photographic plate.
-
A "radial distribution curve" was generated by performing a Fourier transform of the scattering intensity data. This curve represents the probability of finding two atoms at a given distance from each other in the molecule.
-
The positions of the peaks in the radial distribution curve corresponded to the internuclear distances in the cyclohexane molecule.
-
By comparing the experimental internuclear distances with those calculated for different theoretical models (e.g., planar, boat, chair), the chair conformation was identified as the only structure consistent with the experimental data.
-
Protocol 2: Single-Crystal X-ray Diffraction of a Steroid (circa 1940s-1950s)
This protocol is representative of the methods used by Dorothy Hodgkin and other pioneers of X-ray crystallography for organic molecules.
Objective: To determine the three-dimensional arrangement of atoms in a crystalline steroid.
Methodology:
-
Crystallization:
-
The steroid was purified by repeated recrystallization from a suitable solvent or solvent mixture.
-
Single crystals of sufficient size and quality (typically 0.1-0.5 mm) were grown by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.
-
-
Instrumentation (X-ray Diffractometer):
-
An X-ray tube generated a beam of monochromatic X-rays.
-
The crystal was mounted on a goniometer head, which allowed for precise rotation of the crystal in the X-ray beam.
-
The diffraction pattern was recorded on photographic film.
-
-
Data Collection:
-
The crystal was placed in the X-ray beam, and a series of diffraction photographs were taken at different crystal orientations.
-
The positions and intensities of the diffraction spots were recorded on the film.
-
-
Data Analysis (Patterson and Heavy-Atom Methods):
-
The positions and intensities of the diffraction spots were used to determine the dimensions of the unit cell of the crystal.
-
The Patterson function was calculated from the intensities of the diffraction spots. This function provides a map of the vectors between all pairs of atoms in the unit cell.[9][11][13][19]
-
For steroids containing a heavy atom (e.g., a bromine or iodine atom introduced chemically), the heavy-atom method was employed.[2][10][14][20] The prominent peaks in the Patterson map, corresponding to vectors between the heavy atoms, were used to determine the positions of these atoms in the unit cell.
-
The positions of the heavy atoms were then used to calculate initial phase estimates for the structure factors.
-
An initial electron density map was calculated using the experimental structure factor amplitudes and the estimated phases.
-
This map would reveal the positions of some of the lighter atoms (carbon, oxygen).
-
The positions of these newly located atoms were used to calculate improved phase estimates.
-
This iterative process of calculating electron density maps and refining atomic positions was repeated until the complete structure of the steroid molecule was determined.
-
Protocol 3: Early NMR Spectroscopy for Studying Cyclohexane Ring Inversion (circa 1960s)
This protocol outlines the general approach used in the early applications of NMR to study dynamic conformational processes.
Objective: To measure the energy barrier for chair-to-chair interconversion (ring flipping) in cyclohexane.
Methodology:
-
Sample Preparation:
-
A sample of cyclohexane was dissolved in a suitable solvent (e.g., carbon disulfide) in an NMR tube.
-
A small amount of a reference compound, such as tetramethylsilane (B1202638) (TMS), was added for chemical shift calibration.
-
-
Instrumentation (Early NMR Spectrometer):
-
The experiment was performed on a continuous-wave (CW) NMR spectrometer with a relatively low magnetic field strength (e.g., 40-60 MHz).
-
The spectrometer was equipped with a variable-temperature probe, allowing the sample temperature to be controlled over a wide range.
-
-
Data Collection:
-
An NMR spectrum of the cyclohexane sample was recorded at room temperature. At this temperature, the ring inversion is rapid on the NMR timescale, and the axial and equatorial protons are averaged into a single sharp peak.
-
The temperature of the sample was gradually lowered. As the temperature decreased, the rate of ring inversion slowed down.
-
A series of NMR spectra were recorded at different temperatures.
-
-
Data Analysis (Line Shape Analysis):
-
As the temperature was lowered, the single peak for the cyclohexane protons would broaden, then split into two distinct sets of signals corresponding to the now non-equivalent axial and equatorial protons.
-
The temperature at which the single peak coalesced into a broad signal was noted. This is known as the coalescence temperature .
-
The rate constant for the ring inversion process at the coalescence temperature could be calculated from the separation of the axial and equatorial proton signals at a lower temperature (the slow-exchange limit).
-
By measuring the rate constant at different temperatures, the activation energy (energy barrier) for the ring inversion process could be determined using the Arrhenius or Eyring equation.
-
Mandatory Visualization
Caption: A timeline of the key scientific contributions to the development of conformational analysis.
Caption: Experimental workflow for gas-phase electron diffraction as used in early conformational analysis.
Caption: Logical relationships between key theories in the development of conformational analysis.
Conclusion
The historical journey of conformational analysis is a testament to the power of the scientific method, where theoretical insights are rigorously tested and refined by experimental observation. From the early, intuitive ideas about ring strain to the precise, quantitative data obtained from modern spectroscopic techniques, our understanding of the three-dimensional nature of molecules has been progressively sharpened. For those in the field of drug development, this history is not merely an academic exercise but a reminder of the fundamental principles that govern the intricate dance of molecular interactions. The ability to predict and control the conformation of a drug molecule is paramount to its efficacy, and this ability is built upon the foundational discoveries of pioneers like Sachse, Mohr, Pitzer, Hassel, and Barton. As we continue to explore the complexities of biological systems, the principles of conformational analysis will undoubtedly remain an indispensable guide.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 3. Honoring Women’s History Month - Dorothy Crowfoot Hodgkin | Molecular Biophysics and Biochemistry [mbb.yale.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. auremn.org.br [auremn.org.br]
- 9. Crystallography. Structural resolution. The Patterson function and the Patterson method [xtal.iqf.csic.es]
- 10. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Experimental Setup of an Electron Diffraction Tube [virtuelle-experimente.de]
- 13. Patterson function - Wikipedia [en.wikipedia.org]
- 14. dictionary.iucr.org [dictionary.iucr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. books.rsc.org [books.rsc.org]
- 17. An Inversion Recovery NMR Kinetics Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 19. 6. The Patterson function [skuld.bmsc.washington.edu]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
Unraveling the Energetics of Steric Strain: A Technical Guide to the Twist-Boat Conformation of cis-1,4-di-tert-butylcyclohexane
For Immediate Release
This technical guide provides a comprehensive analysis of the conformational landscape of cis-1,4-di-tert-butylcyclohexane, a molecule that serves as a classic example of sterically driven deviation from the typically favored chair conformation in cyclohexane (B81311) rings. For researchers, scientists, and professionals in drug development, understanding the nuanced energetic balance that dictates molecular shape is paramount for rational drug design and molecular modeling. This document synthesizes key quantitative data, details experimental and computational protocols for conformational analysis, and provides visual representations of the underlying principles.
The core of this analysis lies in the observation that cis-1,4-di-tert-butylcyclohexane exists as an equilibrium mixture of the chair and the higher-energy twist-boat conformations.[1][2][3] In the chair form, the steric strain introduced by placing one of the bulky tert-butyl groups in an axial position significantly destabilizes this conformation.[4] Consequently, the molecule can alleviate this strain by adopting a twist-boat conformation, where both tert-butyl groups can occupy pseudo-equatorial positions.[5][6][7] This guide delves into the experimental and computational evidence that quantifies this delicate energetic interplay.
Quantitative Conformational Analysis
The energetic parameters of the chair-to-twist-boat equilibrium for cis-1,4-di-tert-butylcyclohexane have been elucidated primarily through dynamic NMR spectroscopy and computational modeling. The following tables summarize the key quantitative findings from these studies.
| Parameter | Value (kcal/mol) | Method | Reference |
| Free-Energy Barrier (Twist-Boat to Chair) | 6.83 | Dynamic 13C NMR | [2][3][8] |
| Free-Energy Barrier (Chair to Twist-Boat) | 6.35 | Dynamic 13C NMR | [2][3][8] |
| Strain Energy Difference (Twist-Boat vs. Chair) | -0.6 | MM3 Calculation | [1] |
| Total Energy (Chair Conformation) | 24.5919 | Molecular Mechanics | [9] |
| Total Energy (Twist-Boat Conformation) | 23.9937 | Molecular Mechanics | [9] |
Table 1: Experimentally and computationally determined energetic parameters for the conformational equilibrium of cis-1,4-di-tert-butylcyclohexane.
Experimental and Computational Protocols
The determination of the conformational dynamics of cis-1,4-di-tert-butylcyclohexane relies on a synergistic approach combining experimental spectroscopy and computational chemistry.
Dynamic NMR Spectroscopy
Low-temperature 13C NMR spectroscopy is a powerful technique to study the conformational equilibrium of cis-1,4-di-tert-butylcyclohexane.[1][2][3]
Methodology:
-
Sample Preparation: A dilute solution (e.g., 2%) of cis-1,4-di-tert-butylcyclohexane is prepared in a suitable solvent for low-temperature measurements, such as propane.
-
Data Acquisition: 13C NMR spectra are acquired over a range of low temperatures, for instance, from ambient temperature down to -157.8 °C.
-
Spectral Analysis: At room temperature, the conformational interconversion is rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of interconversion slows, leading to decoalescence of the signals and the appearance of distinct peaks for the chair and twist-boat conformers.
-
Signal Assignment: The signals for the twist-boat and chair conformations are assigned based on their relative populations, molecular symmetries (time-averaged C2v for the twist-boat and Cs for the chair), and comparison with calculated chemical shifts.[1][2][3]
-
Kinetic Analysis: The rate constants for the interconversion at different temperatures are determined from the lineshapes of the exchanging signals. This allows for the calculation of the free-energy barriers of activation for the chair-to-twist-boat and twist-boat-to-chair conversions.
Computational Chemistry
Molecular mechanics and ab initio calculations are employed to model the conformational landscape of cis-1,4-di-tert-butylcyclohexane and to corroborate experimental findings.
Methodology:
-
Conformational Search: The conformational space of the molecule is explored using force-field methods such as Allinger's MM3 and MM4 programs to identify low-energy conformers.[1][2][3]
-
Geometry Optimization: The geometries of the identified conformers (chair, twist-boat, and transition states) are optimized using ab initio methods, for example, at the Hartree-Fock level with a basis set like 6-311+G*.[1][2][3]
-
Energy Calculations: The relative free energies, enthalpies, and entropies of the different conformations are calculated. Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be used in conjunction with ab initio calculations to predict the 13C NMR chemical shifts for each conformation, aiding in the assignment of the experimental spectra.[1][2][3]
Visualizing Conformational Dynamics
The following diagrams illustrate the key relationships and workflows in the conformational analysis of cis-1,4-di-tert-butylcyclohexane.
References
- 1. sikhcom.net [sikhcom.net]
- 2. [PDF] Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Conformational Analysis [sas.upenn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Master of Chemistry Education - Mike Dappolone - University of Pennsylvania [sas.upenn.edu]
Molecular Modeling of Tert-Butylcyclohexane Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular modeling of tert-butylcyclohexane conformers. We delve into the quantitative energetic differences, detailed experimental and computational protocols, and visual representations of the conformational dynamics critical for understanding stereochemical effects in chemical and pharmaceutical research.
Conformational Analysis of this compound
The conformational isomerism of substituted cyclohexanes is a cornerstone of stereochemistry, with the tert-butyl group serving as a powerful conformational lock due to its significant steric bulk. The energetic preference of the tert-butyl group for the equatorial position in a cyclohexane (B81311) chair conformation is a well-established principle, primarily attributed to the avoidance of destabilizing 1,3-diaxial interactions.
The two primary chair conformations of this compound are in a dynamic equilibrium, but the population is overwhelmingly shifted towards the conformer with the equatorial tert-butyl group. The energy difference between the axial and equatorial conformers is known as the A-value.
Quantitative Conformational Energy Data
The following table summarizes the key quantitative data associated with the conformational analysis of this compound.
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Source |
| A-value (Gibbs Free Energy Difference, ΔG°) | ~4.7 - 5.0 | ~19.7 - 21 | [1][2][3] |
| Energy difference (axial vs. equatorial) | ~5.4 | ~23 | [4] |
| Steric Strain (Axial t-butyl) | 4.9 | 20.5 | [2] |
Experimental and Computational Protocols
The determination of the conformational energies and structures of this compound relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a primary experimental method used to study the conformational dynamics of cyclohexane derivatives. By cooling the sample, the rate of ring flipping between the two chair conformations can be slowed down sufficiently to allow for the observation of distinct signals for the axial and equatorial conformers.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable low-freezing point solvent (e.g., propane (B168953) or deuterated chloroform).
-
NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition:
-
Spectral Analysis:
-
At sufficiently low temperatures, separate signals for the carbons of the axial and equatorial conformers will be resolved.
-
The relative populations of the two conformers are determined by integrating the corresponding NMR signals.[6]
-
The Gibbs free energy difference (A-value) can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RTln(K_eq), where K_eq is the ratio of the equatorial to the axial conformer.
-
Computational Protocol: Molecular Mechanics and Quantum Mechanics Calculations
Computational chemistry provides a powerful toolkit for modeling the structures and energies of this compound conformers. Molecular mechanics (MM) force fields are often used for initial conformational searches, followed by more accurate quantum mechanics (QM) calculations for energy refinement.
Methodology:
-
Initial Structure Generation: 3D structures of both the axial and equatorial chair conformations of this compound are built using a molecular modeling software.
-
Conformational Search (Molecular Mechanics):
-
A conformational search is performed using a suitable molecular mechanics force field, such as MM3 or MM4, to locate the lowest energy conformers.[5][6] These force fields have been specifically parameterized for alkanes and cycloalkanes.[7][8]
-
This step helps to ensure that the global minimum energy structures for both conformers are identified.
-
-
Geometry Optimization and Energy Calculation (Quantum Mechanics):
-
The geometries of the lowest energy conformers identified from the molecular mechanics search are then optimized using quantum mechanics methods.
-
Commonly used methods include ab initio methods like Hartree-Fock (HF) or density functional theory (DFT) with a suitable basis set (e.g., 6-311+G*).[5][6]
-
Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and free energy.
-
-
Data Analysis: The energy difference between the optimized axial and equatorial conformers is calculated to determine the A-value. The calculated structural parameters (bond lengths, dihedral angles) can be compared with experimental data if available.
Visualizing Conformational Dynamics and Workflows
Conformational Equilibrium of this compound
The following diagram illustrates the dynamic equilibrium between the axial and equatorial chair conformers of this compound. The much larger arrow towards the equatorial conformer visually represents its significantly lower energy and higher population at equilibrium.
Caption: Conformational equilibrium of this compound.
Experimental and Computational Workflow
This diagram outlines the integrated workflow for determining the conformational properties of this compound, combining both experimental and computational approaches.
Caption: Integrated workflow for conformational analysis.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep in Pearson+ [pearson.com]
- 5. [PDF] Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. | Semantic Scholar [semanticscholar.org]
- 6. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mb.uni-paderborn.de [mb.uni-paderborn.de]
- 8. Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and <i>n</… [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols: Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring with an alkyl halide. This application note provides a detailed protocol for the alkylation of benzene (B151609) with tert-butyl chloride to synthesize tert-butylbenzene (B1681246), a valuable intermediate in the production of various chemicals, including fragrances, polymers, and pharmaceuticals. The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it proceeds through a stable tertiary carbocation, thus preventing carbocation rearrangements that can occur with primary and secondary alkyl halides.[1][2] This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]
Reaction Principle and Mechanism
The Friedel-Crafts alkylation of benzene with tert-butyl chloride proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with tert-butyl chloride to form a tert-butyl carbocation. This carbocation is the active electrophile.[3]
-
Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, tert-butylbenzene. The catalyst (AlCl₃) is regenerated in this step.
A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkylated product is often more reactive than the starting material.[2] Using a large excess of benzene can help to favor monoalkylation.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for the Friedel-Crafts alkylation of benzene with tert-butyl chloride under various reported conditions. Actual yields may vary depending on the specific experimental setup, purity of reagents, and reaction scale.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Aromatic Substrate | Benzene | Benzene | Benzene |
| Alkylating Agent | tert-Butyl chloride | tert-Butyl chloride | tert-Butyl chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) | Ferric Chloride (FeCl₃) |
| Reactant Molar Ratio (Benzene : t-BuCl : AlCl₃) | ~4.2 : 1 : 0.69[4] | Excess Benzene : 1 : ~0.17 | Not Specified |
| Temperature | 0-5 °C (Ice-salt bath)[5] | 0-5 °C (Ice bath) | ~10 °C, then warmed to 25 °C[4] |
| Reaction Time | 4-5 hours (addition) + 1 hour (stirring)[4][5] | ~15-20 minutes | Until HCl evolution ceases[4] |
| Primary Product | tert-Butylbenzene | tert-Butylbenzene | tert-Butylbenzene |
| Reported Yield | 35-45 g (from 50 g t-BuCl)[5] | Not explicitly stated | Not explicitly stated |
| Product Boiling Point | 167 °C[5] | ~169 °C | Not Applicable |
Experimental Protocols
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Benzene is a known carcinogen and is highly flammable. Anhydrous aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
Protocol 1: Synthesis of tert-Butylbenzene
This protocol is adapted from a detailed laboratory preparation.[5]
Materials:
-
Benzene (anhydrous): 175 mL
-
tert-Butyl chloride: 50 g
-
Anhydrous aluminum chloride (AlCl₃): 50 g
-
Ice
-
Concentrated Hydrochloric Acid (for preparation of t-BuCl, if needed)
-
tert-Butyl alcohol (for preparation of t-BuCl, if needed)
-
Calcium chloride (anhydrous)
-
Diethyl ether
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Equipment:
-
1 L round-bottom flask with a long neck
-
Mechanical stirrer
-
Dropping funnel
-
Three-way addition tube
-
Ice-salt bath
-
Heating mantle with stirrer
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Preparation of tert-Butyl Chloride (Optional): If not commercially available, tert-butyl chloride can be prepared by vigorously shaking a mixture of 50 mL of tert-butyl alcohol and 250 mL of concentrated hydrochloric acid in a separatory funnel for 10 minutes. The lower acid layer is removed, and the tert-butyl chloride layer is separated, dried over anhydrous calcium chloride, and distilled. The fraction boiling at 50-51 °C should be collected.[5]
-
Reaction Setup: In a 1 L round-bottom flask, place 175 mL of anhydrous benzene and 50 g of anhydrous aluminum chloride. Equip the flask with a mechanical stirrer and a dropping funnel containing 50 g of tert-butyl chloride.[5]
-
Reaction: Immerse the reaction flask in an ice-salt bath to maintain a temperature of 0-5 °C.[5] Begin stirring the benzene-AlCl₃ mixture. Add the tert-butyl chloride dropwise from the dropping funnel over a period of 4 to 5 hours.[4][5] A slow addition rate is crucial to control the exothermic reaction and minimize side products.
-
Stirring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.[5]
-
Work-up (Quenching): Slowly and carefully add 150-200 g of crushed ice to the reaction mixture while maintaining external cooling and vigorous stirring to decompose the catalyst complex.[5] This step is highly exothermic.
-
Extraction: Once the ice has melted, add 50-100 mL of cold water. Transfer the mixture to a separatory funnel. Separate the organic layer (top layer). Extract the aqueous layer with diethyl ether.[5]
-
Washing: Combine the organic layer and the ethereal extracts. Wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution. Finally, wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous calcium chloride. Filter to remove the drying agent. Remove the excess benzene and diethyl ether using a rotary evaporator.[5]
-
Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at 164-168 °C.[5] The expected product is tert-butylbenzene.
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Alkylation.
Experimental Workflow
Caption: Experimental workflow for tert-butylbenzene synthesis.
References
Application Notes and Protocols for the Synthesis of tert-Butylcyclohexane-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of key tert-butylcyclohexane-based pharmaceutical intermediates. The inclusion of a tert-butyl group on a cyclohexane (B81311) ring offers a valuable scaffold in medicinal chemistry, influencing the lipophilicity, metabolic stability, and receptor binding affinity of drug candidates. This document outlines the synthesis of pivotal intermediates such as 4-tert-butylcyclohexanone (B146137), cis/trans-4-tert-butylcyclohexanol, 4-tert-butylcyclohexylamine, and 4-tert-butylcyclohexylacetic acid, which serve as building blocks for more complex active pharmaceutical ingredients (APIs).
Synthesis of 4-tert-Butylcyclohexanone: A Key Starting Material
4-tert-Butylcyclohexanone is a fundamental precursor for a variety of pharmaceutical intermediates. Its synthesis is typically achieved through the oxidation of 4-tert-butylcyclohexanol (B146172).
Oxidation of 4-tert-Butylcyclohexanol
The oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone can be accomplished using various oxidizing agents. Below are protocols for two common methods.
Table 1: Comparison of Oxidation Methods for 4-tert-Butylcyclohexanol
| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NCS/DMSO | N-Chlorosuccinimide/DMSO | Toluene (B28343) | -25 | 2 | 93 |
| Trichloroisocyanuric Acid | Trichloroisocyanuric Acid/Pyridine (B92270) | Ethyl Acetate (B1210297) | 20 | 0.33 | 100 |
Experimental Protocol: Oxidation with N-Chlorosuccinimide (NCS) and Dimethyl Sulfoxide (B87167) (DMSO)
This method provides high yields and is a common laboratory-scale procedure.
Materials:
-
4-tert-butylcyclohexanol (mixture of cis and trans isomers)
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Diethyl ether
-
1% aqueous hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Cool a solution of NCS (1.5 eq) in toluene to 0°C in a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an argon atmosphere.
-
Add DMSO (2.5 eq) and cool the mixture to -25°C.
-
Add a solution of 4-tert-butylcyclohexanol (1.0 eq) in toluene dropwise over 5 minutes.
-
Stir the reaction mixture at -25°C for 2 hours.
-
Add a solution of triethylamine (1.5 eq) in toluene dropwise over 3 minutes.
-
Remove the cooling bath and stir for 5 minutes.
-
Add diethyl ether to the reaction mixture.
-
Wash the organic phase with 1% aqueous hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-tert-butylcyclohexanone.
Experimental Protocol: Oxidation with Trichloroisocyanuric Acid
This protocol offers a rapid and high-yielding alternative.
Materials:
-
4-tert-butylcyclohexanol
-
Trichloroisocyanuric acid
-
Pyridine
-
Ethyl acetate
-
1 M HCl
-
5% NaHCO₃
-
Saturated NaCl
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 4-tert-butylcyclohexanol (1.0 eq) and pyridine (1.2 eq) in ethyl acetate in an Erlenmeyer flask with a stir bar.
-
In a separate beaker, dissolve trichloroisocyanuric acid in ethyl acetate.
-
Add the trichloroisocyanuric acid solution dropwise to the stirring alcohol solution.
-
Continue stirring for 20 minutes after the addition is complete.
-
Filter the reaction mixture.
-
Wash the filtrate with 1 M HCl, 5% NaHCO₃, and saturated NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain 4-tert-butylcyclohexanone.[1]
Stereoselective Synthesis of 4-tert-Butylcyclohexanol Isomers
The stereochemistry of the hydroxyl group in 4-tert-butylcyclohexanol can significantly impact the biological activity of its derivatives. Therefore, stereoselective synthesis of the cis and trans isomers is crucial.
Table 2: Stereoselective Reduction of 4-tert-Butylcyclohexanone
| Product Isomer | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Diastereomeric Excess (%) |
| cis | RuCl₂(diphosphine)(aminophosphine)/Base | Not specified | Not specified | Not specified | High | High |
| cis | ADH200 (Alcohol Dehydrogenase) | Phosphate Buffer/Isopropanol | 30 | N/A | >99 | >99 |
| trans | LiAlH₄/AlCl₃ ("mixed hydride") | Dry Ether | Reflux | N/A | 73-78 | ~98.6 |
Synthesis of cis-4-tert-Butylcyclohexanol
The cis isomer can be obtained with high selectivity through catalytic hydrogenation or biocatalytic reduction.
This continuous-flow method provides excellent stereoselectivity and is environmentally friendly.
Materials:
-
4-tert-butylcyclohexanone
-
ADH200 (Alcohol Dehydrogenase)
-
NADH
-
Phosphate buffer (100 mM, pH 7)
-
2-Propanol
-
n-Hexane
Procedure:
-
Prepare a buffer solution containing 20% (v/v) 2-propanol, 10 mM 4-tert-butylcyclohexanone, and 0.2 mM NADH.
-
Continuously feed this solution into a stirred membrane reactor (5 kDa membrane cut-off) containing ADH200 (3 mg) at 30°C with a residence time of 60 minutes.
-
At the reactor outlet, mix the aqueous solution with n-hexane in a T-piece for extraction.[2]
Synthesis of trans-4-tert-Butylcyclohexanol
The trans isomer can be selectively synthesized using a "mixed hydride" reducing agent.
Materials:
-
4-tert-butylcyclohexanone
-
Anhydrous aluminum chloride (AlCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Dry diethyl ether
-
10% aqueous sulfuric acid
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
In a three-necked flask, prepare a solution of the "mixed hydride" by slowly adding dry ether to powdered anhydrous AlCl₃ at 0°C, followed by the addition of a standardized LiAlH₄ solution in ether.
-
Add a solution of 4-tert-butylcyclohexanone (1.0 eq) in dry ether dropwise to the "mixed hydride" solution to maintain a gentle reflux.
-
After the addition, reflux the mixture for 2 hours.
-
Destroy the excess hydride by adding dry tert-butanol and reflux for another 30 minutes.
-
Cool the reaction mixture and decompose it by the successive addition of water and 10% aqueous sulfuric acid.
-
Separate the ethereal layer and extract the aqueous layer with ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and remove the ether by distillation.
-
Recrystallize the crude product from hot petroleum ether to yield trans-4-tert-butylcyclohexanol.
Synthesis of 4-tert-Butylcyclohexylamine
4-tert-Butylcyclohexylamine is a valuable intermediate for the synthesis of various biologically active compounds.
Reductive Amination of 4-tert-Butylcyclohexanone
Table 3: Synthesis of 4-tert-Butylcyclohexylamine
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-tert-Butylcyclohexanone | Nickel(II) tetrafluoroborate (B81430) hexahydrate, ammonia (B1221849), hydrogen, bis(2-diphenylphosphinoethyl)phenylphosphine (B1293866) | 2,2,2-Trifluoroethanol | 120 | 24 | 93 |
Experimental Protocol: Catalytic Reductive Amination
Materials:
-
4-tert-butylcyclohexanone
-
Nickel(II) tetrafluoroborate hexahydrate
-
Ammonia
-
Hydrogen gas
-
bis(2-diphenylphosphinoethyl)phenylphosphine
-
2,2,2-Trifluoroethanol
Procedure:
-
In a high-pressure reactor, combine 4-tert-butylcyclohexanone (1.0 eq), nickel(II) tetrafluoroborate hexahydrate, and bis(2-diphenylphosphinoethyl)phenylphosphine in 2,2,2-trifluoroethanol.
-
Pressurize the reactor with ammonia and then with hydrogen.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
After cooling and depressurizing the reactor, the product can be isolated and purified by standard methods.[3]
Synthesis of 4-tert-Butylcyclohexylacetic Acid
4-tert-Butylcyclohexylacetic acid is an intermediate used in the synthesis of certain therapeutic agents.
Horner-Wadsworth-Emmons Reaction followed by Hydrogenation and Hydrolysis
This three-step synthesis provides a reliable route to the target compound.
Table 4: Synthesis of 4-tert-Butylcyclohexylacetic Acid
| Step | Reagents | Solvent | Temperature (°C) | Key Intermediate |
| 1. Horner-Wadsworth-Emmons | Sodium hydride, triethyl phosphonoacetate | Tetrahydrofuran (B95107) | 0 to RT | 4-tert-Butyl ethyl cyclohexylideneacetate |
| 2. Hydrogenation | Raney nickel, hydrogen | Methanol (B129727) | 55 | 4-tert-Butyl ethyl cyclohexylacetate |
| 3. Hydrolysis | Sodium hydroxide (B78521), water | Methanol | 85 | 4-tert-Butylcyclohexylacetic acid |
Experimental Protocol
Materials:
-
4-tert-butylcyclohexanone
-
Sodium hydride
-
Triethyl phosphonoacetate
-
Tetrahydrofuran (anhydrous)
-
Methanol
-
Raney nickel
-
Hydrogen gas
-
Sodium hydroxide
Procedure:
-
Step 1: Horner-Wadsworth-Emmons Reaction
-
Suspend sodium hydride in anhydrous tetrahydrofuran and cool to 0°C.
-
Add triethyl phosphonoacetate dropwise and stir.
-
Add a solution of 4-tert-butylcyclohexanone in tetrahydrofuran and allow the mixture to warm to room temperature while stirring.
-
Work up the reaction to isolate 4-tert-butyl ethyl cyclohexylideneacetate.
-
-
Step 2: Hydrogenation
-
Dissolve the product from Step 1 in methanol and add Raney nickel.
-
Hydrogenate the mixture in a hydrogen atmosphere at 2 MPa and 55°C.
-
Filter off the catalyst to obtain 4-tert-butyl ethyl cyclohexylacetate.
-
-
Step 3: Hydrolysis
-
Mix the ester from Step 2 with an aqueous solution of sodium hydroxide in methanol.
-
Heat the mixture to 85°C and stir until the reaction is complete.
-
Acidify the reaction mixture and extract the product to obtain 4-tert-butylcyclohexylacetic acid.[4]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these application notes.
Caption: Oxidation of 4-tert-butylcyclohexanol.
Caption: Stereoselective reduction of 4-tert-butylcyclohexanone.
Caption: Synthesis of 4-tert-butylcyclohexylamine.
Caption: Synthesis of 4-tert-butylcyclohexylacetic acid.
References
The Synthetic Versatility of 4-tert-Butylcyclohexanone: A Workhorse for Stereocontrolled Reactions
Introduction: 4-tert-Butylcyclohexanone (B146137) is a cornerstone substrate in organic synthesis, prized for its conformationally locked cyclohexane (B81311) ring. The bulky tert-butyl group overwhelmingly favors an equatorial position, effectively preventing ring flipping and providing a rigid framework for studying and controlling the stereochemical outcome of reactions at the carbonyl group.[1][2] This unique characteristic makes it an invaluable tool for researchers and drug development professionals in the stereoselective synthesis of substituted cyclohexanes, which are prevalent motifs in pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for key transformations involving 4-tert-butylcyclohexanone.
Diastereoselective Reduction to 4-tert-Butylcyclohexanol
One of the most fundamental applications of 4-tert-butylcyclohexanone is its diastereoselective reduction to the corresponding alcohol, 4-tert-butylcyclohexanol. This reaction serves as a classic example of kinetic versus thermodynamic control and the influence of steric hindrance on the approach of a nucleophile to a carbonyl group. The two possible diastereomeric products are the cis and trans isomers, corresponding to the axial and equatorial positions of the hydroxyl group, respectively.
The stereochemical outcome is highly dependent on the reducing agent employed.[3][4] Small, unhindered reducing agents tend to favor axial attack, leading to the equatorial alcohol (trans isomer), while bulky reducing agents favor equatorial attack, resulting in the axial alcohol (cis isomer).
Quantitative Data Summary:
| Reducing Agent | Solvent | Product Distribution (cis:trans) | Predominant Isomer | Reference |
| Sodium Borohydride (B1222165) (NaBH₄) | Ethanol (B145695) | 12:88 (± 3%) | trans (Equatorial OH) | [3] |
| L-Selectride® | THF | 92:8 (± 1%) | cis (Axial OH) | [3] |
| Al(i-PrO)₃ (MPV Reduction) | Isopropanol | 23:77 (± 4%) | trans (Equatorial OH) | [3] |
Experimental Protocols:
Protocol 1.1: Sodium Borohydride Reduction (Kinetic Control)
This protocol outlines the reduction of 4-tert-butylcyclohexanone using sodium borohydride, which preferentially yields the thermodynamically more stable trans-4-tert-butylcyclohexanol.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 3.24 mmol of 4-tert-butylcyclohexanone in approximately 6.5 mL of methanol (B129727) (~0.5 M solution).[4] A magnetic stir bar is added to the flask.
-
Reagent Addition: To the stirring solution, carefully add 0.41 molar equivalents of sodium borohydride in one portion.[4]
-
Reaction: Stir the reaction mixture at room temperature for 20 minutes.[4]
-
Workup: Quench the reaction by the slow, dropwise addition of 1 M HCl until the bubbling ceases.[5] Add dichloromethane (B109758) (DCM) to the flask to perform a micro-extraction.[5] The lower organic phase is carefully removed via pipette.[5] Repeat the extraction twice more with additional DCM.[5]
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate.[5] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The ratio of diastereomers can be determined by ¹H NMR analysis of the crude product mixture.[3]
Protocol 1.2: L-Selectride® Reduction (Steric Approach Control)
This protocol details the reduction using the bulky reducing agent L-Selectride®, which results in the preferential formation of the sterically less favored cis-4-tert-butylcyclohexanol.
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a stir bar, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF under an inert atmosphere.[4] In a separate vial, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry THF.[4]
-
Reagent Addition: Carefully transfer the ketone solution to the L-Selectride® solution via syringe.[4]
-
Reaction: Stir the reaction mixture at room temperature for two hours.[4]
-
Workup: After two hours, add 1.5 mL of 80% ethanol and stir for an additional 5 minutes.[4] Then, add 1 mL of 6 M NaOH, followed by the very careful, dropwise addition of 1.2 mL of 30% H₂O₂.[4] Transfer the mixture to a separatory funnel.
-
Purification: Rinse the reaction flask with saturated aqueous Na₂CO₃ and add it to the separatory funnel.[4] Separate the layers and extract the aqueous phase twice with diethyl ether.[4] Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.[4]
Visualization of Reaction Pathways:
Caption: Diastereoselective reduction of 4-tert-butylcyclohexanone.
Synthesis of Biologically Active Derivatives
4-tert-Butylcyclohexanone serves as a versatile starting material for the synthesis of derivatives with interesting biological properties. For instance, it has been used to synthesize spirocyclic bromolactones that exhibit insect attractant and antibacterial activities.[6][7]
Experimental Workflow for Bromolactone Synthesis:
The synthesis involves a multi-step sequence starting from a Horner-Wadsworth-Emmons reaction to introduce an acetate (B1210297) side chain, followed by reduction, orthoester Claisen rearrangement, and finally, a bromolactonization.[6]
Caption: Synthetic pathway to a bioactive bromolactone.
Carbon-Carbon Bond Forming Reactions
The carbonyl group of 4-tert-butylcyclohexanone is a key functional handle for constructing more complex carbon skeletons through reactions like the Wittig and Grignard reactions.
Wittig Reaction
The Wittig reaction allows for the conversion of the ketone into an alkene.[8][9] For sterically hindered ketones, the choice of a strong, non-nucleophilic base is crucial for the successful in situ generation of the phosphorus ylide.[10]
Protocol 3.1: Methylenation via Wittig Reaction
-
Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous THF.[10] With vigorous stirring, add potassium tert-butoxide (1.1 equivalents). The formation of the orange-red ylide indicates a successful reaction.[10]
-
Ketone Addition: To the freshly prepared ylide suspension, add a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise at room temperature.[10]
-
Reaction and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture and quench with a saturated aqueous ammonium (B1175870) chloride solution.[10]
-
Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[10] Filter and concentrate under reduced pressure. The product can be further purified by column chromatography.
Grignard Reaction
The Grignard reaction provides a route to tertiary alcohols by adding an organomagnesium halide across the carbonyl double bond.[11][12][13] The rigid conformation of the starting ketone leads to high diastereoselectivity in the nucleophilic addition.[11]
Protocol 3.2: Addition of Methylmagnesium Bromide
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and condenser under a nitrogen atmosphere, prepare the Grignard reagent or use a commercially available solution.
-
Ketone Addition: Dissolve 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the reaction flask.[11]
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.[11]
-
Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[11] Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualization of C-C Bond Formation:
Caption: C-C bond formation from 4-tert-butylcyclohexanone.
4-tert-Butylcyclohexanone is a remarkably useful and instructive molecule in organic synthesis. Its fixed conformation allows for predictable and controllable stereochemical outcomes in a variety of important transformations. The protocols and data presented herein provide a foundation for researchers to utilize this key building block in the development of new synthetic methodologies and the construction of complex target molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Tert-butyl Protecting Group Strategy in Multi-step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the strategic use of the tert-butyl (t-Bu) protecting group in multi-step organic synthesis. The tert-butyl group is a cornerstone in the protection of alcohols, amines, and carboxylic acids due to its unique combination of stability under a wide range of reaction conditions and its facile removal under specific acidic conditions.[1][2]
Application Notes
The tert-butyl protecting group offers significant advantages in the synthesis of complex molecules, particularly in pharmaceuticals and natural products. Its steric bulk effectively shields the protected functional group from a variety of reagents, and its acid lability allows for selective deprotection in the presence of other protecting groups, a key principle in orthogonal protection strategies.[3][4]
Key Features:
-
High Stability: Tert-butyl ethers, tert-butoxycarbonyl (Boc) protected amines, and tert-butyl esters are stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents.[5][6] This robustness allows for extensive chemical modifications on other parts of a molecule without affecting the protected group.
-
Acid Lability: The tert-butyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8][9] The mechanism involves the formation of a stable tert-butyl cation.[7]
-
Orthogonality: The acid-labile nature of the tert-butyl group makes it an excellent orthogonal partner to other protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyl (B1604629) (Bn) group.[4] This orthogonality is fundamental in strategies like solid-phase peptide synthesis (SPPS).
Strategic Considerations:
The choice to employ a tert-butyl protecting group should be made with consideration for the overall synthetic route. While its stability is a major advantage, the acidic conditions required for its removal may not be suitable for substrates containing other acid-sensitive functionalities.[2] In such cases, alternative protecting groups or milder deprotection methods should be explored. The formation of the tert-butyl cation during deprotection can sometimes lead to side reactions, such as alkylation of electron-rich aromatic rings. The use of scavengers, like triisopropylsilane (B1312306) (TIS) or anisole, can mitigate these unwanted reactions.[10]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of various functional groups using the tert-butyl group.
Table 1: Protection of Functional Groups with Tert-butyl Group
| Functional Group | Substrate Example | Reagent(s) | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Primary Alcohol | Benzyl alcohol | Isobutylene | Amberlyst-15 | CH₂Cl₂ | RT | 1 | 95 | |
| Secondary Alcohol | Cyclohexanol | Di-tert-butyl dicarbonate (B1257347) | Mg(ClO₄)₂ | CH₂Cl₂ | RT | 2 | 92 | [11] |
| Phenol | Phenol | Di-tert-butyl dicarbonate | Er(OTf)₃ | Solvent-free | RT | 0.5 | 98 | [11] |
| Primary Amine | Aniline | Di-tert-butyl dicarbonate | Amberlyst-15 | Solvent-free | RT | <1 min | 99 | |
| Secondary Amine | Pyrrolidine | Di-tert-butyl dicarbonate | (none) | H₂O | RT | 4 | >95 | [12] |
| Carboxylic Acid | Benzoic Acid | Di-tert-butyl dicarbonate | (none) | (none) | 80 | 1 | 95 | [13] |
| Amino Acid | L-Alanine | Isobutylene | H₂SO₄ | Dioxane | RT | 72 | 85 | [14] |
Table 2: Deprotection of Tert-butyl Protected Functional Groups
| Protected Group | Substrate Example | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| tert-Butyl Ether | 1-tert-Butoxy-4-nitrobenzene | Trifluoroacetic acid | CH₂Cl₂ | RT | 0.5 h | >95 | [15] |
| Boc-Amine | N-Boc-Aniline | 4M HCl in Dioxane | Dioxane | RT | 1-4 h | >95 | [7] |
| Boc-Amine | N-Boc-Piperidine | Trifluoroacetic acid | CH₂Cl₂ | RT | 30 min | >95 | [5] |
| tert-Butyl Ester | tert-Butyl benzoate | Trifluoroacetic acid | CH₂Cl₂ | RT | 2 h | 98 | [1] |
| tert-Butyl Ester | N-Boc-Ala-OtBu | Formic Acid | (none) | RT | 24 h | 95 | [16] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of representative functional groups.
Protocol 1: Protection of a Primary Alcohol as a Tert-butyl Ether
Reaction: R-CH₂-OH + (CH₃)₂C=CH₂ → R-CH₂-O-C(CH₃)₃
Materials:
-
Primary alcohol (1.0 equiv)
-
Amberlyst-15 resin
-
Dichloromethane (CH₂Cl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the primary alcohol in dichloromethane, add Amberlyst-15 (15% w/w of the alcohol).
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resin and wash it with dichloromethane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Protection of a Primary Amine as a Tert-butyl Carbamate (Boc-Amine)
Reaction: R-NH₂ + ((CH₃)₃COCO)₂O → R-NH-Boc + (CH₃)₃COH + CO₂
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv)
-
Amberlyst-15 resin (15% w/w of the amine)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To the primary amine, add Amberlyst-15 resin.
-
Add di-tert-butyl dicarbonate and stir the mixture at room temperature.
-
The reaction is often rapid and can be monitored by TLC.
-
Upon completion, extract the mixture with dichloromethane.
-
Filter to remove the Amberlyst-15 resin.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the N-Boc protected amine.
Protocol 3: Protection of a Carboxylic Acid as a Tert-butyl Ester
Reaction: R-COOH + ((CH₃)₃COCO)₂O → R-COO-C(CH₃)₃ + (CH₃)₃COH + CO₂
Materials: [13]
-
Carboxylic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Tert-butanol
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the carboxylic acid in tert-butanol, add DMAP.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tert-butyl ester.
Protocol 4: Deprotection of a Tert-butyl Ether
Reaction: R-O-C(CH₃)₃ + CF₃COOH → R-OH + (CH₃)₂C=CH₂ + CF₃COOH
Materials: [15]
-
Tert-butyl ether (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure: [15]
-
Dissolve the tert-butyl ether in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude alcohol can be purified by an appropriate workup, which may include neutralization with a mild base and extraction.
Protocol 5: Deprotection of a Boc-Protected Amine
Reaction: R-NH-Boc + HCl → R-NH₃⁺Cl⁻ + (CH₃)₂C=CH₂ + CO₂
Materials: [7]
-
Boc-protected amine (1.0 equiv)
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure: [7]
-
Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC.
-
The deprotected amine hydrochloride salt often precipitates from the solution.
-
Collect the solid by filtration and wash with diethyl ether.
-
Dry the product under vacuum.
Protocol 6: Deprotection of a Tert-butyl Ester
Reaction: R-COO-C(CH₃)₃ + HCOOH → R-COOH + (CH₃)₂C=CH₂
Materials: [16]
-
Tert-butyl ester (1.0 equiv)
-
Formic acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure: [16]
-
Dissolve the tert-butyl ester in formic acid.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC.
-
Upon completion, remove the formic acid under reduced pressure.
-
The resulting carboxylic acid can be purified by crystallization or chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for utilizing a tert-butyl protecting group in a multi-step synthesis.
Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl protected functional group.
Caption: Orthogonal stability of tert-butyl, Fmoc, and Benzyl protecting groups under different deprotection conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyl Ethers [organic-chemistry.org]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rdworldonline.com [rdworldonline.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Reduction of 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of cyclic ketones is a fundamental transformation in organic synthesis, with significant implications in the preparation of chiral intermediates for drug development. The reduction of 4-tert-butylcyclohexanone (B146137) serves as a classic model for understanding the principles of diastereoselectivity in nucleophilic additions to carbonyl groups. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where this substituent occupies the equatorial position, thus presenting two diastereotopic faces of the carbonyl group to an incoming reducing agent.[1][2][3] The stereochemical outcome of the reduction, yielding either the cis or trans alcohol, is highly dependent on the steric bulk of the hydride donor, illustrating the concepts of kinetic versus thermodynamic control.[4][5][6]
Generally, small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) preferentially attack from the axial direction to avoid steric hindrance with the axial hydrogens at C2 and C6, leading to the thermodynamically more stable equatorial alcohol (trans product).[4][7] Conversely, bulky reducing agents, such as L-Selectride®, are sterically demanding and therefore approach from the less hindered equatorial face, resulting in the formation of the kinetically favored axial alcohol (cis product).[4][8]
These application notes provide a comparative overview of different reducing agents for the stereoselective synthesis of cis- and trans-4-tert-butylcyclohexanol, complete with detailed experimental protocols and a summary of expected diastereomeric ratios.
Data Presentation
The following table summarizes the quantitative data for the stereoselective reduction of 4-tert-butylcyclohexanone with various reducing agents. The diastereomeric ratio is presented as the ratio of the cis to trans isomers of the resulting 4-tert-butylcyclohexanol.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Diastereomeric Ratio (cis:trans) | Predominant Isomer | Reference |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) | Room Temperature | 20 minutes | 15:85 | trans | [8] |
| Sodium Borohydride (NaBH₄) | Ethanol (B145695) | 25 | - | 12:88 | trans | [5] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Reflux | 2 hours | 9.5:90.5 | trans | [4][7] |
| L-Selectride® | THF | Room Temperature | 2 hours | 92:8 | cis | [5][8] |
| Meerwein-Ponndorf-Verley (MPV) | Isopropanol | - | - | 23:77 | trans | [5] |
Experimental Protocols
Protocol 1: Synthesis of trans-4-tert-Butylcyclohexanol using Sodium Borohydride
This protocol outlines the reduction of 4-tert-butylcyclohexanone using the mild reducing agent sodium borohydride to selectively synthesize the trans isomer.
Materials:
-
4-tert-butylcyclohexanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
3 M Sulfuric acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Erlenmeyer flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a small Erlenmeyer flask equipped with a stir bar, add 3.24 mmol of 4-tert-butylcyclohexanone.
-
Dissolve the ketone in methanol to achieve a concentration of approximately 0.5 M. Gentle warming may be applied to facilitate dissolution, but the solution must be cooled to room temperature before proceeding.[8]
-
Carefully and quickly, add 0.41 molar equivalents of sodium borohydride to the stirred solution in one portion.[8]
-
Stir the reaction mixture for 20 minutes at room temperature.[8]
-
After the reaction is complete, quench the reaction by adding 2 mL of 3 M sulfuric acid, followed by 5 mL of water.[8]
-
Transfer the mixture to a separatory funnel and extract the product with two 8-10 mL portions of diethyl ether.[8]
-
Combine the organic extracts and wash them sequentially with 5 mL of water and 5 mL of saturated sodium chloride solution.[8]
-
Dry the organic phase over anhydrous magnesium sulfate, filter the solution into a tared round-bottom flask, and concentrate the solvent using a rotary evaporator to obtain the crude product.[8]
-
The ratio of diastereomers can be determined by ¹H NMR spectroscopy or gas chromatography.[9][10]
Protocol 2: Synthesis of cis-4-tert-Butylcyclohexanol using L-Selectride®
This protocol details the use of the sterically hindered reducing agent L-Selectride® to achieve the selective synthesis of the cis isomer of 4-tert-butylcyclohexanol.
Materials:
-
4-tert-butylcyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
80% Ethanol
-
6 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium carbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry vial, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of anhydrous THF.
-
In a clean, dry 25-mL round-bottom flask equipped with a stir bar, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF via syringe.[8]
-
Carefully transfer the ketone solution to the L-Selectride® solution and stir the reaction mixture for two hours at room temperature.[8]
-
After two hours, add 1.5 mL of 80% ethanol to the reaction flask and stir for an additional 5 minutes.[8]
-
Carefully and dropwise, add 1 mL of 6 M NaOH, followed by 1.2 mL of 30% H₂O₂. Caution: The addition of H₂O₂ can be exothermic. [8]
-
Transfer the reaction mixture to a 30-mL separatory funnel. Rinse the reaction flask with 3 mL of saturated aqueous sodium carbonate solution and add the rinsing to the separatory funnel.[8]
-
Separate the two phases and extract the aqueous phase twice with 3 mL portions of diethyl ether.[8]
-
Combine the organic phases in a small Erlenmeyer flask and dry over anhydrous magnesium sulfate.[8]
-
Filter the solution and concentrate it using a rotary evaporator to yield the crude product.[8]
-
The diastereomeric ratio can be analyzed using ¹H NMR spectroscopy.[8]
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 3. m.youtube.com [m.youtube.com]
- 4. odinity.com [odinity.com]
- 5. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
- 9. drnerz.com [drnerz.com]
- 10. Solved Exp: The reduction of 4-t-Butylcyclohexanone.Using | Chegg.com [chegg.com]
Application Notes and Protocols: The Use of Tert-butylcyclohexane in Elucidating Reaction Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the study of organic reaction mechanisms, understanding the three-dimensional arrangement of atoms and the energies associated with different conformations is paramount. The cyclohexane (B81311) ring, a ubiquitous motif in natural products and pharmaceutical compounds, exists predominantly in a rapidly equilibrating mixture of two chair conformations. This conformational flexibility can complicate the analysis of reaction stereochemistry and kinetics.
Tert-butylcyclohexane and its derivatives serve as invaluable tools to overcome this challenge. The sterically demanding tert-butyl group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions, which are unfavorable steric clashes with axial hydrogens on the same side of the ring.[1][2][3] This preference is so pronounced that it effectively "locks" the cyclohexane ring into a single, predictable conformation.[1] By using a tert-butyl group as a conformational anchor, researchers can create substrates where other substituents are held in either a fixed axial or a fixed equatorial position, allowing for the direct investigation of the influence of stereochemistry on reactivity.
These application notes will detail the use of this compound derivatives in studying various reaction mechanisms, providing quantitative data, detailed experimental protocols, and visual diagrams to illustrate the underlying principles.
Key Applications and Principles
The primary application of this compound in mechanistic studies is to dissect the influence of substituent orientation (axial vs. equatorial) on reaction rates and product distributions. This is particularly useful for reactions where the geometry of the transition state is critical.
Conformational Locking
The large steric bulk of the tert-butyl group forces it into the equatorial position, effectively preventing the "ring-flipping" that is characteristic of unsubstituted or less hindered cyclohexanes. This creates a conformationally rigid system.
Application 1: Probing the Stereoelectronic Requirements of E2 Elimination
The E2 (bimolecular elimination) reaction is known to have a strong stereoelectronic preference for an anti-periplanar arrangement of the leaving group and the beta-hydrogen being removed. Cis- and trans-4-tert-butylcyclohexyl halides are ideal substrates to demonstrate this requirement.
-
cis-4-tert-butylcyclohexyl halide: The tert-butyl group occupies the equatorial position, forcing the halide into the axial position. This axial halide is perfectly aligned in an anti-periplanar fashion with the two axial beta-hydrogens.
-
trans-4-tert-butylcyclohexyl halide: The tert-butyl group is equatorial, which forces the halide into the equatorial position. In this conformation, the halide is not anti-periplanar to any of the beta-hydrogens.
As a result, the cis-isomer undergoes E2 elimination significantly faster than the trans-isomer.[1][4][5]
Quantitative Data: E2 Elimination Rates
| Substrate | Leaving Group Position | Relative Rate of E2 Elimination | Reference |
| cis-1-Bromo-4-tert-butylcyclohexane | Axial | ~500 | [1] |
| trans-1-Bromo-4-tert-butylcyclohexane | Equatorial | 1 | [1] |
Experimental Protocol: Comparative E2 Elimination of 4-tert-butylcyclohexyl Bromides
Objective: To determine the relative rates of E2 elimination for cis- and trans-4-tert-butylcyclohexyl bromide.
Materials:
-
cis-4-tert-butylcyclohexyl bromide
-
trans-4-tert-butylcyclohexyl bromide
-
Sodium ethoxide in ethanol (B145695) (EtONa/EtOH), 0.1 M
-
Ethanol (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare two separate reaction flasks, one for each isomer.
-
In each flask, dissolve a known amount of the respective 4-tert-butylcyclohexyl bromide isomer in a specific volume of anhydrous ethanol. Add a known amount of the internal standard.
-
Equilibrate the flasks to the desired reaction temperature (e.g., 50 °C) in a thermostated water bath.
-
Initiate the reaction by adding a pre-heated solution of 0.1 M sodium ethoxide in ethanol to each flask.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots by adding a dilute acid (e.g., 0.1 M HCl).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-FID to determine the concentration of the starting material and the product (4-tert-butylcyclohexene) relative to the internal standard.
-
Plot the concentration of the starting material versus time for both isomers to determine the initial reaction rates.
-
Calculate the ratio of the initial rates to determine the relative reactivity.
Application 2: Investigating Steric Effects in Nucleophilic Substitution and Solvolysis
The rigid conformations of substituted tert-butylcyclohexanes allow for a clear distinction between the reactivity of axial and equatorial leaving groups in nucleophilic substitution reactions.
In solvolysis reactions of 4-tert-butylcyclohexyl tosylates, the cis-isomer (axial tosylate) reacts faster than the trans-isomer (equatorial tosylate).[6] This is often attributed to the relief of steric strain in the transition state for the axial isomer as the leaving group departs.
Quantitative Data: Solvolysis of 4-tert-butylcyclohexyl Tosylates
| Substrate | Leaving Group Position | Solvent System | kaxial / kequatorial | Reference |
| 4-tert-butylcyclohexyl tosylate | Axial vs. Equatorial | Phenol-benzene (1:1) at 75°C | 3.08 | [6] |
Experimental Protocol: Phenolysis of cis- and trans-4-tert-butylcyclohexyl Tosylates
Objective: To compare the rates of phenolysis of cis- and trans-4-tert-butylcyclohexyl tosylates.
Materials:
-
cis-4-tert-butylcyclohexyl p-toluenesulfonate
-
trans-4-tert-butylcyclohexyl p-toluenesulfonate
-
Phenol
-
Benzene
-
Titration equipment (e.g., burette, indicator) or HPLC
Procedure:
-
Prepare a phenol-benzene (1:1 by weight) solvent mixture.
-
In separate reaction vessels, dissolve a known concentration of each tosylate isomer in the solvent mixture.
-
Add an equimolar amount of triethylamine to each vessel to neutralize the p-toluenesulfonic acid produced during the reaction.
-
Place the reaction vessels in a constant temperature bath set to 75 °C.
-
Monitor the progress of the reaction by one of the following methods:
-
Titrimetric Method: At regular intervals, withdraw aliquots, quench the reaction by cooling, and titrate the amount of unreacted triethylamine with a standardized acid solution. The rate of consumption of the base corresponds to the rate of solvolysis.
-
Chromatographic Method (HPLC): At regular intervals, withdraw aliquots, quench, and analyze by HPLC to measure the disappearance of the starting tosylate.
-
-
Calculate the first-order rate constants (k) for each isomer from the kinetic data.
-
Determine the rate ratio (kcis / ktrans).
Application 3: Steric Effects in Oxidation Reactions
The oxidation of secondary alcohols to ketones can also be influenced by the steric environment of the hydroxyl group. By comparing the oxidation rates of cis- and trans-4-tert-butylcyclohexanol, the effect of axial versus equatorial positioning of the -OH group can be quantified. Generally, axial alcohols are oxidized faster than their equatorial counterparts.[7][8] This is often explained by the relief of 1,3-diaxial strain in the transition state of the axial isomer.
Quantitative Data: Oxidation of 4-tert-butylcyclohexanols
| Substrate | -OH Group Position | Relative Rate of Chromic Acid Oxidation | Reference |
| cis-4-tert-butylcyclohexanol | Axial | 3.2 | [7] |
| trans-4-tert-butylcyclohexanol | Equatorial | 1 | [7] |
Experimental Protocol: Competitive Oxidation of 4-tert-butylcyclohexanols
Objective: To determine the relative oxidation rate of cis- and trans-4-tert-butylcyclohexanol using chromic acid (Jones reagent).
Materials:
-
An equimolar mixture of cis- and trans-4-tert-butylcyclohexanol
-
Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)
-
Acetone (B3395972) (reagent grade)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC)
Procedure:
-
Dissolve the mixture of cis- and trans-4-tert-butylcyclohexanol in acetone in a flask cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color will change from orange to green/blue. Add the reagent until a faint orange color persists.
-
Allow the reaction to proceed for a short, defined period (e.g., 5 minutes) to ensure the reaction does not go to completion, which is necessary for a competition experiment.
-
Quench the reaction by adding isopropyl alcohol until the orange color disappears.
-
Add water and extract the organic products with diethyl ether.
-
Wash the ether layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analyze the resulting mixture by GC to determine the ratio of the unreacted starting materials (cis- and trans-4-tert-butylcyclohexanol).
-
The relative rate of reaction can be calculated from the relative depletion of the two isomers from the initial equimolar ratio.
Conclusion
The use of this compound derivatives provides a powerful and straightforward method for studying the influence of stereochemistry on reaction mechanisms. By locking the cyclohexane ring in a specific conformation, researchers can isolate and quantify the effects of axial and equatorial substituent positioning on reaction kinetics and outcomes. The experimental protocols outlined above for elimination, solvolysis, and oxidation reactions serve as a foundation for mechanistic investigations in a wide range of chemical transformations. These conformationally rigid probes remain an essential part of the toolkit for physical organic chemists and anyone seeking a deeper understanding of chemical reactivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Solved Chromic acid oxidation of isomeric cyclohexanols | Chegg.com [chegg.com]
- 8. reddit.com [reddit.com]
Synthesis of Liquid Crystals Featuring the Tert-Butylcyclohexane Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals incorporating the bulky tert-butylcyclohexane moiety. The inclusion of this sterically demanding group is a key strategy in the design of liquid crystalline materials to modulate their mesomorphic properties, such as transition temperatures and phase behavior. These materials are of significant interest in the development of advanced display technologies and have potential applications in drug delivery systems.
Introduction
Liquid crystals containing alicyclic rings, such as cyclohexane (B81311), are well-established components in mesogenic compounds. The introduction of a bulky tert-butyl group onto the cyclohexane ring can significantly influence the molecular packing and intermolecular interactions, leading to desirable modifications in the resulting liquid crystal phases. This often results in materials with broad nematic ranges and specific smectic phases. The synthetic strategies outlined herein focus on the preparation of liquid crystals with a 4-(trans-4-tert-butylcyclohexyl)phenyl core, which can be further functionalized to generate a variety of mesogenic compounds.
Data Presentation
The following table summarizes the phase transition temperatures for a representative liquid crystal, 4-(trans-4-tert-butylcyclohexyl)phenyl 4-cyanobenzoate (B1228447) . This data is crucial for characterizing the mesomorphic behavior of the synthesized compound.
| Compound | Structure | Phase Transitions (°C) |
| 1 | 4-(trans-4-tert-butylcyclohexyl)phenyl 4-cyanobenzoate | K 135 N 258 I |
K = Crystalline Solid, N = Nematic Phase, I = Isotropic Liquid
Experimental Protocols
This section details the multi-step synthesis of a representative liquid crystal, 4-(trans-4-tert-butylcyclohexyl)phenyl 4-cyanobenzoate (1) . The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for 4-(trans-4-tert-butylcyclohexyl)phenyl 4-cyanobenzoate.
Step 1: Synthesis of trans-4-tert-Butylcyclohexanol
This procedure outlines the hydrogenation of 4-tert-butylphenol to yield the corresponding cyclohexanol (B46403) derivative. The trans isomer is the thermodynamically more stable product.
Materials:
-
4-tert-Butylphenol
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Ethanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve 4-tert-butylphenol (1 mole) in ethanol (500 mL).
-
Add 5% Ru/C catalyst (5 g, 1 mol% Ru).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 100 atm.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain these conditions for 8-12 hours, monitoring the reaction progress by gas chromatography (GC).
-
After completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the ethanol under reduced pressure to yield the crude product.
-
Recrystallize the crude product from hexane (B92381) to obtain pure trans-4-tert-butylcyclohexanol as a white solid.
Step 2: Synthesis of 4-(trans-4-tert-Butylcyclohexyl)phenol
This step involves the dehydrogenation of the cyclohexanol to form the corresponding phenol (B47542).
Materials:
-
trans-4-tert-Butylcyclohexanol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene
Procedure:
-
To a solution of trans-4-tert-butylcyclohexanol (1 mole) in toluene (1 L), add DDQ (1.1 moles) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated hydroquinone (B1673460) byproduct is removed by filtration.
-
Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 4-(trans-4-tert-butylcyclohexyl)phenol as a white solid.
Step 3: Synthesis of 4-(trans-4-tert-Butylcyclohexyl)phenyl 4-Cyanobenzoate (1)
The final step is an esterification reaction between the synthesized phenol and 4-cyanobenzoyl chloride.
Materials:
-
4-(trans-4-tert-Butylcyclohexyl)phenol
-
4-Cyanobenzoyl chloride
Procedure:
-
Dissolve 4-(trans-4-tert-butylcyclohexyl)phenol (1 mole) in dry dichloromethane (500 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add pyridine (1.2 moles) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-cyanobenzoyl chloride (1.1 moles) in dry dichloromethane (100 mL) to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the final liquid crystal, 4-(trans-4-tert-butylcyclohexyl)phenyl 4-cyanobenzoate, as a white crystalline solid.
Characterization
The synthesized liquid crystal should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the molecular structure and the resulting mesomorphic properties.
Application Notes and Protocols: Tert-butylcyclohexane Derivatives as Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butylcyclohexane derivatives, primarily (1R,4R)-4-tert-butylcyclohexanol, as chiral auxiliaries in asymmetric synthesis. The bulky tert-butyl group in a fixed chair conformation provides a sterically demanding environment, enabling high levels of diastereoselectivity in various chemical transformations.
Principle of Stereochemical Control
The effectiveness of 4-tert-butylcyclohexanol (B146172) as a chiral auxiliary stems from the conformational rigidity imposed by the large tert-butyl group. This group overwhelmingly favors an equatorial position, locking the cyclohexane (B81311) ring into a stable chair conformation. When this chiral alcohol is esterified with a prochiral acid, the resulting ester adopts a conformation where one face of the enolate, formed alpha to the carbonyl group, is effectively shielded by the bulky cyclohexyl ring. This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in a high degree of diastereoselectivity.
Caption: General workflow for asymmetric synthesis using a 4-tert-butylcyclohexyl chiral auxiliary.
Data Presentation: Diastereoselectivity in Asymmetric Reactions
While specific data for 4-tert-butylcyclohexanol as a chiral auxiliary is not extensively reported, the following tables summarize representative data for structurally similar cyclohexyl-based auxiliaries in key asymmetric transformations. This data provides an expected range of stereoselectivity.
Table 1: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (-)-trans-2-Phenyl-1-cyclohexanol | Cyclopentadiene | Acrylate | TiCl₄ | >95:5 | 85 |
| (-)-8-Phenylmenthol | Cyclopentadiene | Acrylate | Et₂AlCl | 98:2 | 91 |
Table 2: Asymmetric Enolate Alkylation
| Chiral Auxiliary | Enolate Source | Electrophile | Base | Diastereomeric Excess (de) | Yield (%) |
| (-)-trans-2-Phenyl-1-cyclohexanol | Propionate Ester | Benzyl (B1604629) Bromide | LDA | >95% | 88 |
| (-)-8-Phenylmenthol | Propionate Ester | Methyl Iodide | LHMDS | >98% | 92 |
Table 3: Asymmetric Aldol Addition
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (-)-trans-2-Phenyl-1-cyclohexanol | Propionate Ester | Benzaldehyde | TiCl₄ | 95:5 | 85 |
| (-)-trans-2-Phenyl-1-cyclohexanol | Propionate Ester | Isobutyraldehyde | Sn(OTf)₂ | 92:8 | 88 |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for use with (1R,4R)-4-tert-butylcyclohexanol as the chiral auxiliary.
Protocol 1: Attachment of the Chiral Auxiliary (Esterification)
This protocol describes the formation of a chiral ester from a prochiral carboxylic acid and the 4-tert-butylcyclohexanol auxiliary.
Materials:
-
(1R,4R)-4-tert-Butylcyclohexanol
-
Prochiral carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) and (1R,4R)-4-tert-butylcyclohexanol (1.1 eq) in anhydrous DCM under an inert atmosphere, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the attachment of the chiral auxiliary.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol outlines the alkylation of the chiral ester enolate.
Materials:
-
Chiral ester (from Protocol 1)
-
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or LHMDS (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (B1210297) or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary (Saponification)
This protocol describes the removal of the auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Diastereomerically enriched ester (from Protocol 2)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH (2.0-3.0 eq) and stir the mixture vigorously.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 4-12 hours).
-
Cool the reaction mixture back to 0 °C and carefully acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The aqueous layer can be further extracted to recover the 4-tert-butylcyclohexanol auxiliary.
-
Purify the carboxylic acid by flash column chromatography or recrystallization.
Application Notes and Protocols: Catalytic Hydrogenation of 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 4-tert-butylcyclohexanone (B146137) is a pivotal reaction in organic synthesis, yielding cis- and trans-4-tert-butylcyclohexanol. The stereochemical outcome of this reduction is of significant interest as the large tert-butyl group effectively locks the cyclohexane (B81311) ring in a specific conformation, making it an excellent model system for studying the stereoselectivity of reactions on a cyclohexanone (B45756) ring. The resulting diastereomeric alcohols are valuable intermediates in the fragrance and pharmaceutical industries. For instance, cis-4-tert-butylcyclohexyl acetate (B1210297) is a well-known perfume ingredient prized for its intense woody fragrance.[1] This document provides detailed application notes and experimental protocols for various catalytic systems used in the hydrogenation of 4-tert-butylcyclohexanone, with a focus on achieving high diastereoselectivity.
Reaction Pathway and Stereochemistry
The reduction of 4-tert-butylcyclohexanone can proceed via two main pathways, leading to the formation of either the cis or the trans diastereomer. The stereoselectivity of the reaction is kinetically controlled and is highly dependent on the catalyst, reagents, and reaction conditions employed.[2] The bulky tert-butyl group preferentially occupies the equatorial position, forcing the incoming hydride to attack from either the axial or equatorial face of the carbonyl group.
-
Axial Attack: Leads to the formation of the equatorial alcohol, which is the cis-isomer. This pathway is often favored by sterically demanding (bulky) reducing agents or specific catalysts that coordinate in a way that directs the hydride to the axial face.
-
Equatorial Attack: Results in the formation of the axial alcohol, the trans-isomer, which is the thermodynamically more stable product. Smaller reducing agents and certain catalysts favor this approach.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the hydrogenation of 4-tert-butylcyclohexanone, highlighting the diastereoselectivity and reaction conditions.
Table 1: Catalytic Systems Favoring cis-4-tert-Butylcyclohexanol
| Catalyst | Hydrogen Source/Reagent | Solvent | Temp. (°C) | Pressure (atm) | Conversion (%) | cis:trans Ratio | Reference |
| Ruthenium-aminophosphine complexes | H₂ | 2-Propanol | Room Temp. | 10 | >99 | 96:4 | [1] |
| Iridium tetrachloride / Trimethyl phosphite | - | 2-Propanol | Reflux | - | >99 | 96:4 | [3] |
| Rhodium-on-carbon (5%) | H₂ | - | - | - | - | 94:6 | [3] |
| Zeolite BEA (Si/Al = 12) | 2-Propanol | - | - | - | - | >95:5 | [4] |
| Al-free Sn-Beta zeolite (2 wt. % SnO₂) | 2-Propanol or 2-Butanol | - | - | - | 97 | 96:4 to 99:1 | [4] |
Table 2: Catalytic Systems Favoring trans-4-tert-Butylcyclohexanol
| Catalyst | Hydrogen Source/Reagent | Solvent | Temp. (°C) | Time (min) | Conversion (%) | trans:cis Ratio | Reference |
| Magnesium Oxide (MgO) | 2-Propanol | - | - | 180 | 97 | 97:3 to 98:2 | [4] |
| Sodium Borohydride (NaBH₄) | NaBH₄ | Methanol | Room Temp. | 20 | - | Major Product | [5] |
Experimental Protocols
Protocol 1: Highly cis-Selective Hydrogenation using a Ruthenium-Aminophosphine Catalyst
This protocol is based on the use of ruthenium aminophosphine (B1255530) complexes which have demonstrated excellent catalytic activity and high selectivity for the formation of cis-4-tert-butylcyclohexanol.[1]
Materials:
-
4-tert-butylcyclohexanone
-
Ruthenium-aminophosphine catalyst (e.g., RuCl₂(aminophosphine)₂)
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Argon gas (high purity)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, add a weighed amount of the ruthenium-aminophosphine catalyst and potassium tert-butoxide.
-
Add a solution of 4-tert-butylcyclohexanone in 2-propanol. The substrate-to-catalyst ratio can be varied, with ratios up to 500,000:1 showing good conversion.[1]
-
Seal the reactor and de-gas the mixture by purging with argon, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 atm.
-
Stir the reaction mixture at the desired temperature (room temperature is often sufficient).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with argon.
-
Remove the solvent under reduced pressure.
-
Purify the product by filtering a hexane (B92381) solution of the crude product through a pad of silica (B1680970) gel, followed by removal of the hexane under reduced pressure.
-
Analyze the product ratio (cis:trans) using GC or ¹H NMR spectroscopy.
Protocol 2: Highly trans-Selective Catalytic Transfer Hydrogenation using Magnesium Oxide
This protocol utilizes magnesium oxide as a heterogeneous catalyst for the catalytic transfer hydrogenation of 4-tert-butylcyclohexanone to yield the trans-isomer with high selectivity.[4][6]
Materials:
-
4-tert-butylcyclohexanone
-
Magnesium oxide (MgO), high surface area
-
2-Propanol (as hydrogen donor and solvent)
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-tert-butylcyclohexanone and magnesium oxide.
-
Add 2-propanol to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. A reaction time of 180 minutes has been reported to give high yields.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst (MgO) from the reaction mixture.
-
Remove the solvent (2-propanol) from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Determine the diastereomeric ratio of the product by GC or ¹H NMR.
Visualizations
References
- 1. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 2. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of C-H Bonds in Tert-butylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the functionalization of C-H bonds in tert-butylcyclohexane, a common saturated carbocyclic motif in medicinal chemistry. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the synthesis of complex molecules and the late-stage functionalization of drug candidates.
Dirhodium-Catalyzed C-H Functionalization via Carbene Insertion
The insertion of a rhodium-carbene into a C-H bond is a powerful method for the formation of new C-C bonds. Dirhodium tetracarboxylate catalysts have been extensively studied for this transformation, offering remarkable control over site-selectivity and stereoselectivity. This compound is a classic substrate for evaluating the efficacy of these catalysts due to its conformationally locked chair form and the presence of electronically similar but sterically distinct secondary C-H bonds at the C2, C3, and C4 positions.
Application Notes:
Dirhodium catalysts with bulky ligands can direct the carbene insertion to the sterically most accessible C-H bonds of the cyclohexane (B81311) ring. The regioselectivity is a delicate balance of steric and electronic factors, with a general preference for secondary over primary C-H bonds. In the case of this compound, functionalization typically occurs at the C3 and C4 positions, with the equatorial C-H bonds being more accessible. The choice of catalyst can significantly influence the ratio of C3 to C4 functionalization, as well as the diastereoselectivity and enantioselectivity of the reaction. This methodology is particularly valuable for the rapid diversification of saturated carbocyclic scaffolds.
Quantitative Data:
The following table summarizes the site-selectivity, diastereoselectivity, and enantioselectivity for the C-H functionalization of this compound with methyl (4-bromophenyl)diazoacetate, employing various dirhodium catalysts.
| Entry | Catalyst | C3:C4 Selectivity | Diastereomeric Ratio (d.r.) at C3 | Enantiomeric Excess (ee) at C3 (%) |
| 1 | Rh₂(S-TCPTAD)₄ | 4:12 | 9:1 | 75 |
| 2 | Rh₂(S-TPPTTL)₄ | >20:1 | >20:1 | 97 |
| 3 | Rh₂(S-BTPCP)₄ | 1:1.5 | 10:1 | 94 |
Experimental Protocol:
General Procedure for Dirhodium-Catalyzed C-H Functionalization of this compound:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the dirhodium catalyst (1.0 mol%).
-
Add freshly distilled this compound (10.0 equiv).
-
Add a solution of the diazoacetate (1.0 equiv) in a minimal amount of anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or hexanes).
-
Stir the reaction mixture at the desired temperature (typically ranging from 25 °C to 40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the functionalized product.
Mechanistic Visualization:
Caption: Catalytic cycle for rhodium-catalyzed C-H insertion.
Manganese-Catalyzed C-H Oxidation
The direct oxidation of C-H bonds to C-OH groups is a highly sought-after transformation. Manganese complexes have emerged as effective catalysts for this reaction, often utilizing hydrogen peroxide as a green oxidant. These reactions typically proceed through a high-valent manganese-oxo species that abstracts a hydrogen atom from the alkane substrate.
Application Notes:
Manganese-catalyzed C-H oxidation offers a direct route to hydroxylated derivatives of this compound. The reaction can be tuned to favor either hydroxylation or the formation of ketone products. The regioselectivity is influenced by both electronic and steric factors, with tertiary C-H bonds generally being more reactive. In the case of this compound, oxidation can occur at various positions on the ring. The choice of ligand on the manganese catalyst and the reaction conditions (solvent, temperature, and additives) are crucial for controlling the selectivity. This method is particularly useful for introducing polar functional groups into non-polar molecules, which is a common strategy in drug development to improve pharmacokinetic properties.
Quantitative Data:
The following table shows the product distribution for the manganese-catalyzed oxidation of this compound.
| Catalyst | Oxidant | Product(s) | Yield (%) | Regioselectivity (C1:C2:C3:C4) |
| [Mn(CF₃-PDP)] | H₂O₂ | tert-butylcyclohexanols and tert-butylcyclohexanones | 45 | 1:5:3:2 |
| [Mn(Me₂-TPD)] | H₂O₂/AcOH | tert-butylcyclohexanols | 60 | 1:4:4:2 |
Experimental Protocol:
General Procedure for Manganese-Catalyzed C-H Oxidation of this compound:
-
In a round-bottom flask, dissolve the manganese catalyst (1-5 mol%) and this compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile (B52724) or acetone).
-
Add a carboxylic acid additive (e.g., acetic acid) if required by the catalytic system.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add an aqueous solution of hydrogen peroxide (H₂O₂, 1.5-3.0 equiv) to the reaction mixture using a syringe pump over a period of 1-2 hours.
-
Stir the reaction vigorously for the specified time (typically 2-24 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Visualization:
Caption: Proposed mechanism for manganese-catalyzed C-H hydroxylation.
Iridium-Catalyzed C-H Borylation
C-H borylation is a versatile transformation that introduces a boronic ester group, which can be further functionalized through a vast array of cross-coupling reactions. Iridium catalysts are particularly effective for the borylation of unactivated sp³ C-H bonds.
Application Notes:
Iridium-catalyzed C-H borylation of this compound provides a powerful entry point for the synthesis of diverse derivatives. The reaction typically favors the functionalization of sterically accessible primary C-H bonds, but with appropriate ligand design, selectivity for secondary C-H bonds can be achieved. For this compound, borylation can occur at the methyl groups of the tert-butyl substituent or at the cyclohexane ring. The regioselectivity is primarily governed by steric factors, with the least hindered C-H bonds reacting preferentially. The resulting boronic esters are valuable intermediates for Suzuki-Miyaura cross-coupling, oxidation to alcohols, amination, and other transformations.
Quantitative Data:
The following table provides representative data for the iridium-catalyzed C-H borylation of alkanes. While specific data for this compound is limited in readily available tables, the general trends in selectivity can be inferred.
| Substrate | Catalyst System | Product(s) | Yield (%) | Selectivity |
| n-Octane | [Ir(cod)OMe]₂/dtbpy | 1-Boryloctane | 85 | >98% primary |
| Cyclohexane | [Ir(cod)OMe]₂/dtbpy | Borylcyclohexane | 75 | - |
| Adamantane | [Ir(cod)OMe]₂/dtbpy | 1-Boryladamantane | 95 | >98% tertiary |
Experimental Protocol:
General Procedure for Iridium-Catalyzed C-H Borylation of this compound:
-
In a glovebox, charge a screw-capped vial with the iridium precatalyst (e.g., [Ir(cod)OMe]₂, 0.5-1.5 mol % Ir), the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), 1.0-3.0 mol %), and the diboron (B99234) reagent (e.g., bis(pinacolato)diboron (B136004) (B₂pin₂), 1.0 equiv).
-
Add this compound (as solvent or with a co-solvent).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at the desired temperature (typically 80-150 °C) for the specified time (12-48 hours).
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in subsequent reactions or purified by distillation or chromatography.
Mechanistic Visualization:
Application Notes and Protocols: The Role of tert-Butylcyclohexane and Analogous Bulky Groups in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of asymmetric catalysis, the quest for high enantioselectivity is paramount for the synthesis of chiral molecules, particularly in the pharmaceutical industry. The stereochemical outcome of a catalytic reaction is intricately linked to the three-dimensional environment created by the chiral catalyst. A key strategy in the design of effective chiral ligands and auxiliaries is the incorporation of sterically demanding groups to create a well-defined and biased chiral space. The tert-butyl group, often in conjunction with a cyclohexane (B81311) backbone, serves as a powerful tool in this regard. Its significant steric bulk and the conformational rigidity it imparts on a cyclohexane ring make it an excellent stereodirecting group. This document provides detailed application notes on the role of the tert-butylcyclohexyl motif and analogous bulky P-chiral phosphine (B1218219) ligands in asymmetric catalysis, complete with experimental protocols and data.
The fundamental principle behind the efficacy of the tert-butyl group in stereocontrol lies in its strong preference for the equatorial position on a cyclohexane ring to minimize 1,3-diaxial interactions. This locks the conformation of the ring and provides a predictable steric environment that can be exploited to influence the approach of substrates to a catalytic center. This concept is extended to chiral phosphine ligands where bulky tert-butyl groups are directly attached to the phosphorus atom, creating a sterically hindered and well-defined chiral pocket around the metal center.
Application 1: Asymmetric Hydrogenation with P-Chiral Phosphine Ligands
P-chiral phosphine ligands bearing a bulky tert-butyl group and a smaller alkyl group have demonstrated extraordinary proficiency in a wide range of asymmetric processes.[1] These ligands, such as those from the BisP* family developed by Imamoto, create a highly effective chiral environment for transition metal catalysts, particularly for rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins. The steric bulk of the tert-butyl group is crucial for establishing facial selectivity in the coordination of the substrate to the metal center, leading to high enantiomeric excesses in the hydrogenated products.[2][3][4]
Quantitative Data
The following table summarizes the performance of a Rh-complex with a P-chiral bisphosphine ligand bearing tert-butyl groups in the asymmetric hydrogenation of various enamides.
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | >99 |
| 2 | Methyl (Z)-α-acetamido-3-methoxyacrylate | N-Acetyl-O-methyl-L-serine methyl ester | >99 | 98 |
| 3 | (Z)-1-Phenyl-1-(acetylamino)propene | N-Acetyl-L-alaninophenyl | >99 | 97 |
| 4 | Itaconic acid dimethyl ester | (S)-Methylsuccinic acid dimethyl ester | >99 | 96 |
Data is representative of results obtained with ligands of the BisP family and is compiled for illustrative purposes.*
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
Materials:
-
Rh(cod)₂BF₄ (cod = 1,5-cyclooctadiene)
-
P-Chiral bisphosphine ligand (e.g., (S,S)-t-Bu-BisP*)
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed methanol (B129727)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox, a Schlenk flask is charged with Rh(cod)₂BF₄ (4.1 mg, 0.01 mmol) and the chiral bisphosphine ligand (e.g., (S,S)-t-Bu-BisP*, 5.8 mg, 0.011 mmol).
-
Anhydrous and degassed methanol (10 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
The substrate (e.g., Methyl (Z)-α-acetamidocinnamate, 219 mg, 1.0 mmol) is placed in a high-pressure hydrogenation vessel.
-
The catalyst solution is transferred to the hydrogenation vessel via a cannula.
-
The vessel is sealed, removed from the glovebox, and then purged with hydrogen gas (3 cycles).
-
The reaction is pressurized with hydrogen gas to 10 atm and stirred at room temperature for 12 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate) to afford the product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Chiral ligands containing bulky tert-butyl groups are also highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. In this context, ligands such as chiral N-(tert-butyl)-N-methylanilines or P-chiral phosphine-sulfide hybrids create a chiral pocket around the palladium center, which directs the nucleophilic attack on the π-allyl palladium intermediate with high facial selectivity.[2][5] The steric hindrance provided by the tert-butyl group plays a critical role in differentiating the two faces of the allyl substrate.
Quantitative Data
The following table presents representative data for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate using a chiral aminophosphine (B1255530) ligand featuring a bulky tert-butyl group.
| Entry | Ligand Loading (mol%) | Solvent | Base | Yield (%) | ee (%) |
| 1 | 2.5 | THF | NaH | 95 | 90 |
| 2 | 2.5 | CH₂Cl₂ | NaH | 92 | 88 |
| 3 | 2.5 | Toluene | NaH | 90 | 85 |
| 4 | 1.0 | THF | NaH | 93 | 89 |
Data is representative of results obtained with chiral aminophosphine ligands containing tert-butyl groups and is compiled for illustrative purposes.[5]
Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Pd(π-allyl)Cl]₂
-
Chiral aminophosphine ligand
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Pd(π-allyl)Cl]₂ (1.8 mg, 0.005 mmol) and the chiral aminophosphine ligand (0.011 mmol).
-
Anhydrous and degassed THF (5 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
-
In a separate Schlenk flask, NaH (28 mg, 0.7 mmol, 60% dispersion) is washed with anhydrous hexane (3 x 2 mL) and dried under vacuum.
-
Anhydrous THF (5 mL) is added to the NaH, followed by the dropwise addition of dimethyl malonate (80 μL, 0.7 mmol). The mixture is stirred for 20 minutes.
-
1,3-Diphenyl-2-propenyl acetate (126 mg, 0.5 mmol) is added to the palladium-ligand solution.
-
The solution of the sodium salt of dimethyl malonate is then transferred to the palladium-substrate mixture via a cannula.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Synthesis Workflow of a P-Chiral Phosphine Ligand
Caption: A simplified workflow for the synthesis of a bulky P-chiral phosphine ligand.
Mechanism of Asymmetric Induction
Caption: Model of stereocontrol by a bulky tert-butyl group in asymmetric catalysis.
References
Preparation of cis-4-tert-Butylcyclohexanol for Fragrance Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective synthesis and purification of cis-4-tert-butylcyclohexanol, a key fragrance ingredient valued for its potent, woody aroma.[1][2][3] The cis-isomer is particularly sought after in the perfume industry for its more intense and desirable scent profile compared to its trans counterpart.[4][5] These protocols are designed to guide researchers in achieving high yields and purity of the target cis-isomer, crucial for fragrance applications. Methodologies covered include the reduction of 4-tert-butylcyclohexanone (B146137) using various reducing agents and subsequent purification techniques. Quantitative data is presented in tabular format for straightforward comparison of different synthetic routes.
Introduction
4-tert-Butylcyclohexanol (B146172) is a synthetic fragrance compound with a characteristic woody, patchouli-like scent.[1][3] It exists as two stereoisomers, cis and trans, which possess distinct olfactory properties. The cis-isomer is generally preferred for its more powerful and pleasant fragrance.[4][5] The primary route to synthesizing 4-tert-butylcyclohexanol is the reduction of 4-tert-butylcyclohexanone. The stereoselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions. This document outlines protocols for achieving a high cis-to-trans isomer ratio.
Synthesis of cis-4-tert-Butylcyclohexanol
The stereoselective synthesis of cis-4-tert-butylcyclohexanol is typically achieved through the reduction of 4-tert-butylcyclohexanone. The choice of reducing agent is critical in maximizing the yield of the desired cis-isomer. Bulky reducing agents favor the formation of the cis-isomer by approaching the carbonyl group from the less sterically hindered equatorial position.[6]
Experimental Protocols
Protocol 1: Reduction of 4-tert-Butylcyclohexanone using L-Selectride®
This protocol utilizes a bulky hydride reagent, L-Selectride® (lithium tri-sec-butylborohydride), to achieve high stereoselectivity for the cis-isomer.[6]
Materials:
-
4-tert-butylcyclohexanone
-
L-Selectride® (1.0 M solution in tetrahydrofuran)
-
Dry tetrahydrofuran (B95107) (THF)
-
6 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry THF.
-
In a separate dry flask, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF.
-
Carefully transfer the ketone solution to the L-Selectride® solution and stir the reaction mixture for two hours at room temperature.
-
After two hours, add 1.5 mL of 80% ethanol to the reaction flask and stir for an additional 5 minutes.
-
Carefully and dropwise, add 1 mL of 6 M NaOH, followed by 1.2 mL of 30% H₂O₂.
-
Transfer the reaction mixture to a separatory funnel.
-
Rinse the reaction flask with 3 mL of saturated aqueous Na₂CO₃ and add it to the separatory funnel.
-
Separate the two phases and extract the aqueous phase twice with 3 mL portions of diethyl ether.
-
Combine the organic phases in an Erlenmeyer flask and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]
Protocol 2: Reduction of 4-tert-Butylcyclohexanone using an Iridium Catalyst
This method employs an iridium-based catalyst for the highly selective synthesis of the cis-isomer.[4][7]
Materials:
-
Iridium tetrachloride
-
Concentrated hydrochloric acid
-
Trimethyl phosphite
-
4-tert-butylcyclohexanone
-
2-Propanol
-
Diethyl ether
-
Anhydrous magnesium sulfate or potassium carbonate
Procedure:
-
Prepare the catalyst solution by dissolving 4.0 g of iridium tetrachloride in 4.5 mL of concentrated hydrochloric acid.
-
To this solution, add 180 mL of water followed by 52 g of trimethyl phosphite.
-
In a 2 L flask equipped with a reflux condenser, dissolve 30.8 g of 4-tert-butylcyclohexanone in 635 mL of 2-propanol.
-
Add the catalyst solution to the ketone solution.
-
Heat the mixture at reflux for 48 hours.
-
After cooling, remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining solution with 250 mL of water and extract with four 150 mL portions of diethyl ether.
-
Combine the ether extracts and wash with two 100 mL portions of water.
-
Dry the combined ether extracts over magnesium sulfate or potassium carbonate.
-
Concentrate the solution on a rotary evaporator to yield the crude product as a white solid.[7]
Purification of cis-4-tert-Butylcyclohexanol
The crude product from the synthesis is a mixture of cis and trans isomers. For fragrance applications requiring a high concentration of the cis-isomer, purification is necessary.
Experimental Protocols
Protocol 3: Recrystallization
Recrystallization is an effective method for purifying the cis-isomer from the crude reaction mixture.[7][8]
Materials:
-
Crude cis-4-tert-butylcyclohexanol
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude product in hot ethanol (approximately 35 mL per 10 g of crude product).
-
Add water to the hot solution (approximately 25 mL per 10 g of crude product).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For a second crop of crystals, cool the filtrate further.
-
Collect the crystals by vacuum filtration and dry them. This method can yield cis-4-tert-butylcyclohexanol with a purity greater than 99%.[7]
Protocol 4: Column Chromatography
Column chromatography is another effective technique for separating the cis and trans isomers based on their different polarities.[8][9]
Materials:
-
Crude cis-4-tert-butylcyclohexanol
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar trans-isomer will elute first.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis-isomer.[8]
Data Presentation
Table 1: Comparison of Synthesis Methods for cis-4-tert-Butylcyclohexanol
| Method | Reducing Agent/Catalyst | Starting Material | Product (cis:trans ratio) | Yield | Reference |
| Protocol 1 | L-Selectride® | 4-tert-butylcyclohexanone | cis-isomer as major product | High | [6] |
| Protocol 2 | Iridium tetrachloride / Trimethyl phosphite | 4-tert-butylcyclohexanone | 95.8:4.2 to 96.2:3.8 | 93-99% | [7] |
| Catalytic Hydrogenation | Ruthenium-aminophosphine complex | 4-tert-butylcyclohexanone | At least 95:5 | High | [4] |
| Biocatalytic Reduction | Alcohol dehydrogenases (ADHs) | 4-tert-butylcyclohexanone | High diastereoisomeric excess | High | [5] |
| Catalytic Hydrogenation | Rhodium on carbon | p-tert-butylphenol | cis-rich | - | [7] |
Table 2: Analytical Data for 4-tert-Butylcyclohexanol Isomers
| Isomer | Analytical Method | Key Signal | Reference |
| cis-4-tert-butylcyclohexanol | ¹H NMR | ~4.0 ppm (methine hydrogen) | [6] |
| trans-4-tert-butylcyclohexanol | ¹H NMR | ~3.5 ppm (methine hydrogen) | [6] |
| Mixture | Gas Chromatography | Elution order: ketone < cis-alcohol < trans-alcohol | [7][10] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of cis-4-tert-butylcyclohexanol.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation of high-purity cis-4-tert-butylcyclohexanol for fragrance applications. The choice of synthetic method will depend on factors such as desired stereoselectivity, yield, cost, and available resources. For achieving the highest cis-isomer content, methods employing bulky reducing agents like L-Selectride® or specific catalysts such as iridium complexes are highly effective. Subsequent purification by recrystallization or column chromatography is essential to obtain the desired purity for fragrance formulation. The analytical methods outlined are crucial for quality control and ensuring the final product meets the required specifications.
References
- 1. guidechem.com [guidechem.com]
- 2. 4-tert-Butylcyclohexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 3. patchouli hexanol, 98-52-2 [thegoodscentscompany.com]
- 4. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Solved provide a method for separating cis and | Chegg.com [chegg.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Reactions with Tert-butylcyclohexane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with steric hindrance in reactions involving tert-butylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue in reactions with this compound?
A1: The bulky tert-butyl group dominates the stereochemistry of the cyclohexane (B81311) ring. Due to its large size, it strongly prefers the equatorial position to minimize 1,3-diaxial interactions, which are high-energy steric clashes.[1][2] This preference effectively "locks" the cyclohexane ring into a specific chair conformation.[2] As a result, other substituents on the ring are fixed in either axial or equatorial positions, which can severely restrict their reactivity by physically blocking the approach of reagents.[1][3]
Q2: How does the "locked" conformation of this compound affect different types of reactions?
A2: The fixed conformation has profound effects on various reactions:
-
SN2 Reactions: These reactions require a backside attack by the nucleophile. If the leaving group is on a carbon atom where the bulky tert-butyl group hinders this approach, the reaction rate will be significantly reduced.[4] For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group.[5]
-
SN1 Reactions: While steric hindrance can slow down SN2 reactions, the electronic effect of the tert-butyl group can stabilize the formation of a carbocation intermediate, potentially favoring an SN1 pathway.[6][7] However, the stability of the initial compound also plays a role; more stable starting materials may have a higher activation energy for carbocation formation.[8]
-
E2 Elimination Reactions: These reactions have strict stereochemical requirements, specifically an anti-periplanar arrangement of a β-hydrogen and the leaving group.[9][10] In a locked this compound ring, only axial hydrogens and axial leaving groups can achieve this geometry, which dictates the regioselectivity and rate of the reaction, sometimes overriding Zaitsev's rule.[9][10][11]
Q3: Can the tert-butyl group itself be functionalized despite its steric bulk?
A3: Yes, while challenging, it is possible. Traditional methods are often ineffective due to the high C-H bond dissociation energy and the steric congestion of the tert-butyl group.[12][13][14] However, recent advancements in catalysis have shown promise. For instance, highly electrophilic manganese catalysts have been developed that can activate hydrogen peroxide to hydroxylate the sterically hindered primary C-H bonds of a tert-butyl group.[12][13][14]
Troubleshooting Guides
Issue 1: Slow or No Reaction in a Nucleophilic Substitution
Q: I am trying to perform an SN2 reaction on a tert-butylcyclohexyl derivative, but the reaction is extremely slow or does not proceed. What can I do?
A: This is a common issue due to the steric hindrance posed by the tert-butyl group and the locked conformation of the cyclohexane ring.
Troubleshooting Steps:
-
Confirm the Stereochemistry: Determine if your leaving group is in an axial or equatorial position. An equatorial leaving group is sterically hindered from backside attack, which is necessary for an SN2 reaction.
-
Promote an SN1 Pathway: If an SN2 reaction is not feasible, consider switching to conditions that favor an SN1 mechanism. This involves using a polar protic solvent and a weaker nucleophile. The formation of a carbocation intermediate bypasses the need for a backside attack.[7][15]
-
Use a Less Hindered Nucleophile: If you must proceed via an SN2-like pathway, ensure your nucleophile is as small and unhindered as possible.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, but be cautious of potential side reactions like elimination.
Issue 2: Unexpected Regioselectivity in an Elimination Reaction
Q: My E2 elimination on a substituted this compound is not yielding the Zaitsev product (the more substituted alkene). Why is this happening?
A: This is a classic example of stereoelectronic effects overriding thermodynamic product stability. The E2 reaction requires an anti-periplanar (diaxial) arrangement of the leaving group and a β-hydrogen.[9][10]
Troubleshooting and Analysis:
-
Analyze the Chair Conformation: Draw the stable chair conformation with the tert-butyl group in the equatorial position.
-
Identify Anti-Periplanar Hydrogens:
-
If your leaving group is axial , look for adjacent axial hydrogens. Elimination will occur at these positions.
-
If your leaving group is equatorial , it cannot undergo E2 elimination directly. The ring would need to flip to a much less stable conformation with the tert-butyl group in an axial position, which is highly unfavorable.[16]
-
-
Predict the Product: The product formed will be the one resulting from the removal of a β-hydrogen that can achieve a 180° dihedral angle with the leaving group. This may lead to the less substituted (Hofmann) product if that is the only hydrogen in an anti-periplanar position.[11]
Example: E2 Elimination of cis- and trans-1-Bromo-4-tert-butylcyclohexane
| Isomer | Leaving Group Position (Stable Conformation) | Available Anti-Periplanar β-Hydrogens | Reaction Rate | Major Product |
| cis | Axial | Yes (two axial hydrogens) | Fast | 4-tert-butylcyclohexene[16] |
| trans | Equatorial | No | Very Slow[16] | 4-tert-butylcyclohexene (via slow ring flip or other mechanism) |
Experimental Protocols
Protocol 1: Kinetic Enolate Formation from a Sterically Hindered Ketone
This protocol describes the formation of the kinetic enolate from 4-tert-butylcyclohexanone (B146137), a model for systems with significant steric hindrance. The principle is to use a strong, bulky, non-nucleophilic base at low temperatures to deprotonate the least sterically hindered α-carbon.[17]
Materials:
-
4-tert-butylcyclohexanone
-
Lithium diisopropylamide (LDA) solution in an anhydrous aprotic solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Base Preparation: Prepare a solution of LDA in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.[17]
-
Deprotonation: Dissolve the 4-tert-butylcyclohexanone in anhydrous THF. Add this solution dropwise to the cold LDA solution.[17]
-
Reaction: Stir the reaction mixture at -78 °C for a short period (e.g., 30-60 minutes) to ensure the complete formation of the kinetic enolate.[17]
-
Quenching/Further Reaction: The formed enolate can then be quenched or reacted with an electrophile as desired for the specific synthetic route.
Visualizations
Diagram 1: Conformational Locking by tert-Butyl Group
Caption: Conformational equilibrium of this compound.
Diagram 2: E2 Elimination Pathway Decision
References
- 1. fiveable.me [fiveable.me]
- 2. chemistryschool.net [chemistryschool.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. homework.study.com [homework.study.com]
- 17. benchchem.com [benchchem.com]
minimizing polyalkylation in Friedel-Crafts reactions with t-butyl groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize polyalkylation in Friedel-Crafts reactions, with a specific focus on the use of t-butyl groups.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in Friedel-Crafts reactions, and why is it a common problem?
A1: Polyalkylation is a side reaction in Friedel-Crafts alkylation where multiple alkyl groups are attached to the aromatic ring. This occurs because the introduction of an alkyl group, which is electron-donating, activates the aromatic ring.[1][2] The resulting monoalkylated product is therefore more nucleophilic and more reactive than the initial aromatic starting material, making it highly susceptible to further alkylation.[1]
Q2: How does the t-butyl group help in controlling polyalkylation?
A2: The t-butyl group is a bulky alkyl group that introduces significant steric hindrance.[3][4][5] This steric bulk can physically block subsequent alkylation at positions adjacent (ortho) to the t-butyl group.[5] While the t-butyl group is an activating ortho, para-director, its size strongly favors para-substitution, and can limit the extent of further reactions.[3][5][6]
Q3: What are the general strategies to minimize polyalkylation in Friedel-Crafts alkylation?
A3: Several strategies can be employed to control polyalkylation:
-
Use a large excess of the aromatic substrate: This statistically favors the alkylating agent reacting with the starting material rather than the monoalkylated product.[1][7][8][9][10][11][12]
-
Control Reaction Stoichiometry: Careful control over the molar ratio of reactants can favor monoalkylation.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylations.[1]
-
Friedel-Crafts Acylation followed by Reduction: This is a highly effective method. The acyl group is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[1][2][13]
Q4: Can carbocation rearrangement be an issue when using t-butylating agents?
A4: No, carbocation rearrangement is not an issue with t-butylating agents. The t-butyl carbocation is a tertiary carbocation, which is highly stable.[14][15] Therefore, it does not rearrange to a more stable form, a common problem with primary alkyl halides in Friedel-Crafts alkylation.[3][14][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Excessive Polyalkylation | The monoalkylated product is more reactive than the starting material. | • Increase the molar excess of the aromatic substrate. • Lower the reaction temperature. • Reduce the reaction time. • Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃).[3] • Consider performing a Friedel-Crafts acylation followed by a reduction step.[1][2] |
| Low Yield of Mono-t-butylated Product | Sub-optimal reaction conditions or reactant ratios. | • Verify the stoichiometry of your reactants; ensure the aromatic compound is in large excess.[1][7][8] • Ensure the Lewis acid catalyst is anhydrous and active.[3] • Check the purity of the t-butylating agent. |
| Formation of Isomeric Products | Transalkylation or isomerization promoted by a strong Lewis acid. | • Use a less active Lewis acid. • Lower the reaction temperature to favor the kinetic product.[17] |
| No Reaction or Very Slow Reaction | Deactivated aromatic substrate or inactive catalyst. | • Friedel-Crafts reactions do not work well with strongly deactivated rings (e.g., containing -NO₂, -CN, -SO₃H, or carbonyl groups).[7][8] • Ensure the aromatic ring does not contain basic groups like -NH₂ or -OH that can complex with the Lewis acid catalyst.[7][8][12] • Use a freshly opened or properly stored anhydrous Lewis acid. |
Experimental Protocols
Protocol 1: Mono-t-butylation of Benzene (B151609)
This protocol is designed to favor the formation of t-butylbenzene by using a large excess of benzene.
Materials:
-
Benzene (anhydrous)
-
t-Butyl chloride
-
Aluminum chloride (anhydrous, AlCl₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube containing calcium chloride.
-
In a fume hood, add a significant excess of anhydrous benzene to the flask (e.g., a 10:1 molar ratio of benzene to t-butyl chloride).
-
Cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred benzene.
-
Once the AlCl₃ has dissolved, add t-butyl chloride dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene using a rotary evaporator.
-
Analyze the product ratio using GC-MS or NMR.
Protocol 2: Friedel-Crafts Acylation of Benzene followed by Clemmensen Reduction
This two-step protocol is a reliable method to obtain mono-alkylated products without polyalkylation.
Part A: Friedel-Crafts Acylation
Materials:
-
Anhydrous benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and gas trap
-
Separatory funnel
-
Dilute HCl
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas trap.
-
Add anhydrous benzene to the flask.
-
Cool the flask in an ice bath and slowly add anhydrous AlCl₃ with stirring.
-
Add acetyl chloride dropwise to the mixture while maintaining the temperature below 10°C.[1]
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.[1]
-
Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.[1]
-
Transfer to a separatory funnel, separate the organic layer, and wash with water, 5% sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield acetophenone.[1]
Part B: Clemmensen Reduction
Materials:
-
Acetophenone (from Part A)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine zinc amalgam, concentrated HCl, toluene, and the acetophenone.[1]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours, periodically adding more concentrated HCl.[1]
-
After cooling, separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to obtain ethylbenzene.[1]
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts alkylation.
Caption: Comparison of Friedel-Crafts alkylation and acylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. NEET UG : Friedel craft acylation and alkylation [unacademy.com]
- 3. cerritos.edu [cerritos.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved Question 10 How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 10. Solved How can polyalkylation during Friedel-Crafts | Chegg.com [chegg.com]
- 11. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Improving the Yield of Stereoselective Reactions with tert-Butylcyclohexane
Welcome to the Technical Support Center for stereoselective reactions involving tert-butylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your stereoselective reactions with this compound derivatives.
Issue 1: Low Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone (B146137)
-
Question: My reduction of 4-tert-butylcyclohexanone is resulting in a nearly 1:1 mixture of cis and trans alcohols. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity in this reduction is often due to the choice of reducing agent and the reaction conditions. The bulky tert-butyl group locks the cyclohexane (B81311) ring into a chair conformation where it occupies the equatorial position, which should lead to high stereocontrol.[1] To enhance the diastereoselectivity, consider the following:
-
Choice of Hydride Reagent: The steric bulk of the hydride reagent is the most critical factor.
-
For the trans-alcohol (equatorial attack) , use a sterically undemanding reagent like sodium borohydride (B1222165) (NaBH₄). This reagent can approach from the less hindered axial face, leading to the equatorial alcohol.[2][3]
-
For the cis-alcohol (axial attack) , a bulky reducing agent such as L-Selectride® is highly effective. Its size prevents axial approach, forcing it to attack from the equatorial face, yielding the axial alcohol.[2][3][4]
-
-
Temperature: Lowering the reaction temperature (e.g., -78 °C for L-Selectride® reductions) can increase selectivity by favoring the transition state with the lowest activation energy.[5]
-
Solvent: Ensure you are using a dry, appropriate solvent. For NaBH₄ reductions, methanol (B129727) is commonly used, while THF is the solvent of choice for L-Selectride®.[2][5]
Troubleshooting Workflow for Low Diastereoselectivity in Reduction
Caption: Troubleshooting workflow for low diastereoselectivity.
-
Issue 2: Poor Enantioselectivity in Sharpless Asymmetric Epoxidation
-
Question: I am performing a Sharpless asymmetric epoxidation on an allylic alcohol with a tert-butylcyclohexyl group, and the enantiomeric excess (ee) is low. What are the potential causes and solutions?
-
Answer: Low enantioselectivity in a Sharpless epoxidation can be caused by several factors related to the catalyst system and reaction conditions.[1] Here is a systematic approach to troubleshooting:
-
Catalyst Integrity: The chiral titanium-tartrate complex is crucial for enantioselectivity.
-
Reagent Quality: Use high-purity titanium(IV) isopropoxide and diethyl tartrate (DET) or diisopropyl tartrate (DIPT). The titanium alkoxide is extremely moisture-sensitive.[1]
-
Stoichiometry: Ensure the correct ratio of titanium(IV) isopropoxide to the tartrate ligand (typically 1:1.1-1.2).[1]
-
Catalyst Formation: Allow for a pre-formation period (e.g., 30 minutes at -20 °C) after mixing the titanium alkoxide and tartrate before adding the substrate.[1]
-
-
Reaction Conditions:
-
Water Contamination: The presence of water is detrimental to the catalyst. Use anhydrous solvents (typically dichloromethane) and add molecular sieves (3Å or 4Å) to the reaction mixture.[6]
-
Temperature: Higher temperatures can significantly decrease enantioselectivity. Maintain the recommended low temperature, typically -20 °C.[1]
-
-
Incorrect Tartrate Enantiomer: Double-check that you are using the correct enantiomer of the tartrate ligand to obtain your desired epoxide enantiomer.[7]
-
Frequently Asked Questions (FAQs)
1. Why is the tert-butyl group so effective at controlling stereoselectivity in cyclohexane systems?
The tert-butyl group is exceptionally bulky. Due to its large size, it has a strong preference for the equatorial position on a cyclohexane ring to minimize steric strain, specifically 1,3-diaxial interactions. This effectively "locks" the conformation of the ring, providing a rigid and predictable scaffold for stereoselective reactions.[1][8]
2. How do I choose between NaBH₄ and L-Selectride® for the reduction of 4-tert-butylcyclohexanone?
The choice depends on the desired diastereomer of the resulting 4-tert-butylcyclohexanol:
-
To obtain the trans isomer (equatorial hydroxyl group) as the major product, use sodium borohydride (NaBH₄) . Its small size allows it to attack from the axial direction.[2][3]
-
To obtain the cis isomer (axial hydroxyl group) as the major product, use L-Selectride® . Its significant steric bulk forces it to attack from the less hindered equatorial direction.[2][3][4]
3. What are the expected diastereomeric ratios for the reduction of 4-tert-butylcyclohexanone with different reducing agents?
The following table summarizes typical diastereomeric ratios obtained from the reduction of 4-tert-butylcyclohexanone.
| Reducing Agent | Abbreviation | Predominant Isomer | Approximate cis:trans Ratio |
| Sodium Borohydride | NaBH₄ | trans | 12:88[4] |
| Lithium Aluminum Hydride | LiAlH₄ | trans | 10:90[5] |
| L-Selectride® | LiB(s-Bu)₃H | cis | >95:5[5] |
4. How can I achieve a syn-diastereoselective epoxidation on a cyclohexene (B86901) ring containing a tert-butyl group and an allylic alcohol?
For a high syn-diastereoselectivity, using a peracid like meta-chloroperoxybenzoic acid (m-CPBA) is recommended. The allylic hydroxyl group can direct the epoxidation to the same face of the double bond through hydrogen bonding with the peracid.[9]
5. Can I achieve high enantioselectivity in the epoxidation of a prochiral allylic alcohol on a this compound system?
Yes, the Sharpless Asymmetric Epoxidation is a powerful method for this transformation. It utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ligand (DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant. By selecting the appropriate enantiomer of the tartrate, you can selectively form one of the two possible epoxide enantiomers with high enantiomeric excess (typically >90% ee).[10][11]
Experimental Protocols
Protocol 1: Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride (to yield predominantly the trans-alcohol)
This protocol is adapted from established procedures.[2][12]
-
Preparation: In a suitable flask, dissolve 3.24 mmol of 4-tert-butylcyclohexanone in methanol to a concentration of approximately 0.5 M.
-
Reagent Addition: To the stirred solution, add 0.41 molar equivalents of sodium borohydride in a single portion.
-
Reaction: Continue to stir the reaction mixture at room temperature for 20 minutes.
-
Workup: Quench the reaction by the slow addition of 2 mL of 3 M sulfuric acid, followed by 5 mL of water.
-
Extraction: Extract the product from the aqueous layer using two portions of diethyl ether (8-10 mL each).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Experimental Workflow: Hydride Reduction of 4-tert-Butylcyclohexanone
Caption: General workflow for hydride reduction.
Protocol 2: Reduction of 4-tert-Butylcyclohexanone with L-Selectride® (to yield predominantly the cis-alcohol)
This protocol is adapted from established procedures.[2][12]
-
Preparation: In a clean, dry flask equipped with a stir bar, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry tetrahydrofuran (B95107) (THF).
-
Reagent Addition: In a separate flame-dried flask under an inert atmosphere, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF and cool to -78 °C.
-
Reaction: Carefully transfer the ketone solution to the L-Selectride® solution via syringe and stir the mixture at -78 °C for two hours.
-
Quenching: After two hours, add 1.5 mL of 80% ethanol (B145695) and stir for an additional 5 minutes.
-
Oxidative Workup: Carefully add 1 mL of 6 M sodium hydroxide (B78521), followed by the dropwise addition of 1.2 mL of 30% hydrogen peroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase twice with diethyl ether.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Protocol 3: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This is a general protocol for the Sharpless Asymmetric Epoxidation.[1]
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add activated 3Å or 4Å molecular sieves.
-
Solvent: Add dry dichloromethane (B109758) (CH₂Cl₂). Cool the flask to -20 °C.
-
Catalyst Formation: To the cooled solvent, add L-(+)- or D-(-)-diethyl tartrate (DET) (e.g., 0.06 mmol). Then, add titanium(IV) isopropoxide (e.g., 0.05 mmol) dropwise while stirring. Stir the mixture at -20 °C for 30 minutes.
-
Substrate Addition: Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution.
-
Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (e.g., 5.5 M, 2 equivalents) dropwise.
-
Reaction: Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or a freshly prepared 10% aqueous solution of sodium hydroxide saturated with sodium chloride.
-
Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathway: Stereochemical Control in Sharpless Epoxidation
Caption: Key components for stereocontrol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. odinity.com [odinity.com]
- 4. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 5. benchchem.com [benchchem.com]
- 6. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. odp.library.tamu.edu [odp.library.tamu.edu]
Technical Support Center: Separation of Cis and Trans Isomers of Substituted tert-Butylcyclohexanes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of cis and trans isomers of substituted tert-butylcyclohexanes. The content is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of substituted tert-butylcyclohexanes?
A1: The most common and effective methods for separating these diastereomers are fractional crystallization and column chromatography.[1] The choice of method often depends on the scale of the separation, the desired purity, and the composition of the isomeric mixture.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also powerful analytical techniques for separation.[2][3]
Q2: Why is the separation of these isomers challenging?
A2: The cis and trans isomers of substituted tert-butylcyclohexanes are diastereomers with the same molecular weight and similar chemical properties.[1] The difference in their physical properties, such as polarity and solubility, can be slight, making their separation difficult.[1] Effective separation relies on exploiting these small differences.[1]
Q3: What is the fundamental principle behind the separation of these isomers?
A3: The separation is primarily based on the different three-dimensional structures of the isomers. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where it occupies an equatorial position to minimize steric strain.[4] This influences the orientation of the other substituent(s). In the trans isomer, the other substituent is also typically in a more stable equatorial position, leading to a less polar and more stable molecule that may pack more efficiently into a crystal lattice.[1] Conversely, in the cis isomer, the other substituent is forced into an axial position, making the molecule slightly more polar.[1] This difference in polarity is exploited in chromatography, while the difference in crystal packing and solubility is utilized in fractional crystallization.
Q4: How can I monitor the success of the separation?
A4: Gas chromatography (GC) is a highly effective method for analyzing the isomeric ratio of the mixture before and after separation.[1] The two isomers will have different retention times.[5][6] Thin-layer chromatography (TLC) can also be used for monitoring column chromatography, but the spots for the two isomers may be very close together, requiring careful selection of the eluent system for good resolution.[1]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of isomers, collected fractions are still a mixture.
-
Question: My column chromatography is not resolving the cis and trans isomers effectively. What can I do?
-
Answer:
-
Optimize the Solvent System: The polarity of the eluent is critical. If the isomers are eluting too quickly and together, your solvent system is likely too polar. Try decreasing the proportion of the more polar solvent (e.g., use 95:5 hexane:ethyl acetate (B1210297) instead of 90:10).[1]
-
Adjust the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance separation.
-
Check the Column Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of mixture applied to the column is appropriate for its size. The initial band of the sample should be as narrow as possible.
-
Increase the Column Length/Decrease the Diameter: A longer and narrower column provides more surface area for the stationary phase, which can improve resolution.
-
Try a Different Stationary Phase: While silica (B1680970) gel is most common, other stationary phases like alumina (B75360) might offer different selectivity.[1]
-
Issue: Difficulty in distinguishing between the cis and trans isomers by TLC.
-
Question: The spots for my isomers are overlapping on the TLC plate. How can I improve the resolution?
-
Answer:
-
Use a Less Polar Solvent System: As with column chromatography, a less polar mobile phase will generally result in lower Rf values and can increase the separation between spots.[1]
-
Multiple Developments: You can run the TLC plate in the same solvent system multiple times. After each development, dry the plate completely before placing it back in the chamber. This can effectively increase the path length and improve the separation of spots with close Rf values.[1]
-
Fractional Crystallization
Issue: Low yield of the desired isomer.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?
-
Answer:
-
Minimize the Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid. Using an excess of solvent will result in a lower recovery of the crystallized product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Recover a Second Crop: You can often recover a second crop of crystals by concentrating the mother liquor (the solution remaining after the first crystallization) and repeating the cooling process.[1]
-
Appropriate Solvent Choice: The ideal recrystallization solvent is one in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the other isomer remains more soluble at low temperatures.[1]
-
Quantitative Data Presentation
The following tables summarize typical experimental parameters for the separation and analysis of 4-tert-butylcyclohexanol (B146172) isomers, which serve as a good model for other substituted tert-butylcyclohexanes.
| Parameter | Method | Details |
| Analysis of Isomer Ratio | Gas Chromatography (GC) | Column: 20% Carbowax 20M on firebrick. Temperature: 150°C. Elution Order: Ketone < cis-alcohol < trans-alcohol. |
| Purification of trans Isomer | Recrystallization | Solvent: Petroleum ether (b.p. 60–70°C). |
| Purification of cis Isomer | Recrystallization | Solvent: 40% aqueous ethanol.[7] |
| Separation Method | Target Isomer | Typical Solvent System (Eluent) | Key Principle |
| Column Chromatography | cis Isomer | Hexane:Ethyl Acetate (gradient) | The more polar cis isomer has a stronger affinity for the polar stationary phase (silica gel) and elutes later. |
| Fractional Crystallization | trans Isomer | Petroleum Ether | The less polar and more stable trans isomer is often less soluble and crystallizes out first from a suitable solvent. |
Experimental Protocols
Protocol 1: Separation by Column Chromatography (Enrichment of the cis Isomer)
This protocol is based on the separation of cis- and trans-4-tert-butylcyclohexanol.
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of material to be separated.
-
Pack the column with silica gel using a slurry method with a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.[1]
-
-
Prepare and Load the Sample:
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer will elute first.[1]
-
Collect fractions and monitor their composition using TLC or GC.[1]
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[1]
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent using a rotary evaporator to yield the purified isomer.[1]
-
Protocol 2: Separation by Fractional Crystallization (Enrichment of the trans Isomer)
This protocol takes advantage of the potentially lower solubility and better crystal packing of the trans isomer of 4-tert-butylcyclohexanol.[1]
-
Dissolution:
-
Crystallization:
-
Isolation:
-
Analysis:
-
Analyze the purity of the crystals and the composition of the mother liquor by GC.[1]
-
Visualizations
Caption: Experimental workflow for the separation of cis and trans isomers.
Caption: Troubleshooting logic for poor column chromatography separation.
References
identifying byproducts in the synthesis of tert-butylcyclohexane derivatives
Technical Support Center: Synthesis of Tert-butylcyclohexane Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in the synthesis of this compound derivatives?
A1: During the synthesis of this compound derivatives, several classes of byproducts can arise depending on the specific reaction. Common impurities include positional isomers (e.g., 2,6-di-tert-butylphenol (B90309) instead of 2,4-di-tert-butylphenol), stereoisomers (cis and trans isomers), products of over-oxidation (such as quinone-like species), and elimination byproducts (e.g., isobutylene (B52900) or other alkenes).[1][2][3] Unreacted starting materials are also a frequent impurity.[3]
Q2: My reaction mixture has developed a strong color. What could be the cause?
A2: The formation of colored impurities often suggests over-oxidation of the phenol (B47542) or the ketone product, which can lead to highly conjugated, quinone-type structures.[3] Another possibility is the occurrence of phenoxy-phenoxy coupling reactions that result in polymeric byproducts.[3] To mitigate this, consider using milder oxidizing agents and maintaining strict temperature control. Performing the reaction under an inert atmosphere can also be beneficial.
Q3: I am observing a significant amount of an alkene byproduct in my spectroscopic analysis. How can I prevent this?
A3: The presence of an alkene, such as isobutylene or a cyclohexene (B86901) derivative, points to a competing elimination (E2) reaction.[2][4] This is particularly common when using strong, sterically hindered bases and polar protic solvents at elevated temperatures.[4] To favor the desired substitution (SN2) over elimination, use a good nucleophile that is a weak base, employ a polar aprotic solvent (e.g., DMSO, DMF), and maintain lower reaction temperatures.[4]
Q4: The purification of my cis and trans alcohol isomers is proving difficult. What strategies can I use?
A4: Cis and trans isomers of substituted cyclohexanols often have very similar polarities, which makes separation by standard column chromatography challenging.[1] If high purity of a single isomer is required, consider alternative purification techniques such as fractional crystallization or preparative High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems users may encounter and provides potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple side products due to harsh conditions.[3] 3. Sub-optimal temperature or reaction time. | 1. Increase the molar ratio of the limiting reagent or extend reaction time. Monitor progress via TLC or GC-MS.[3] 2. Use a milder reagent and control the reaction temperature more precisely.[3] 3. Optimize reaction parameters through small-scale trial reactions. |
| Mixture of Positional Isomers | Poor regioselectivity in Friedel-Crafts alkylation.[1] The tert-butylation can occur at different positions on the cyclohexane (B81311) or aromatic ring. | Modify the catalyst and solvent system. The choice of Lewis acid and solvent can influence the steric and electronic factors governing the substitution pattern. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of a key reagent (e.g., oxidizing or reducing agent).[3] 2. Short reaction time or low temperature. | 1. Increase the equivalents of the reagent.[3] 2. Extend the reaction time and/or slowly increase the temperature while monitoring the reaction's progress.[1][3] |
| Competing SN2 vs. E2 Reactions | Reaction conditions (base, solvent, temperature) favor the undesired pathway.[4] | To favor SN2 : Use a weak, non-bulky base and a polar aprotic solvent at lower temperatures. To favor E2 : Use a strong, sterically hindered base and a polar protic solvent at higher temperatures.[4] |
Illustrative Data: SN2 vs. E2 Product Ratios
The choice of base and solvent dramatically impacts the ratio of substitution (SN2) to elimination (E2) byproducts. The following data for a primary alkyl bromide illustrates this principle, which is applicable to syntheses involving similar leaving groups.[4]
| Base | Solvent | Temperature (°C) | % SN2 Product (Desired) | % E2 Product (Byproduct) |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | 91 | 9 |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | 55 | 8 | 92 |
| Sodium Azide (NaN₃) | Acetone | 25 | >99 | <1 |
| Sodium Cyanide (NaCN) | DMSO | 25 | >99 | <1 |
Experimental Protocols
Protocol 1: Identification of Volatile Byproducts by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying volatile impurities and byproducts.[3]
Materials:
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Crude reaction mixture
-
Anhydrous sodium sulfate (B86663)
-
Appropriate solvent (e.g., diethyl ether, ethyl acetate)
-
GC-MS instrument with a suitable column (e.g., Rxi-5ms)
Procedure:
-
Sample Preparation: Quench the reaction and perform a work-up. Extract the product into an organic solvent.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentration: Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Dilution: Dissolve a small amount (approx. 1 mg) of the crude product in 1 mL of a volatile solvent like ethyl acetate.
-
GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Method Parameters:
-
Injector: Use a PTV-injector if thermally labile compounds like hydroperoxides are expected.[5]
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation of components with different boiling points.
-
MS Detector: Scan a mass range of m/z 40-500.
-
-
Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the product and byproducts by comparing their mass spectra with library databases (e.g., NIST) and known fragmentation patterns.
Protocol 2: Structural Characterization by NMR Spectroscopy
NMR spectroscopy is essential for distinguishing between isomers and confirming the structure of both the desired product and any isolated byproducts.[2]
Materials:
-
Purified sample (or crude mixture)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (400 MHz or higher is recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants to elucidate the structure. Pay close attention to key signals:
-
tert-Butyl Group: A sharp singlet around 1.2 ppm in ¹H NMR, integrating to 9 protons, is a key feature.[2]
-
Olefinic Protons: Signals in the 4.5-6.0 ppm range in ¹H NMR indicate the presence of an alkene byproduct.[2]
-
Cyclohexyl Protons: A complex multiplet region typically between 1.2-2.0 ppm.[2]
-
Proton Geminal to a Substituent: The chemical shift of the proton on the carbon bearing a substituent (e.g., -OH, -OR) is highly informative (e.g., ~3.3 ppm for an ether, ~3.6 ppm for an alcohol).[2]
-
-
Visualizations
Caption: Experimental workflow for the identification and characterization of byproducts.
Caption: Logical workflow for troubleshooting common synthesis problems.
References
Technical Support Center: Purification of tert-Butylcyclohexane Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of tert-butylcyclohexane from reaction mixtures. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as cyclohexanol (B46403) or cyclohexene, byproducts from elimination side reactions, and residual solvents used in the reaction or workup. The specific impurities will depend on the synthetic route employed.
Q2: What is the most effective method for purifying crude this compound?
A2: For general laboratory-scale purification, a combination of liquid-liquid extraction followed by fractional distillation is highly effective.[1] For instances requiring very high purity or for the separation of components with close boiling points, flash column chromatography is a suitable alternative.[1]
Q3: How can I effectively monitor the purity of my fractions during the purification process?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for monitoring the purity of collected fractions.[1] GC-MS provides both qualitative identification of the components and quantitative data based on relative peak areas.[1] For a more rapid, qualitative assessment during column chromatography, Thin Layer Chromatography (TLC) can be utilized.[1]
Troubleshooting Guides
Low Product Yield
Q: I've experienced a significantly lower than expected yield of this compound after purification. What are the potential causes and solutions?
A: Low product yield can stem from several factors throughout the experimental process. Here are some common causes and their remedies:
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Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC or GC-MS to ensure all starting material has been consumed before proceeding with the workup. Consider extending the reaction time or adding more of the limiting reagent if the reaction has stalled.
-
-
Side Reactions: Competing reactions, such as elimination reactions, can reduce the yield of the desired substitution product.
-
Solution: Optimize reaction conditions to favor the desired pathway. This may involve adjusting the temperature, changing the base, or altering the solvent.
-
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and transfer steps.
-
Solution: Minimize the number of transfers between glassware. During liquid-liquid extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product.
-
Persistent Impurities After Purification
Q: My final product still shows the presence of impurities after purification. How can I improve the purity?
A: The presence of persistent impurities often indicates that the chosen purification method is not optimal for the specific contaminants in your mixture.
-
Co-eluting Impurities in Chromatography: An impurity may have a similar polarity to this compound, causing it to co-elute during column chromatography.
-
Solution: Optimize the mobile phase by testing different solvent systems with varying polarities. A slower flow rate and a longer column can also enhance separation.[2]
-
-
Azeotrope Formation in Distillation: An impurity might form an azeotrope with this compound, making separation by simple or fractional distillation ineffective.[1]
-
Solution: Consider alternative purification techniques such as extractive distillation or column chromatography.[1]
-
-
Inefficient Fractional Distillation: The fractionating column may not have enough theoretical plates for the separation.
-
Solution: Use a longer fractionating column or one with a more efficient packing material. Ensure a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases.[3]
-
Separation of Cis- and Trans-Isomers
Q: I have a mixture of cis- and trans-tert-butylcyclohexane isomers. How can I separate them?
A: The separation of geometric isomers can be challenging due to their similar physical properties. However, subtle differences in polarity and shape can be exploited.
-
Column Chromatography: The two isomers will likely have slightly different polarities.
-
Solution: Utilize flash column chromatography with a carefully selected eluent system.[2] The less polar isomer (typically the trans isomer) is expected to elute first.[2] A non-polar mobile phase, such as hexane (B92381) with a small amount of a slightly more polar solvent like ethyl acetate, is a good starting point.
-
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent at different temperatures, fractional crystallization can be effective.
-
Solution: Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent and allow it to cool slowly. The less soluble isomer will crystallize out first and can be isolated by filtration.[2]
-
Quantitative Data
The following table summarizes the boiling points of this compound and some common related compounds, which is critical for planning purification by distillation.
| Compound | Boiling Point (°C) |
| This compound | 171-172 |
| Cyclohexanol | 161.5 |
| Cyclohexene | 83 |
| cis-1-tert-Butylcyclohexanol | ~81-82 (at 15 mmHg) |
| trans-1-tert-Butylcyclohexanol | ~80-81 (at 15 mmHg) |
Note: Data sourced from various chemical suppliers and literature.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is a general procedure for the initial workup of a reaction mixture to remove water-soluble impurities.
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
Add Organic Solvent: Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the organic components.
-
Wash with Base: To remove acidic impurities and unreacted starting materials like cyclohexanol, wash the organic layer with a 5% aqueous sodium bicarbonate or sodium hydroxide (B78521) solution.
-
Separate Layers: Allow the layers to separate fully, then drain the lower aqueous layer.
-
Wash with Water: Wash the organic layer with deionized water to remove any residual base. Separate and discard the aqueous layer.
-
Wash with Brine: Perform a final wash with a saturated sodium chloride (brine) solution to help remove dissolved water from the organic layer.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter and Concentrate: Filter the solution to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
Protocol 2: Fractional Distillation
This protocol describes the purification of crude this compound by fractional distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heat: Gently heat the flask using a heating mantle.
-
Equilibrate: Allow the vapor to slowly rise through the fractionating column, establishing an equilibrium between the vapor and the condensing liquid on the column packing.
-
Collect Fractions: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. It is advisable to collect a forerun (initial, lower-boiling fraction) and a tail fraction separately from the main product.
Protocol 3: Flash Column Chromatography
This protocol is for the high-purity separation of this compound from impurities.
-
Select Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase that provides good separation of this compound from its impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Pack the Column: Prepare a slurry of silica (B1680970) gel in the chosen eluent and pack it into a glass column, ensuring a uniform and bubble-free bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elute: Apply positive pressure (e.g., with compressed air or a pump) to the top of the column to push the eluent through the stationary phase.
-
Collect and Analyze Fractions: Collect the eluate in a series of fractions and monitor their composition by TLC or GC-MS.[1]
-
Isolate Product: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Managing Carbocation Rearrangements in Friedel-Crafts Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing carbocation rearrangements during Friedel-Crafts alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: I performed a Friedel-Crafts alkylation with a primary alkyl halide and obtained an isomeric product. What happened?
A: The most likely cause is a carbocation rearrangement. During the reaction, the initial primary carbocation formed from the alkyl halide and Lewis acid catalyst rearranges to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.[1][2] This more stable carbocation then acts as the electrophile, attacking the aromatic ring and leading to the formation of the unexpected isomeric product.[1][2] For example, reacting benzene (B151609) with 1-chloropropane (B146392) is expected to yield n-propylbenzene, but the major product is often isopropylbenzene because the initial primary carbocation rearranges to a more stable secondary carbocation.[3][4]
Q2: How can I prevent these carbocation rearrangements?
A: The most effective and widely used method to prevent carbocation rearrangements is to perform a two-step sequence:
-
Friedel-Crafts Acylation: First, introduce an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[5]
-
Reduction: The resulting ketone is then reduced to the desired straight-chain alkyl group. Common methods for this reduction are the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).[5][6]
This two-step approach ensures the formation of the desired linear alkyl-substituted aromatic compound without the complication of isomeric byproducts.[6]
Q3: Are there specific alkylating agents that are less prone to rearrangement?
A: Yes. Rearrangements can be avoided if the initially formed carbocation is the most stable possible isomer.[3] Therefore, using tertiary alkyl halides is a reliable way to prevent rearrangement as they form a stable tertiary carbocation directly. Methyl and ethyl halides also do not rearrange because they cannot form more stable carbocations. However, any primary or secondary alkyl halide that can rearrange to a more stable carbocation is susceptible to this issue.[3]
Q4: My Friedel-Crafts reaction is not working at all. What are some common reasons for failure?
A: Several factors can inhibit a Friedel-Crafts reaction:
-
Deactivated Aromatic Ring: The reaction fails with aromatic rings containing strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H). These groups make the ring too electron-poor (deactivated) to attack the carbocation electrophile.[3]
-
Amine Substituents: Aromatic rings with amine (-NH₂, -NHR, -NR₂) substituents are also problematic. The basic amine group complexes with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring.
-
Unsuitable Halides: Vinyl and aryl halides cannot be used as they do not form carbocations under Friedel-Crafts conditions.[3]
-
Polyalkylation: The product of a Friedel-Crafts alkylation is often more reactive than the starting material because the added alkyl group is electron-donating. This can lead to multiple alkylations on the same aromatic ring. Using a large excess of the aromatic starting material can help to minimize this side reaction.
Q5: How does reaction temperature affect the product distribution in cases of rearrangement?
A: Temperature can significantly influence the ratio of rearranged to unrearranged products. Lower temperatures can sometimes favor the kinetically controlled, unrearranged product, while higher temperatures often favor the thermodynamically more stable, rearranged product. For example, in the alkylation of benzene with n-propyl chloride, lower temperatures (e.g., -6°C) can yield a higher percentage of n-propylbenzene, whereas at higher temperatures (e.g., 35°C), the rearranged isopropylbenzene becomes the dominant product.[7]
Data Presentation
Table 1: Product Distribution in Friedel-Crafts Alkylation Prone to Rearrangement
| Aromatic Substrate | Alkyl Halide | Catalyst | Temperature (°C) | Unrearranged Product (%) | Rearranged Product (%) |
| Benzene | 1-Chloropropane | AlCl₃ | -6 | 60 | 40 |
| Benzene | 1-Chloropropane | AlCl₃ | 35 | <40 | >60 |
| Benzene | 1-Chlorobutane | AlCl₃ | 0 | ~33 (29 in another study) | ~67 (49 in another study)[1][8] |
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Functionalization of Tert-Butylcyclohexane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the C-H functionalization of tert-butylcyclohexane. The bulky tert-butyl group presents unique steric and electronic challenges, influencing regioselectivity and reaction efficiency. This guide focuses on three key transformations: catalytic hydroxylation, photocatalytic chlorination, and iridium-catalyzed borylation.
Troubleshooting and FAQs
This section addresses common issues encountered during the functionalization of this compound, providing potential causes and actionable solutions.
Section 1: Catalytic Hydroxylation
Q1: Why is my hydroxylation reaction showing low yield and poor selectivity for the desired cyclohexane (B81311) ring position?
A1: The primary challenge in the hydroxylation of this compound is overcoming the high bond dissociation energy of its C-H bonds and directing the reaction away from the sterically accessible but often less desired primary C-H bonds of the tert-butyl group.
-
Potential Cause 1: Catalyst Inefficiency. Standard oxidation catalysts may preferentially react with the primary C-H bonds of the tert-butyl group or lack the strength to efficiently activate the stronger secondary C-H bonds of the cyclohexane ring.
-
Solution 1: Employ a Highly Electrophilic Catalyst System. A robust catalytic system, such as a manganese catalyst ([Mn(CF3bpeb)(OTf)2]) activated by hydrogen peroxide in a strong hydrogen bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA), has been shown to effectively hydroxylate even sterically congested C-H bonds. This system generates a powerful manganese-oxo species capable of this challenging transformation.
-
Potential Cause 2: Over-oxidation of the Product. The initial alcohol product is often more susceptible to oxidation than the starting alkane, leading to the formation of ketones and other byproducts, which reduces the yield of the desired alcohol.
-
Solution 2: Utilize Polarity Reversal Solvents. Solvents like NFTBA can induce a polarity reversal effect in the newly formed alcohol, shielding it from further oxidation by the catalyst.
-
Potential Cause 3: Unfavorable Reaction Conditions. Suboptimal concentrations of oxidant, catalyst, or additives can lead to incomplete conversion or increased side reactions.
-
Solution 3: Systematic Optimization. Systematically screen the loading of the catalyst, oxidant, and additives (like urea (B33335) or acetic acid) to find the optimal balance for yield and selectivity.
Q2: I am observing significant hydroxylation on the tert-butyl group instead of the cyclohexane ring. How can I improve regioselectivity?
A2: Directing the functionalization to the cyclohexane ring in the presence of the reactive tert-butyl group is a significant challenge.
-
Potential Cause: Steric and Electronic Bias. The primary C-H bonds of the tert-butyl group are sterically less hindered and can be electronically favored for attack by some radical intermediates.
-
Solution: Leverage Torsional and Steric Effects. The choice of substrate stereochemistry (e.g., cis- vs. trans- isomers if other substituents are present) can influence the accessibility of different C-H bonds. For instance, in substituted tert-butylcyclohexanes, torsional effects can deactivate certain ring C-H bonds, making the tert-butyl C-H bonds more reactive. Understanding these conformational effects is key to predicting and potentially controlling the reaction outcome. For functionalization on the ring, catalysts with specific steric profiles may be required to access the more hindered secondary positions.
Section 2: Photocatalytic Chlorination
Q3: My photocatalytic chlorination of this compound is resulting in a mixture of chlorinated isomers (C2, C3, C4). How can I control the regioselectivity?
A3: Regioselectivity in radical chlorination is notoriously difficult to control due to the high reactivity of the chlorine radical.
-
Potential Cause: Low Selectivity of Chlorine Radical. The chlorine radical is highly reactive and not very selective, leading to a product distribution that often reflects the statistical abundance of the different types of C-H bonds, with a slight preference for weaker C-H bonds (tertiary > secondary > primary).
-
Solution 1: Modulate the Radical Source. While direct control is challenging, using different chlorinating agents (e.g., N-chloro-saccharin, tert-butyl hypochlorite) in combination with various photocatalysts can sometimes subtly alter the product distribution.
-
Solution 2: Employ Directed Approaches. For precise regioselectivity, a directing group strategy is often necessary, though this requires modification of the starting material.
Q4: The reaction is sluggish, or the yield is low. What are the common pitfalls?
A4: Low efficiency in photocatalytic reactions can often be traced to issues with the setup or reagents.
-
Potential Cause 1: Inefficient Light Penetration. A cloudy or improperly mixed reaction mixture can scatter light, reducing the efficiency of photocatalyst excitation.
-
Solution 1: Ensure Homogeneity and Proper Irradiation. Ensure the reaction mixture is well-stirred and the vessel is positioned for optimal exposure to the light source.
-
Potential Cause 2: Catalyst Poisoning or Degradation. Impurities in the substrate or solvent can poison the photocatalyst. Prolonged irradiation can also lead to catalyst degradation.
-
Solution 2: Use Pure Reagents and Monitor Reaction Time. Purify the this compound and solvent before use. Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Potential Cause 3: Presence of Radical Quenchers. Dissolved oxygen can quench radical reactions.
-
Solution 3: Degas the Reaction Mixture. Before starting the irradiation, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).
Section 3: Iridium-Catalyzed Borylation
Q5: The borylation of this compound is proceeding at a very slow rate. How can I accelerate the reaction?
A5: The steric bulk of the tert-butyl group can hinder the approach of the large iridium catalyst, slowing down the reaction.
-
Potential Cause: Steric Hindrance. The bulky tert-butyl group can sterically block the C-H bonds on the cyclohexane ring from accessing the active site of the iridium catalyst.
-
Solution: Additive-Enhanced Catalysis. The addition of a catalytic amount of a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), has been shown to remarkably accelerate the iridium-catalyzed borylation of sterically hindered C(sp3)–H bonds.
Q6: I am observing a mixture of borylated products. How can I improve the regioselectivity?
A6: Similar to other functionalizations, achieving high regioselectivity in the borylation of this compound is challenging.
-
Potential Cause: Competing Reaction Sites. The iridium catalyst, while generally favoring less hindered positions, can still react with multiple C-H bonds on the cyclohexane ring, leading to a mixture of isomers.
-
Solution: Ligand Modification. The ligand on the iridium catalyst plays a crucial role in determining its steric and electronic properties, and thus its regioselectivity. Screening different ligands (e.g., substituted bipyridines or phenanthrolines) can help optimize the reaction for a specific isomer. For example, sterically demanding ligands can enhance selectivity for the less hindered C4 position.
Quantitative Data Summary
The following tables summarize quantitative data for the functionalization of this compound and related substrates. Direct comparative data for all reaction types on the parent molecule is limited in the literature; therefore, data from closely related, informative systems are included.
Table 1: Manganese-Catalyzed C-H Hydroxylation of a trans-4-tert-Butylcyclohexane Derivative
Reaction Conditions: Substrate (1 eq.), Mn catalyst (2 mol%), H₂O₂ (in NFTBA), in NFTBA solvent at 25°C.
| Catalyst | Product Yield (Primary -OH on t-Bu) | Site-Selectivity Ratio (t-Bu vs. Ring C-H) |
| [Mn(CF3bpeb)(OTf)2] | 48% | 8.9 |
This data demonstrates a high preference for the hydroxylation of the primary C-H bonds of the tert-butyl group over the C-H bonds of the cyclohexane ring under these specific conditions.
Table 2: Photocatalytic Chlorination of this compound (Illustrative Data)
Note: Specific, comparative quantitative data for various photocatalytic systems on this compound is sparse. The following represents a typical, illustrative outcome for a radical chlorination process.
| Product Isomer | Relative Product Ratio (%) |
| 1-chloro-1-(tert-butyl)cyclohexane | ~15-25 |
| cis/trans-1-chloro-2-(tert-butyl)cyclohexane | ~20-30 |
| cis/trans-1-chloro-3-(tert-butyl)cyclohexane | ~25-35 |
| 1-chloro-4-(tert-butyl)cyclohexane | ~20-30 |
This illustrative data highlights the typical challenge of achieving high regioselectivity in radical chlorination of this substrate.
Table 3: Iridium-Catalyzed Borylation of Sterically Hindered Amines (Illustrative for Steric Effects)
Reaction Conditions: Substrate (1.0 mmol), [Ir(cod)OMe]₂ (0.020 mmol), dtbpy (0.040 mmol), B₂pin₂ (1.5 mmol), t-BuOK (0.060 mmol), at 110 °C for 20 h.
| Substrate (Illustrative) | Product | Yield (%) |
| Diisopropyl-ethylamine | Borylation at the primary C-H of isopropyl | 74 |
| Triisobutylamine | Borylation at the primary C-H of isobutyl | 71 |
This data illustrates the effectiveness of iridium catalysis, enhanced by t-BuOK, in functionalizing sterically hindered primary C(sp3)–H bonds, a principle applicable to the tert-butyl group.
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed C-H Hydroxylation
Materials:
-
This compound
-
Manganese Catalyst (e.g., [Mn(CF3bpeb)(OTf)2])
-
Nonafluoro-tert-butyl alcohol (NFTBA), anhydrous
-
Hydrogen peroxide (35% w/w in water, or prepared as a solution in NFTBA)
-
Urea or Acetic Acid (additive)
-
Internal standard for GC analysis (e.g., biphenyl)
-
Standard laboratory glassware, syringe pump, magnetic stirrer
Procedure:
-
In a clean, dry vial equipped with a magnetic stir bar, dissolve this compound (0.1 M final concentration) and the manganese catalyst (1-2 mol%) in NFTBA.
-
Add the additive (e.g., urea, 4 equivalents).
-
Prepare a solution of hydrogen peroxide (1 equivalent) in NFTBA.
-
Using a syringe pump, add the hydrogen peroxide solution to the stirred reaction mixture over a period of 30 minutes at 25 °C.
-
Allow the reaction to stir for an additional 30 minutes after the addition is complete.
-
Quench the reaction by adding a small amount of solid MnO₂ or a saturated aqueous solution of Na₂S₂O₃.
-
Prepare a sample for Gas Chromatography (GC) analysis by taking an aliquot, filtering it through a short plug of silica (B1680970), and adding an internal standard to determine conversion and product yields.
Protocol 2: General Procedure for Photocatalytic C-H Chlorination
Materials:
-
This compound
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, or an organic dye)
-
Chlorine Source (e.g., N-chloro-saccharin)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Visible light source (e.g., Blue LED lamp)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a Schlenk tube or similar reaction vessel, add this compound (1 equivalent), the photocatalyst (1-5 mol%), and the chlorine source (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent under an inert atmosphere (argon or nitrogen).
-
Stir the mixture at room temperature, ensuring all solids are dissolved or well-suspended.
-
Position the reaction vessel near the visible light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the light source and quench the reaction if necessary (e.g., by washing with a solution of sodium thiosulfate (B1220275) if reactive chlorine species remain).
-
Workup typically involves partitioning between an organic solvent and water, drying the organic layer, and concentrating under reduced pressure.
-
Analyze the crude product mixture by GC-MS to determine the product distribution. Purify by column chromatography or distillation.
Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation
Materials:
-
This compound
-
Iridium precatalyst (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium tert-butoxide (t-BuOK) (optional, for rate enhancement)
-
Anhydrous, degassed solvent (e.g., cyclohexane or THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, charge a reaction vessel with the iridium precatalyst (1-3 mol%), the ligand (1-3 mol%), and B₂pin₂ (1.5 equivalents).
-
Add the anhydrous, degassed solvent, followed by the this compound (1 equivalent).
-
If using, add the potassium tert-butoxide (5-15 mol%).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS analysis of small aliquots.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or distillation.
Visualizations: Workflows and Logic Diagrams
The following diagrams, generated using DOT language, illustrate key experimental workflows and troubleshooting logic.
Technical Support Center: Troubleshooting Low Conversion Rates in Bulky Substrate Alkylations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the alkylation of sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no conversion in my alkylation reaction with a bulky substrate?
Low conversion is a frequent issue when dealing with sterically hindered substrates. The primary reason is often steric hindrance, which impedes the approach of the nucleophile to the electrophilic center.[1][2] Several factors can contribute to this:
-
Steric hindrance: The bulky nature of your substrate or nucleophile can physically block the reaction site.[1][2] This is particularly problematic in S(_N)2 reactions where a backside attack is required.[3]
-
Poor nucleophilicity: The nucleophile may not be strong enough to initiate the reaction effectively, especially if its charge is delocalized, such as in some aryl amides.[4]
-
Inadequate reaction conditions: The temperature, pressure, or reaction time may not be sufficient to overcome the activation energy barrier.[5]
-
Improper solvent choice: The solvent plays a crucial role in stabilizing intermediates and transition states. An inappropriate solvent can hinder the reaction.[6]
-
Catalyst issues: The chosen catalyst may not be effective for the specific substrates or may be deactivated.
Q2: How does steric hindrance affect S(_N)1 and S(_N)2 reactions differently?
Steric hindrance has opposing effects on S(_N)1 and S(_N)2 reactions.
-
S(_N)2 reactions: These are highly sensitive to steric bulk at the electrophilic carbon. Bulky groups slow down or prevent the backside attack of the nucleophile.[1][2]
-
S(_N)1 reactions: Sterically hindered substrates often favor S(_N)1 reactions. The bulky alkyl groups help stabilize the intermediate carbocation, which can accelerate the reaction.[1]
Q3: What are common side reactions that compete with my desired alkylation?
Several side reactions can reduce the yield of your desired product.
-
Elimination (E2): This is a common competing reaction, especially when using a strong, bulky base or high temperatures.[3]
-
Over-alkylation: Primary amides or amines can undergo multiple alkylations, leading to di- or tri-alkylated products.[7]
-
O-alkylation vs. N-alkylation: In substrates with multiple nucleophilic sites, such as amides, alkylation can occur at the oxygen instead of the nitrogen.[7]
-
Carbocation rearrangement: In S(_N)1 reactions, the intermediate carbocation can rearrange to a more stable form, leading to a mixture of products.[3]
Troubleshooting Guides
Issue 1: Low Conversion Due to Steric Hindrance
If you suspect steric hindrance is the primary cause of low conversion, consider the following strategies.
Troubleshooting Workflow for Steric Hindrance
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
preventing elimination side reactions with bulky bases like potassium tert-butoxide
Welcome to the technical support center for chemists and researchers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize elimination side reactions when using bulky bases like potassium tert-butoxide, ensuring the desired substitution product is obtained.
Frequently Asked Questions (FAQs)
Q1: What is potassium tert-butoxide and why is it considered a "bulky" base?
A1: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base with the chemical formula KOC(CH₃)₃.[1] Its bulkiness arises from the three methyl groups attached to the central carbon of the tert-butoxide anion. This steric hindrance makes it difficult for the base to act as a nucleophile and attack a sterically hindered carbon atom, which is a requirement for SN2 substitution reactions.[2][3]
Q2: Why do bulky bases like potassium tert-butoxide favor elimination (E2) over substitution (SN2) reactions?
A2: The steric bulk of potassium tert-butoxide makes it difficult for the base to access the electrophilic carbon atom for a backside attack required in an SN2 reaction.[2][3] Instead, it is easier for the bulky base to abstract a proton from a less sterically hindered β-carbon, leading to an E2 elimination reaction.[4] This preference results in the formation of an alkene.
Q3: What is the "Hofmann product," and why is it often the major product when using potassium tert-butoxide?
A3: The Hofmann product is the less substituted alkene formed in an elimination reaction.[4] Bulky bases like potassium tert-butoxide preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the Hofmann product.[1][4] This is in contrast to smaller, less hindered bases which typically favor the more thermodynamically stable, more substituted Zaitsev product.[1]
Q4: Can I completely avoid elimination reactions when using potassium tert-butoxide?
A4: While completely avoiding elimination can be challenging, especially with secondary and tertiary substrates, reaction conditions can be optimized to significantly favor substitution. For primary alkyl halides, SN2 reactions can be favored, but with bulky bases, E2 is often a competitive pathway.[5] With secondary and tertiary halides, elimination is generally the predominant pathway with strong, bulky bases.[5]
Q5: What are the key factors that influence the competition between SN2 and E2 reactions when using a bulky base?
A5: The main factors are:
-
Substrate Structure: Primary alkyl halides are more susceptible to SN2 reactions than secondary or tertiary halides due to less steric hindrance at the reaction center.[5]
-
Steric Hindrance of the Base: Bulkier bases will favor elimination.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[6]
-
Solvent: Polar aprotic solvents can enhance the basicity of potassium tert-butoxide.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired substitution product; primary product is an alkene. | The bulky base is promoting the E2 elimination pathway. This is the expected outcome for secondary and tertiary substrates with potassium tert-butoxide. For primary substrates, conditions may be favoring elimination. | - For primary substrates: Consider using a less sterically hindered base (e.g., sodium ethoxide) if you desire the SN2 product. If a bulky base must be used, try running the reaction at a lower temperature.[8] - For secondary/tertiary substrates: If substitution is the goal, a bulky base like potassium tert-butoxide is generally not the ideal choice. Consider alternative synthetic routes or different reagents. |
| A mixture of substitution and elimination products is obtained. | The substrate (likely a primary or secondary alkyl halide) is undergoing both SN2 and E2 reactions. | - To favor elimination: Increase the reaction temperature.[6] - To favor substitution (primarily for primary halides): Use a less hindered base and lower the reaction temperature. Ensure the base is fully dissolved to avoid localized high concentrations. |
| The reaction is sluggish or does not go to completion. | The reaction temperature may be too low, or the base may not be active. | - Gradually increase the reaction temperature while monitoring for product formation and side reactions.[6] - Ensure the potassium tert-butoxide is fresh and has been stored under anhydrous conditions. Old or improperly stored base can be less reactive. |
| Formation of the more substituted (Zaitsev) alkene instead of the expected less substituted (Hofmann) alkene. | While bulky bases favor the Hofmann product, the Zaitsev product can sometimes be formed, especially at higher temperatures where thermodynamic control becomes more significant. | - Lower the reaction temperature to favor the kinetically controlled Hofmann product.[4] - Ensure a sufficiently bulky base is being used. |
Experimental Protocols
Protocol 1: Elimination Reaction of a Tertiary Alkyl Halide with Potassium tert-Butoxide (Hofmann Elimination)
This protocol describes the dehydrobromination of 2-bromo-2-methylbutane (B1582447), a tertiary alkyl halide, using potassium tert-butoxide to yield the Hofmann product (2-methyl-1-butene) as the major product.[1]
Materials:
-
2-bromo-2-methylbutane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous tert-butanol (50 mL, 50 mmol).[1]
-
Addition of Substrate: While stirring under a nitrogen atmosphere, add 2-bromo-2-methylbutane (5.0 g, 33 mmol) to the potassium tert-butoxide solution at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2 hours.[1]
-
Workup:
-
Purification and Analysis:
-
Remove the pentane by simple distillation.
-
The alkene products can be collected and their ratio determined by gas chromatography (GC) or ¹H NMR spectroscopy.[1]
-
Protocol 2: Reaction of a Primary Alkyl Halide with Potassium tert-Butoxide
This protocol outlines the reaction of 1-bromopentane (B41390), a primary alkyl halide, with potassium tert-butoxide, where both E2 and SN2 pathways are possible.
Materials:
-
1-bromopentane
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous DMSO.
-
Addition of Substrate: Add 1-bromopentane (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to separate the elimination (1-pentene) and substitution (1-tert-butoxypentane) products.
-
Characterize the products by NMR and determine the product ratio. With a bulky base like potassium tert-butoxide, a significant amount of the E2 product (1-pentene) is expected.[9]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. Elimination Reactions - Problem 1 [quimicaorganica.org]
Technical Support Center: Synthesis of Axially Substituted tert-Butylcyclohexane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges of obtaining axially substituted tert-butylcyclohexane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to synthesize axially substituted this compound derivatives?
The primary challenge lies in the immense steric bulk of the tert-butyl group. In a cyclohexane (B81311) ring, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The tert-butyl group has an exceptionally high "A-value" (a measure of steric strain), meaning it strongly prefers the equatorial position to avoid severe steric clashes, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring.[1][2][3] This preference "locks" the conformation of the ring, making the formation of a thermodynamically stable product with an axial tert-butyl group nearly impossible.[4] Consequently, any other substituent on the ring is also heavily influenced to occupy the position that keeps the tert-butyl group equatorial.
Q2: What is the energetic difference between an equatorial and axial tert-butyl group?
The conformation with the tert-butyl group in the equatorial position is significantly more stable, by about 21 kJ/mol (or ~5 kcal/mol), than the axial conformation.[1][3] This large energy difference means that at equilibrium, the ratio of equatorial to axial conformers is approximately 10,000 to 1.[1] Synthesizing the axial isomer requires strategies that bypass this thermodynamic penalty.
Q3: What is the difference between kinetic and thermodynamic control in this context?
-
Thermodynamic Control: This pathway forms the most stable product.[5] In this system, the thermodynamic product will always have the tert-butyl group and the target substituent in the most stable (usually equatorial) positions. These reactions are typically run at higher temperatures or for longer durations to allow the reaction to reach equilibrium.[5][6]
-
Kinetic Control: This pathway forms the product that is generated fastest, i.e., the one with the lowest activation energy.[7] Forcing a substituent into the axial position often relies on kinetic control, where the transition state leading to the less stable axial product is energetically favored. These reactions are typically run at low temperatures for short durations to "trap" the kinetic product before it can equilibrate to the more stable thermodynamic isomer.[5][6]
Caption: Energy diagram comparing kinetic vs. thermodynamic pathways.
Troubleshooting Guide
Problem 1: My reduction of 4-tert-butylcyclohexanone (B146137) yields almost exclusively the equatorial alcohol (trans isomer). How can I increase the yield of the axial alcohol (cis isomer)?
-
Cause: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) typically favor attack from the less hindered equatorial face, leading to the axial alcohol. However, under conditions that allow for equilibration (higher temperatures), the more stable equatorial alcohol will predominate.
-
Solution 1 - Kinetic Control: Use a sterically bulky reducing agent. These reagents are forced to attack the ketone from the less-hindered axial face, pushing the resulting hydroxyl group into the equatorial position. Conversely, smaller reducing agents can preferentially attack from the equatorial face to yield the axial alcohol. For achieving high cis (axial) yields, specific catalysts are more effective.
-
Solution 2 - Catalyst Selection: Certain catalytic systems show high selectivity for the cis (axial) isomer. A well-documented method involves reduction using 2-propanol as a hydrogen source with an iridium tetrachloride catalyst, which can yield >95% of the cis-alcohol.[8] Hydrogenation with specific rhodium-based catalysts also provides a high percentage of the cis isomer.[9][10][11]
Problem 2: My reaction produced a mixture of axial and equatorial isomers. How can I separate them?
-
Cause: Many synthetic routes produce isomeric mixtures. Due to their different physical properties, chromatographic or crystallization techniques can be employed for separation.
-
Solution 1 - Column Chromatography: The two isomers have different polarities and will separate on a silica (B1680970) gel column. The trans (equatorial-OH) isomer is generally less polar than the cis (axial-OH) isomer and will elute first.
-
Solution 2 - Recrystallization: The cis-4-tert-butylcyclohexanol can be purified effectively through recrystallization. A common method is to dissolve the crude mixture in hot ethanol (B145695), add water, and allow the solution to cool slowly, which yields the pure cis isomer as fluffy white needles.[8]
Problem 3: I am attempting an E2 elimination on a trans-substituted this compound (leaving group is equatorial), and the reaction is extremely slow.
-
Cause: The E2 elimination mechanism requires a specific anti-periplanar geometry where the leaving group and a beta-hydrogen are 180° apart in an axial-axial arrangement. In a conformationally locked trans-substituted ring, the leaving group is equatorial, and no hydrogens are anti-periplanar to it.[1]
-
Solution: This is a fundamental challenge. The reaction rate for eliminating an equatorial leaving group is hundreds of times slower than for an axial one.[1] If possible, redesign the synthesis to start from the cis-isomer where the leaving group is axial. If that is not an option, you may need to switch to a reaction that can proceed via an E1 mechanism (which does not have the same strict geometric requirement) by using a non-nucleophilic base and a polar protic solvent, though this may lead to competing substitution reactions (SN1).
Quantitative Data Summary
The tables below summarize the product distribution from various methods for synthesizing 4-tert-butylcyclohexanol.
Table 1: Catalytic Hydrogenation of 4-tert-Butylphenol
| Catalyst System | Solvent | Temperature | Pressure | cis:trans Ratio | Yield | Reference |
| Rhodium on Al₂O₃ + HBF₄ | Cyclohexane | 98°C | 16x10⁵ Pa | 81.9 : 15.9 | 98% | [10][11] |
| Ruthenium Catalyst | THF | 180°C | 2.6x10⁷ Pa | >99.9% (total) | >99% | [12] |
Table 2: Reduction of 4-tert-Butylcyclohexanone
| Reagent/Catalyst | Solvent | cis (Axial) % | trans (Equatorial) % | Reference |
| Iridium tetrachloride / Trimethyl phosphite (B83602) | 2-Propanol | 95.8 - 96.2% | 3.8 - 4.2% | [8] |
| Rhodium on support + HBF₄ | Cyclohexane | 87.7% | 12.3% | [9] |
| Isobornyloxyaluminum dichloride | Not specified | 80 - 92% | 8 - 20% | [8] |
Key Experimental Protocols
Protocol 1: High-Selectivity Synthesis of cis-4-tert-Butylcyclohexanol
This protocol is adapted from Organic Syntheses and provides a high yield of the axial alcohol via catalytic reduction.[8]
Objective: To reduce 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol with high stereoselectivity.
Caption: Workflow for the synthesis of cis-4-tert-butylcyclohexanol.
Materials:
-
Iridium tetrachloride (4.0 g)
-
Concentrated hydrochloric acid (4.5 mL)
-
Trimethyl phosphite (52 g)
-
4-tert-butylcyclohexanone (30.8 g)
-
2-Propanol (635 mL)
-
Diethyl ether
-
Magnesium sulfate (B86663) or potassium carbonate (for drying)
Procedure:
-
Catalyst Preparation: In a fume hood, dissolve 4.0 g of iridium tetrachloride in 4.5 mL of concentrated HCl. Add 180 mL of water, followed by 52 g of trimethyl phosphite.
-
Reaction Setup: In a 2-L flask equipped with a reflux condenser, dissolve 30.8 g of 4-tert-butylcyclohexanone in 635 mL of 2-propanol.
-
Reaction: Add the catalyst solution to the ketone solution. Heat the mixture at reflux for 48 hours.
-
Workup: After cooling, remove the 2-propanol using a rotary evaporator.
-
Extraction: Dilute the remaining solution with 250 mL of water. Extract the aqueous solution four times with 150-mL portions of diethyl ether.
-
Drying: Wash the combined ether extracts twice with 100-mL portions of water. Dry the ether solution over anhydrous magnesium sulfate or potassium carbonate.
-
Isolation: Concentrate the dried ether solution on a rotary evaporator to yield the crude solid product.
-
Purification (Optional): Recrystallize the crude product from approximately 40% aqueous ethanol to obtain >99% pure cis-4-tert-butylcyclohexanol.[8]
Expected Outcome: 29–31 g (93–99%) of crude product containing 96% cis-isomer and 4% trans-isomer.[8]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. fiveable.me [fiveable.me]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. US5107038A - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]
- 12. 4-tert-Butylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Interpreting Complex NMR Spectra of tert-Butylcyclohexane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of tert-butylcyclohexane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of my this compound derivative show broad or poorly resolved peaks at room temperature?
A1: This is a common observation and is typically due to the molecule undergoing conformational exchange at a rate that is intermediate on the NMR timescale.[1] this compound derivatives can exist in an equilibrium between different chair and boat conformations.[2][3] At room temperature, the interconversion between these conformers is often fast enough to broaden the signals, but not so fast as to show a single, sharp, time-averaged signal.
Q2: I see more signals in the 1H or 13C NMR spectrum than I expect for my compound's structure. What is the likely cause?
A2: The presence of more signals than anticipated strongly suggests that you are observing a mixture of stable conformers in slow exchange on the NMR timescale.[1] Due to the large steric bulk of the tert-butyl group, it predominantly occupies the equatorial position, which can lock the cyclohexane (B81311) ring into a specific chair conformation. However, in some derivatives, particularly those with other bulky substituents, twist-boat or other non-chair conformations can be significantly populated.[2][3][4] At low temperatures, the interchange between these conformers slows down, allowing the NMR spectrometer to detect each conformer as a distinct species, thus giving rise to a separate set of signals for each.[4][5]
Q3: How can I use coupling constants (J-values) to determine the stereochemistry of my substituted this compound?
A3: The magnitude of the vicinal (3JHH) coupling constants is highly dependent on the dihedral angle between the coupled protons, which in turn is determined by their axial or equatorial positions. By analyzing these coupling constants, you can deduce the relative stereochemistry. For protons on a cyclohexane ring in a chair conformation, the following typical coupling constants are observed:
-
Axial-Axial (3Jax,ax): Large coupling, typically in the range of 8-13 Hz.
-
Axial-Equatorial (3Jax,eq): Small coupling, typically 2-4 Hz.
-
Equatorial-Equatorial (3Jeq,eq): Small coupling, typically 2-4 Hz.[2]
A large coupling constant for a ring proton is a strong indicator that it is in an axial position and coupled to another axial proton.
Q4: What is the characteristic chemical shift difference between axial and equatorial protons in a cyclohexane ring?
A4: Generally, in a conformationally rigid cyclohexane system, axial protons are more shielded and therefore resonate at a lower chemical shift (further upfield) compared to their geminal equatorial counterparts.[6] This difference is typically around 0.5 ppm.[6] However, the exact chemical shifts can be influenced by the presence of other substituents on the ring.
Troubleshooting Guide
Problem: My 1H NMR spectrum is complex and difficult to interpret due to overlapping signals.
-
Possible Cause: The complexity may arise from the presence of multiple conformers or simply from accidental signal overlap in the chosen solvent.[7]
-
Solution:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6 (B120219) instead of chloroform-d1) can alter the chemical shifts and may resolve the overlapping signals.[7]
-
Variable Temperature (VT) NMR: Perform a variable temperature NMR experiment. At low temperatures, the conformational exchange can be slowed, leading to sharp signals for each conformer. Conversely, at high temperatures, the exchange may become fast enough to observe a single set of sharp, averaged signals.[1]
-
Data Presentation: NMR Data for Cyclohexane Derivatives
The following tables summarize typical 1H and 13C NMR data for cyclohexane systems. These values are useful for predicting spectra and for assigning signals in experimentally obtained spectra.
Table 1: Typical 1H NMR Coupling Constants in a Chair Conformation
| Coupling Type | Dihedral Angle (approx.) | Typical 3JHH (Hz) |
| Axial-Axial | 180° | 8 - 13 |
| Axial-Equatorial | 60° | 2 - 4 |
| Equatorial-Equatorial | 60° | 2 - 4 |
Data sourced from general knowledge of NMR spectroscopy on cyclohexane systems.[2]
Table 2: Estimated 13C Chemical Shifts for tert-Butoxycyclohexane
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale |
| C1 | 70 - 75 | Carbon bonded to the electronegative oxygen (alpha-effect), causing a downfield shift. |
| C2, C6 | 30 - 35 | Beta-effect from the oxygen atom. |
| C3, C5 | 20 - 25 | Gamma-effect from the oxygen atom. |
| C4 | 40 - 45 | Little influence from the distant oxygen atom. |
| Quaternary C (t-Bu) | 30 - 35 | |
| Methyl C (t-Bu) | 25 - 30 |
Note: These are estimated values and can vary depending on the solvent and other substituents. The rapid chair-chair interconversion at room temperature results in a time-averaged spectrum.[8]
Experimental Protocols
Protocol: Variable Temperature (VT) NMR for Conformational Analysis
This protocol outlines the general steps for acquiring NMR spectra at different temperatures to study conformational dynamics.
1. Sample Preparation:
- Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent.[9][10] The solvent should have a low freezing point for low-temperature studies (e.g., deuterated toluene, methanol, or chloroform).
- Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Use a high-quality, clean NMR tube.
2. Setting up the VT NMR Experiment:
- Insert the sample into the spectrometer.
- Lock and shim the spectrometer at room temperature.
- Access the variable temperature control unit on the spectrometer software.
- Gradually decrease or increase the temperature in increments of 10-20 K.[1] Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.[1] For low-temperature experiments, a flow of cold nitrogen gas is typically used.[4]
3. Data Acquisition:
- Acquire a 1H NMR spectrum at each temperature point.
- Note the temperature at which spectral changes occur, such as the sharpening of broad peaks or the appearance of new signals. This is known as the coalescence temperature and can be used to calculate the energy barrier for conformational interconversion.
4. Data Analysis:
- Analyze the changes in chemical shifts, line widths, and the appearance of new signals as a function of temperature to understand the conformational dynamics.[1]
Mandatory Visualization
Caption: Conformational equilibrium in a substituted this compound.
References
- 1. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mriquestions.com [mriquestions.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. benchchem.com [benchchem.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 4-tert-butylcyclohexanone
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-tert-butylcyclohexanone (B146137). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-tert-butylcyclohexanone, which is commonly achieved through the oxidation of 4-tert-butylcyclohexanol (B146172).
Issue 1: Low Yield of 4-tert-butylcyclohexanone
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Oxidation: The oxidizing agent may not have been sufficient or the reaction time too short. | - Increase Oxidant Molar Ratio: Gradually increase the molar equivalent of the oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), or a system with N-Chlorosuccinimide (NCS) and dimethyl sulfoxide). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).- Extend Reaction Time: Prolong the reaction time and monitor for the disappearance of the starting material (4-tert-butylcyclohexanol).[1] |
| Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. | - Adjust Temperature: For oxidations using NCS and dimethyl sulfoxide (B87167), the reaction is typically started at a low temperature (-25 °C) and then allowed to warm.[1] Ensure proper temperature control is maintained throughout the scale-up process. |
| Product Loss During Workup: The product may be lost during extraction or purification steps. | - Optimize Extraction: Ensure the pH of the aqueous layer is appropriate for the workup. Use an adequate volume and number of extractions with a suitable organic solvent (e.g., diethyl ether).- Careful Purification: If using distillation, ensure the vacuum is stable and the temperature is controlled to prevent product decomposition. For recrystallization, select an appropriate solvent and cool the solution slowly to maximize crystal formation.[1] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting & Optimization |
| Unreacted Starting Material: The reaction did not go to completion. | - Monitor Reaction: Use TLC or GC to monitor the reaction until the starting material is consumed.- Purification: Recrystallization from petroleum ether at a low temperature (-20 °C) can effectively remove unreacted 4-tert-butylcyclohexanol.[1] |
| Side-products from Over-oxidation: Harsh oxidation conditions can lead to the formation of byproducts. | - Milder Oxidizing Agents: Consider using milder or more selective oxidizing agents.- Control Reaction Conditions: Strictly control the reaction temperature and the rate of addition of the oxidizing agent. |
| Solvent and Reagent Contamination: Impurities in solvents or reagents can be carried through to the final product. | - Use High-Purity Materials: Ensure all solvents and reagents are of high purity and are dry when necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 4-tert-butylcyclohexanone?
A1: The most common laboratory synthesis involves the oxidation of 4-tert-butylcyclohexanol.[1] Another route starts from 4-tert-butylphenol, which is first hydrogenated to 4-tert-butylcyclohexanol and then oxidized to the ketone.[2]
Q2: How can I monitor the progress of the oxidation reaction?
A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot. Gas chromatography (GC) can also be used for more quantitative analysis.[3]
Q3: What purification methods are recommended for 4-tert-butylcyclohexanone on a larger scale?
A3: For larger quantities, bulb-to-bulb distillation under reduced pressure is an effective method for purification.[1] Recrystallization from a suitable solvent like petroleum ether at low temperatures can also yield a high-purity product.[1]
Q4: Are there any safety precautions I should be aware of when scaling up the synthesis?
A4: Yes, when working with oxidizing agents, it is crucial to control the reaction temperature to prevent runaway reactions. Ensure proper ventilation and use appropriate personal protective equipment (PPE). When using flammable solvents like diethyl ether, work in a fume hood and avoid ignition sources.
Experimental Protocols
Protocol 1: Oxidation of 4-tert-butylcyclohexanol using N-Chlorosuccinimide (NCS)
This protocol is adapted from a literature procedure.[1]
Materials:
-
4-tert-butylcyclohexanol
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
1% aqueous Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a solution of NCS (1.5 equivalents) in toluene to 0 °C.
-
Add dimethyl sulfoxide (2.5 equivalents) and cool the mixture to -25 °C.
-
Add a solution of 4-tert-butylcyclohexanol (1 equivalent) in toluene dropwise over 5 minutes.
-
Stir the mixture at -25 °C for 2 hours.
-
Add a solution of triethylamine (1.5 equivalents) in toluene dropwise over 3 minutes.
-
Remove the cooling bath and after 5 minutes, add diethyl ether.
-
Wash the organic phase with 1% aqueous hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvents under reduced pressure.
-
Purify the residue by bulb-to-bulb distillation (120 °C at 25 mmHg) or recrystallization from petroleum ether at -20 °C.
Quantitative Data Summary from a Representative Experiment: [1]
| Reagent | Molar Amount (mol) | Mass/Volume |
| 4-tert-butylcyclohexanol | 0.04 | 6.24 g |
| N-Chlorosuccinimide (NCS) | 0.06 | 8.0 g |
| Dimethyl sulfoxide | 0.10 | 6.0 mL |
| Triethylamine | 0.06 | 6.0 g |
| Toluene | - | 240 mL |
| Diethyl ether | - | 400 mL |
| Product | ||
| 4-tert-butylcyclohexanone | - | 5.72 g (93% yield) |
Visualizations
Caption: Workflow for the oxidation of 4-tert-butylcyclohexanol.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Catalyst Deactivation in the Hydrogenation of tert-Butylphenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the hydrogenation of tert-butylphenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in the hydrogenation of tert-butylphenols?
A1: Catalyst deactivation in this process typically stems from three main mechanisms: chemical, thermal, and mechanical degradation.[1]
-
Chemical Deactivation:
-
Poisoning: Impurities in the feedstock or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, phosphorus, and chlorine compounds.[2] Even by-products of the reaction can sometimes act as poisons.
-
Fouling (Coking): Carbonaceous materials, or "coke," can deposit on the catalyst surface, blocking pores and active sites.[2] In the case of tert-butylphenols, the bulky tert-butyl group can potentially facilitate the formation of complex carbonaceous deposits.
-
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This reduces the active surface area of the catalyst, leading to a decrease in activity.
-
Mechanical Deactivation:
-
Attrition/Crushing: In slurry or fluidized bed reactors, the physical stress of stirring or fluidization can cause the catalyst particles to break apart, leading to a loss of active material and potential reactor plugging.[1]
-
Q2: How does the tert-butyl group influence catalyst deactivation?
A2: The bulky tert-butyl group can introduce steric hindrance, which may affect the reaction and deactivation in several ways:
-
It can influence the adsorption of the reactant on the catalyst surface, potentially leading to specific orientations that favor side reactions and coke formation.
-
The steric bulk might hinder the diffusion of reactants and products within the catalyst pores, which can also contribute to coking.
-
It may affect the stereoselectivity of the reaction, and different isomers could have varying tendencies to form coke precursors.
Q3: Which catalyst and support combination is most resistant to deactivation in tert-butylphenol hydrogenation?
A3: The choice of catalyst and support is crucial for stability. While there is no universally "best" combination, some general trends have been observed in related phenol (B47542) hydrogenation studies:
-
Catalyst: Palladium (Pd) and Platinum (Pt) are commonly used noble metal catalysts. Rhodium (Rh) has also shown high activity.[3] The choice of metal can influence both activity and resistance to poisoning.
-
Support: The support material plays a critical role in catalyst stability.
-
Silica (B1680970) (SiO₂): Often exhibits good stability and is less prone to side reactions compared to more acidic supports.[4]
-
Alumina (Al₂O₃): Can have higher surface area and good mechanical strength, but its acidity can sometimes promote coke formation.
-
Titania (TiO₂): Can exhibit strong metal-support interactions that may enhance stability, but it can also be susceptible to deactivation by carbonaceous species.[4]
-
Carbon (C): Activated carbon is a common support, but its stability can be an issue under certain reaction conditions.
-
A comparative study on different supports for cobalt-catalyzed Fischer-Tropsch synthesis showed that Al₂O₃ supported catalysts were more susceptible to deactivation by water, while TiO₂ and SiO₂ supported catalysts showed an initial increase in activity.[5] While this is a different reaction, it highlights the significant role of the support material in catalyst stability.
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the cause of deactivation:
-
For Coking/Fouling: The most common method is calcination, which involves burning off the carbonaceous deposits in a controlled stream of air or an inert gas containing a low concentration of oxygen.[6]
-
For Poisoning: Regeneration can be more challenging. If the poison is reversibly adsorbed, a change in reaction conditions (e.g., increased temperature) or washing with a suitable solvent might remove it. For strongly adsorbed poisons, a chemical treatment may be necessary.
-
For Sintering: Sintering is generally irreversible.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Feedstock and Solvent: Check for impurities like sulfur, nitrogen, or phosphorus compounds. Purify the starting materials if necessary. 2. Use Guard Beds: Install a guard bed before the main reactor to adsorb potential poisons. 3. Change Catalyst Type: Some catalysts are more resistant to specific poisons. For example, platinum-based catalysts may offer different resistance profiles compared to palladium. |
| High Reaction Temperature | 1. Monitor and Control Temperature: Ensure the reactor temperature is accurately controlled and does not exceed the recommended limits for the catalyst. 2. Optimize Temperature Profile: A lower reaction temperature might slow down deactivation, although it may also decrease the reaction rate. |
| Coke Formation | 1. Lower Reaction Temperature: High temperatures can accelerate coke formation. 2. Increase Hydrogen Partial Pressure: A higher hydrogen pressure can sometimes suppress coke-forming reactions. 3. Modify Catalyst Support: Using a less acidic support like silica can reduce coke formation. |
Issue 2: Gradual Decrease in Catalyst Activity Over Time
| Potential Cause | Troubleshooting Steps |
| Sintering | 1. Operate at Lower Temperatures: Sintering is highly temperature-dependent. 2. Choose a More Stable Catalyst: Catalysts with strong metal-support interactions can be more resistant to sintering. |
| Slow Fouling/Coking | 1. Periodic Regeneration: Implement a regeneration cycle to burn off accumulated coke. 2. Optimize Reaction Conditions: Adjust temperature, pressure, and flow rates to minimize coke formation. |
| Leaching of Active Metal | 1. Analyze Liquid Product for Metal Content: Use techniques like ICP-MS to check for leached metal. 2. Use a Different Support: A support with stronger metal-support interactions can help prevent leaching. |
Quantitative Data on Catalyst Deactivation
While specific kinetic data for the deactivation of catalysts in tert-butylphenol hydrogenation is scarce in the public domain, the following table presents data from a study on the dehydrogenation of methylcyclohexane (B89554) over platinum catalysts, which provides insights into coke formation and its characteristics.
| Catalyst | Time on Stream (hours) | Total Carbon Content (wt%) | H/C Ratio of Coke |
| 4 wt% Pt/γ-Al₂O₃ | 30 | 5.93 | 0.60 |
| 4 wt% Pt/MgAl₂O₄ | 124 | 6.81 | 0.86 |
| Data from a study on methylcyclohexane dehydrogenation, which can serve as a reference for coke characteristics on different supports.[7] |
Experimental Protocols
Protocol 1: Accelerated Catalyst Deactivation Study
This protocol outlines a method for rapidly assessing the stability of a catalyst for tert-butylphenol hydrogenation.
-
Catalyst Preparation and Activation:
-
Load a known amount of the catalyst (e.g., 1 wt% Pt/SiO₂) into a fixed-bed reactor.
-
Activate the catalyst in-situ by heating under a flow of hydrogen (e.g., 10% H₂ in N₂) at a specified temperature (e.g., 300°C) for a set duration (e.g., 2 hours).
-
-
Initial Activity Measurement:
-
Cool the reactor to the desired reaction temperature (e.g., 180°C).
-
Introduce a feed of tert-butylphenol dissolved in a suitable solvent (e.g., decalin) and hydrogen gas at a defined flow rate and pressure.
-
Analyze the product stream using gas chromatography (GC) to determine the initial conversion of tert-butylphenol.
-
-
Accelerated Deactivation:
-
Increase the reaction temperature to a higher value (e.g., 220°C) to accelerate deactivation processes like coking and sintering.
-
Maintain the flow of reactants for a set period (e.g., 24 hours).
-
-
Post-Deactivation Activity Measurement:
-
Reduce the temperature back to the initial reaction temperature (180°C).
-
Measure the conversion of tert-butylphenol again under the initial reaction conditions.
-
The difference in conversion before and after the high-temperature treatment provides a measure of the catalyst's stability.
-
-
Characterization of the Deactivated Catalyst:
-
After the experiment, carefully remove the catalyst from the reactor.
-
Analyze the coked catalyst using techniques such as Thermogravimetric Analysis (TGA) to quantify the amount of carbon deposition.[8]
-
Use Transmission Electron Microscopy (TEM) to observe any changes in the metal particle size, which would indicate sintering.
-
Protocol 2: Regeneration of a Coked Pt/C Catalyst
This protocol describes a general procedure for regenerating a platinum-on-carbon catalyst that has been deactivated by coke formation.
-
Solvent Washing:
-
After the hydrogenation reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst multiple times with a suitable solvent (e.g., toluene, then methanol) to remove any adsorbed organic species.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) to remove residual solvent.
-
-
Calcination (Coke Burn-off):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst in a controlled flow of a dilute oxygen mixture (e.g., 2-5% O₂ in N₂) to a temperature of 300-400°C. The temperature should be ramped slowly to avoid overheating, which can cause sintering.
-
Hold at the final temperature for several hours until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO₂.
-
-
Reduction:
-
After calcination, purge the furnace with an inert gas (e.g., nitrogen or argon).
-
Reduce the catalyst by switching to a hydrogen flow (e.g., 10% H₂ in N₂) at an elevated temperature (e.g., 250-300°C) for 2-4 hours to ensure the platinum is in its active metallic state.[9]
-
-
Passivation and Storage:
-
After reduction, cool the catalyst to room temperature under an inert gas flow.
-
The regenerated catalyst should be stored under an inert atmosphere to prevent re-oxidation.
-
Visualizations
Caption: Major pathways of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior Stability of Au/SiO2 Compared to Au/TiO2 Catalysts for the Selective Hydrogenation of Butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Computational and Experimental A-Values for Substituted Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
The "A-value" in organic chemistry is a critical parameter that quantifies the steric bulk of a substituent on a cyclohexane (B81311) ring. It represents the Gibbs free energy difference (ΔG) between a conformation where the substituent is in the axial position and the more stable conformation where it is in the equatorial position.[1][2] This value is fundamental in conformational analysis, helping to predict the three-dimensional structure, stability, and reactivity of molecules, which is particularly crucial in the rational design of pharmaceuticals.[3] Both experimental techniques and computational chemistry are employed to determine A-values, each with its own set of protocols and advantages.
Data Presentation: A-Values (kcal/mol)
The following table summarizes experimentally determined and computationally calculated A-values for common substituents on a cyclohexane ring. It is important to note that experimental values can vary slightly based on the technique and solvent used, while computational values depend on the level of theory and basis set.
| Substituent | Experimental A-value (kcal/mol) | Computational A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.74 - 1.8[1][2][4][5] | 1.77 (RM062X)[6], 1.96 (MP2/6-31G(d))[7] |
| -CH₂CH₃ (Ethyl) | 1.75 - 2.0[1][4][8] | 1.80 (MP2/6-31G(d))[7] |
| -CH(CH₃)₂ (Isopropyl) | 1.96 - 2.2[4][5][8] | 1.60 (MP2/6-31G(d))[7] |
| -C(CH₃)₃ (tert-Butyl) | >4.5 - 4.9[1][2][8] | 5.45 (MP2/6-31G(d))[7], 4.7 (Force Field)[9] |
| -F (Fluoro) | 0.24[8] | - |
| -Cl (Chloro) | 0.4 - 0.5[5][8] | - |
| -Br (Bromo) | 0.2 - 0.7[8] | - |
| -I (Iodo) | 0.4[8] | - |
| -OH (Hydroxyl) | 0.6 - 0.9[1][8] | - |
| -CN (Cyano) | 0.2[8] | - |
| -C₆H₅ (Phenyl) | 3.0[8] | - |
Methodologies and Protocols
Experimental Determination of A-Values
The primary experimental method for determining A-values is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.[4][10]
Protocol: Low-Temperature ¹³C NMR Spectroscopy
-
Sample Preparation: The monosubstituted cyclohexane is dissolved in a suitable solvent that will not freeze at the low temperatures required for the experiment (e.g., CS₂ or deuterated solvents like CD₂Cl₂).
-
Cooling: The sample is cooled to a low temperature (e.g., 157 K) within the NMR spectrometer.[4] At room temperature, the cyclohexane ring undergoes rapid chair-flipping, resulting in averaged NMR signals.[11] Cooling slows down this interconversion to the point where separate signals for the axial and equatorial conformers can be resolved.
-
Data Acquisition: ¹³C NMR spectra are acquired. The distinct chemical shifts for the carbons in the axial and equatorial conformers are observed.
-
Integration and Equilibrium Constant (K) Calculation: The relative populations of the two conformers are determined by integrating the areas of their corresponding signals in the spectrum. The equilibrium constant (K) is calculated as the ratio of the concentration of the equatorial conformer to the axial conformer (K = [equatorial]/[axial]).[10]
-
Free Energy (A-Value) Calculation: The A-value (ΔG°) is calculated from the equilibrium constant using the Gibbs free energy equation: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.[1][10]
An alternative historical method involved kinetic measurements, where reaction rates of conformationally locked isomers were used to infer the stability difference.[2]
Computational Determination of A-Values
Computational chemistry provides a powerful theoretical approach to calculate A-values, allowing for the analysis of various substituents without synthesizing the compounds.[12] Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used methods.[13]
Protocol: Quantum Mechanical Calculation
-
Structure Generation: 3D structures of both the axial and equatorial conformers of the monosubstituted cyclohexane are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer (axial and equatorial) is optimized to find its lowest energy structure. This is typically done using a selected level of theory and basis set, for example, B3LYP/6-31G* or M06-2X/6-311+G(2df,2p).[13]
-
Frequency Calculation: A frequency calculation is performed on each optimized structure. This step serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides the thermal corrections necessary to calculate the Gibbs free energy at a specific temperature (e.g., 298 K).[6]
-
-
Energy Calculation: A single-point energy calculation may be performed at a higher level of theory for greater accuracy.[13] The total Gibbs free energies for both the axial (G_axial) and equatorial (G_equatorial) conformers are obtained.
-
A-Value Calculation: The A-value is the difference between the Gibbs free energies of the two conformers: A-value = G_axial - G_equatorial .[6] The energies are typically converted from Hartrees to kcal/mol.[6]
Visualization of Methodologies
Caption: Workflow comparing the experimental and computational determination of cyclohexane A-values.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 4. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]
- 5. Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 7. researchgate.net [researchgate.net]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
The Bulky Guardians: A Comparative Guide to Tert-Butyl and Adamantyl Groups in Drug Design
In the intricate world of medicinal chemistry, the size and shape of a molecule are paramount. The strategic placement of bulky functional groups can profoundly influence a drug's interaction with its biological target, its metabolic stability, and its overall pharmacokinetic profile. Among the most utilized steric shields are the tert-butyl and adamantyl groups. This guide provides a detailed comparison of these two hydrocarbon moieties, offering researchers a quantitative and qualitative framework for their application in drug design.
At a Glance: Key Differences
While both groups are prized for their steric bulk, they present distinct structural and physicochemical properties. The tert-butyl group is a compact, spherical, and conformationally flexible substituent. In contrast, the 1-adamantyl group is a larger, rigid, cage-like structure, offering a more defined and extended three-dimensional footprint. This fundamental difference in their architecture underpins their varied applications in drug development.
Quantitative Comparison of Steric Bulk
To objectively compare the steric hindrance of these groups, several experimental and computational parameters are employed. The most common of these are A-values, Taft steric parameters (Es), and Charton steric parameters (ν).
| Steric Parameter | Tert-Butyl Group | 1-Adamantyl Group | Comparison Insights |
| A-Value (kcal/mol) | ~4.7 - 5.0[1] | Not readily available in literature | The A-value quantifies the energy penalty of a substituent being in the sterically hindered axial position on a cyclohexane (B81311) ring. The high A-value of the tert-butyl group demonstrates its significant steric demand, effectively "locking" the conformation of the ring. While an experimental A-value for the adamantyl group is not commonly cited, its larger size suggests it would be substantially greater. |
| Taft Steric Parameter (E_s) | -1.54[2] | Not readily available in literature[2] | The Taft E_s parameter is derived from the rates of ester hydrolysis and reflects the steric hindrance at a reaction center. The negative value for the tert-butyl group indicates significant steric impediment. A value for the adamantyl group is not available, but it is expected to be more negative, signifying greater steric hindrance. |
| Charton Steric Parameter (ν) | 1.24[2] | 1.33[2] | The Charton steric parameter is a calculated value based on the van der Waals radii of a substituent. The larger ν value for the 1-adamantyl group quantitatively confirms that it possesses a greater steric demand than the tert-butyl group[2]. |
| Cone Angle (θ, for PR₃ ligands) | 182° (for P(t-Bu)₃)[2] | 167° (for PAd₃)[2] | The cone angle measures the steric bulk of a ligand in a coordination complex. In the context of phosphine (B1218219) ligands, the tri-(tert-butyl)phosphine has a larger cone angle than the tri-(1-adamantyl)phosphine. This metric, while context-specific to coordination chemistry, provides another perspective on their spatial requirements. |
Impact on Drug Properties: A Head-to-Head Comparison
The choice between a tert-butyl and an adamantyl group can have significant consequences for a drug candidate's performance.
Metabolic Stability
Both groups can act as "metabolic shields," protecting nearby functional groups from enzymatic degradation.
-
Tert-butyl: The bulky nature of the tert-butyl group can sterically hinder access of metabolic enzymes like cytochrome P450s to adjacent labile sites, thereby increasing the drug's half-life[1].
-
Adamantyl: The rigid and extensive cage structure of the adamantyl group provides a robust shield against metabolic enzymes, often leading to a significant increase in a drug's plasma half-life and stability[2][3]. Its unique structure can impede the access of hydrolytic enzymes, further enhancing stability[3].
Receptor Binding and Selectivity
The distinct shapes of these groups can be exploited to fine-tune a drug's interaction with its target receptor.
-
Tert-butyl: The defined size of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype by preventing the drug molecule from fitting into the binding pocket of off-target receptors[1]. It can also lock a flexible molecule into a specific bioactive conformation.
-
Adamantyl: The rigid, three-dimensional shape of the adamantyl group can be used to control the orientation of a drug molecule within a receptor binding pocket, which can lead to improved potency and selectivity[2]. In some cases, replacing other groups with an adamantyl moiety has been shown to improve binding affinity at cannabinoid receptors, for example[4][5][6].
Physicochemical Properties
-
Lipophilicity: Both groups are highly lipophilic, which can enhance membrane permeability. The adamantyl group, being larger, generally imparts a greater increase in lipophilicity than a tert-butyl group.
-
Solubility: The increased lipophilicity from both groups can lead to decreased aqueous solubility, a factor that needs to be carefully balanced in drug design.
Case Study: Reactivity Differences
A study on the reactivity of 2-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-ylidene)-3-oxo-3-R-propanenitriles, where R was either a tert-butyl or a 1-adamantyl group, revealed a "reversed steric order of reactivity"[7]. In one reaction, the compound with the adamantyl group underwent condensation at the more sterically hindered carbonyl group, while the tert-butyl analogue reacted at a different site. This suggests that the effective steric hindrance in a dynamic reaction environment can be complex and not solely predicted by static steric parameters[7].
Experimental Protocols
The quantitative determination of steric parameters is crucial for the rational design of new chemical entities. Below are the standard methodologies for determining A-values and Taft steric parameters.
Determination of A-Values by Low-Temperature NMR Spectroscopy
Objective: To determine the conformational free energy difference (A-value) of a substituent on a cyclohexane ring.
Methodology:
-
Synthesis: Synthesize the monosubstituted cyclohexane derivative (e.g., 1-adamantylcyclohexane).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable deuterated solvent that will not freeze at the low temperatures required (e.g., deuterated chloroform (B151607) or deuterated dichloromethane).
-
NMR Analysis:
-
Acquire a proton NMR spectrum at room temperature. The signals for the axial and equatorial conformers will be averaged due to rapid ring flipping.
-
Cool the sample in the NMR probe until the ring flip becomes slow on the NMR timescale. This is typically below -60 °C.
-
At this low temperature, separate signals for the axial and equatorial conformers will be visible.
-
Integrate the signals corresponding to a specific proton in both conformers.
-
-
Calculation:
-
The equilibrium constant (K_eq) is the ratio of the integration of the equatorial conformer to the axial conformer.
-
The A-value (ΔG°) is calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Determination of Taft Steric Parameter (E_s)
Objective: To quantify the steric effect of a substituent based on its influence on the rate of an acid-catalyzed ester hydrolysis reaction.
Methodology:
-
Synthesis: Synthesize the acetate (B1210297) ester of the corresponding alcohol (e.g., 1-adamantyl acetate) and a reference ester (typically methyl acetate).
-
Kinetic Runs:
-
Prepare a solution of the ester in an acidic aqueous-organic solvent mixture.
-
Maintain the reaction at a constant temperature.
-
At various time points, withdraw aliquots and quench the reaction.
-
Determine the concentration of the remaining ester in each aliquot using a suitable analytical method (e.g., gas chromatography or HPLC).
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction, this will yield a straight line.
-
The rate constant (k) is the negative of the slope of this line.
-
-
Calculation:
-
The Taft steric parameter (E_s) is calculated using the equation: E_s = log(k/k_0), where k is the rate constant for the hydrolysis of the test ester and k_0 is the rate constant for the hydrolysis of the reference methyl ester under identical conditions.
-
Conclusion: Choosing the Right Bulky Group
The decision to incorporate a tert-butyl or an adamantyl group into a drug candidate is a nuanced one that depends on the specific goals of the drug design program.
-
The tert-butyl group is a reliable and well-understood tool for introducing significant steric bulk in a relatively compact form. It is particularly useful for metabolic shielding and for locking in specific molecular conformations.
-
The 1-adamantyl group offers a larger and more rigid steric profile. Its three-dimensional, cage-like structure can provide more extensive metabolic shielding and can be used to probe larger and more defined binding pockets. The increased lipophilicity it imparts can be an advantage for CNS-targeting drugs but may also present challenges with solubility.
Ultimately, the choice between these two "bulky guardians" requires a careful consideration of the structure-activity relationships of the target, the desired pharmacokinetic profile, and the synthetic accessibility of the final compound. This guide provides the foundational data and conceptual framework to aid researchers in making that critical decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Adamantyl Cannabinoids as CB1 Receptor Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3'-functionalized adamantyl cannabinoid receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel adamantyl cannabinoids as CB1 receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategist's Toolkit: A Comparative Guide to Bulky Groups for Stereochemical Control
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, the ability to control stereoselectivity is paramount. Bulky groups, through their sheer steric presence, serve as powerful tools for chemists to influence the trajectory of a reaction, favoring the formation of one stereoisomer over another. This guide provides a comparative analysis of common bulky groups employed to control stereoselectivity, supported by experimental data, detailed protocols, and mechanistic illustrations to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Silyl (B83357) Ethers: Tunable Steric Shields in Asymmetric Reactions
Silyl ethers are widely used as protecting groups for hydroxyl functionalities, but their utility extends far beyond simple masking. The steric bulk of the substituents on the silicon atom can profoundly influence the stereochemical outcome of reactions at or near the protected alcohol. The most common bulky silyl ethers include tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).
The choice of silyl group can dramatically impact the diastereoselectivity of reactions such as aldol (B89426) additions. For instance, in the aldol reaction of β-siloxy methyl ketones, the size of the silyl group plays a crucial role in determining the syn/anti ratio of the product.
Table 1: Comparison of Bulky Silyl Groups in a Diastereoselective Aldol Reaction
| Entry | Silyl Group | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TBS | THF | Low | Low Selectivity |
| 2 | Tris(trimethylsilyl)silyl | DMF | 94 | 94:6 |
| 3 | Tris(triethylsilyl)silyl | DMF | - | 96:4 |
Data compiled from a study on 1,5-stereoinduction in the aldol reaction of β-siloxy methyl ketones with pivalaldehyde.[1]
The trend observed in Table 1 clearly indicates that increasing the steric bulk of the silyl group, from TBS to the "super silyl" tris(triethylsilyl)silyl group, leads to a significant enhancement in the diastereoselectivity of the aldol reaction.[1] This is attributed to the larger groups favoring a more ordered transition state to minimize steric clashes.
Experimental Protocol: Diastereoselective Aldol Reaction with a Bulky Silyl Group
To a solution of the β-siloxy methyl ketone (1.0 equiv) in the specified solvent (e.g., DMF) at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 equiv). After stirring for 30 minutes, the aldehyde (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for the specified time, then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The diastereomeric ratio is determined by 1H NMR analysis of the crude product, which is then purified by silica (B1680970) gel chromatography.
Chiral Auxiliaries: Covalently Bound Stereodirectors
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. The inherent chirality and steric bulk of the auxiliary create a chiral environment that biases the approach of reagents to one face of the molecule. Evans' oxazolidinone auxiliaries are a cornerstone in this field, demonstrating remarkable efficacy in a variety of asymmetric transformations.
The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring is crucial for high diastereoselectivity in reactions like asymmetric alkylation and aldol additions.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Entry | Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio | Yield (%) |
| 1 | (R)-4-benzyl-2-oxazolidinone | N-propionyl imide | Allyl iodide | 98:2 | >90 |
| 2 | (S,S)-Pseudoephedrine | N-propionyl amide | Benzyl bromide | >99:1 | - |
| 3 | (1S)-(-)-2,10-Camphorsultam | N-acryloyl imide | - | - | - |
Data from a comparative guide on chiral auxiliaries.[2]
The high diastereoselectivity achieved with these auxiliaries is a direct consequence of the steric shielding of one face of the enolate by the bulky substituent on the auxiliary.
Signaling Pathway: Mechanism of Stereocontrol by Evans' Oxazolidinone Auxiliary
Caption: Mechanism of stereocontrol in Evans' asymmetric alkylation.
Experimental Protocol: Evans' Asymmetric Alkylation
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added LDA (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes, after which the alkylating agent (1.2 equiv) is added. The reaction is stirred at -78 °C for 1-4 hours and then quenched with saturated aqueous NH4Cl. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric excess is determined by 1H NMR or HPLC analysis of the crude product. The chiral auxiliary can be cleaved by methods such as hydrolysis with LiOH/H2O2 to yield the chiral carboxylic acid.
Bulky Phosphine (B1218219) Ligands: Steering Asymmetric Catalysis
In transition metal-catalyzed asymmetric reactions, such as hydrogenation, the steric and electronic properties of the phosphine ligands coordinated to the metal center are critical in determining the enantioselectivity. Bulky phosphine ligands create a chiral pocket around the metal's active site, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer.
The enantioselectivity of these reactions is highly dependent on the structure of the phosphine ligand, with bulkier and more rigid ligands often providing higher levels of stereocontrol.
Table 3: Comparison of Bulky Phosphine Ligands in Asymmetric Hydrogenation of a β-Keto Ester
| Entry | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Ru-Phenyl-sulfonated BINAP | Ethyl 2-methyl-3-oxobutanoate | 93-97 | Quantitative |
| 2 | Ru-CPF-PILs* | Ethyl 2-methyl-3-oxobutanoate | 93-97 | Quantitative |
CPF-PILs: Chiral phosphine-functionalized polyether ionic liquids. Data from a study on asymmetric hydrogenation of β-keto esters.[3]
The data indicates that carefully designed bulky phosphine ligands can achieve excellent enantioselectivities in asymmetric hydrogenation reactions.[3]
Experimental Workflow: Asymmetric Hydrogenation using a Chiral Phosphine Ligand
Caption: General workflow for asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
In a glovebox, a pressure vessel is charged with the chiral phosphine ligand (0.011 mmol) and a rhodium precursor (e.g., [Rh(COD)2]BF4, 0.01 mmol). The vessel is sealed, removed from the glovebox, and degassed. A solution of the substrate (1.0 mmol) in a degassed solvent (e.g., methanol) is added via syringe. The vessel is then pressurized with hydrogen gas to the desired pressure and stirred at room temperature for the specified time. After the reaction is complete, the pressure is released, and the solvent is removed in vacuo. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis. The product is purified by column chromatography.
Conclusion
The strategic use of bulky groups is a powerful and versatile approach for controlling stereoselectivity in a wide array of chemical transformations. From the tunable steric hindrance of silyl ethers to the covalently bound guidance of chiral auxiliaries and the intricate chiral environments created by bulky phosphine ligands, chemists have a diverse toolkit at their disposal. The selection of the appropriate bulky group is a critical decision that depends on the specific reaction, substrate, and desired stereochemical outcome. The data and protocols presented in this guide offer a foundation for making informed choices to achieve the desired levels of stereocontrol in the synthesis of complex molecules.
References
- 1. Super Silyl Stereo-Directing Groups for Complete 1,5-Syn and -Anti Stereoselectivities in the Aldol Reactions of β-Siloxy Methyl Ketones with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
Force Field Validation for Flexible Ring Conformational Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate prediction of the conformational landscape of flexible ring systems is paramount for understanding molecular recognition, designing novel therapeutics, and elucidating biological mechanisms. This guide provides an objective comparison of commonly used force fields for the conformational analysis of flexible rings, supported by experimental data and detailed protocols.
The conformational flexibility of cyclic molecules, such as macrocycles and cyclic peptides, plays a critical role in their biological activity. Molecular dynamics (MD) simulations have become an indispensable tool for exploring these conformational ensembles, but their accuracy is fundamentally dependent on the underlying force field. This guide compares the performance of several widely used force fields in reproducing experimentally determined conformations of flexible rings, with a focus on validation against Nuclear Magnetic Resonance (NMR) spectroscopic data.
Comparative Performance of Force Fields
The performance of a force field in reproducing the conformational ensemble of a flexible ring is typically assessed by comparing simulation results to experimental data, primarily from NMR spectroscopy. Key metrics include the Root Mean Square Deviation (RMSD) between the simulated and experimentally derived structures and the number of violations of Nuclear Overhauser Effect (NOE) distance restraints.
Recent studies have benchmarked a range of force fields, including the General Amber Force Field (GAFF and GAFF2), Optimized Potentials for Liquid Simulations (OPLS/AA and OPLS3e), Amber variants (ff99SB, ff14SB), CHARMM, and newer generation force fields like OpenFF and XFF.[1][2] The choice of force field can significantly impact the accuracy of conformational predictions.
Below is a summary of quantitative data from recent studies, highlighting the performance of various force fields in conformational analysis of cyclic peptides and macrocycles.
| Force Field | Molecule Type | Key Performance Metric | Value | Reference |
| OpenFF 2.0 | Macrocycles | Fraction of NOE violations > 0.05 Å | Low | [3][4] |
| XFF | Macrocycles | Fraction of NOE violations > 0.05 Å | Good performance | [1][2] |
| GAFF2 | Macrocycles | Fraction of NOE violations > 0.05 Å | Variable performance | [3][4] |
| OPLS/AA | Macrocycles | Fraction of NOE violations > 0.05 Å | Variable performance | [3][4] |
| RSFF2+TIP3P | Cyclic Peptides | Backbone RMSD to NMR structure | Low, good agreement | [1][5] |
| Amber14SB+TIP3P | Cyclic Peptides | Backbone RMSD to NMR structure | Variable performance | [5] |
| OPLS-AA/M+TIP4P | Cyclic Peptides | Backbone RMSD to NMR structure | Variable performance | [5] |
| Amber96 | Cyclic Peptides | RMSD to native structure | Good for some peptides | [6][7][8] |
| Amber14 | Cyclic Peptides | RMSD to native structure | Good for some peptides | [6][7][8] |
| CHARMM36m | Cyclic Peptides | RMSD to native structure | Can show different results | [6] |
Experimental and Computational Protocols
Accurate validation of force fields relies on rigorous experimental and computational methodologies.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the solution-state conformations of flexible rings.[9]
-
Sample Preparation : The cyclic molecule is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) to a concentration typically in the millimolar range.
-
NMR Data Acquisition : A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR : To identify all proton signals.
-
COSY (Correlation Spectroscopy) : To establish proton-proton scalar coupling networks within spin systems.
-
TOCSY (Total Correlation Spectroscopy) : To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To measure through-space proton-proton distances, providing crucial conformational restraints. NOE intensities are inversely proportional to the sixth power of the distance between protons (typically < 5 Å).[3]
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range correlations between protons and carbons.
-
-
Measurement of J-Coupling Constants : Three-bond J-coupling constants (³J) are measured from high-resolution 1D or 2D spectra. These values are related to dihedral angles via the Karplus equation and provide information about bond torsions.[10][11]
-
Structure Calculation : The collected NOE distance restraints and dihedral angle restraints from J-couplings are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.
Computational Protocol: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to generate a conformational ensemble of the flexible ring using a specific force field.
-
System Preparation :
-
An initial 3D structure of the molecule is generated.
-
The molecule is placed in a periodic box of a chosen solvent model (e.g., TIP3P, SPC/E for water).
-
The system is neutralized by adding counter-ions if necessary.
-
-
Energy Minimization : The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration : The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to ensure the system is stable.
-
Production MD : A long production simulation (typically nanoseconds to microseconds) is run in the NPT or NVT ensemble to sample the conformational space of the molecule.
-
Enhanced Sampling (Optional) : For complex flexible rings, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) or Simulated Tempering (ST) can be employed to overcome energy barriers and achieve better conformational sampling.[6][7][8]
-
Trajectory Analysis : The resulting trajectory is analyzed to:
-
Calculate the RMSD of the simulated conformations with respect to the experimentally determined average structure or ensemble.
-
Back-calculate NOE distances and J-coupling constants from the simulation trajectory and compare them with the experimental values.
-
Cluster the conformations to identify the most populated conformational states.
-
Workflow for Force Field Validation
The overall process of validating a force field for the conformational analysis of a flexible ring can be visualized as a systematic workflow.
Workflow for validating force fields for flexible ring conformational analysis.
This guide provides a framework for selecting and validating force fields for the conformational analysis of flexible rings. The choice of the most appropriate force field will depend on the specific molecular system and the desired level of accuracy. For critical applications in drug discovery and development, it is recommended to validate the chosen force field against available experimental data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran [mdpi.com]
A Comparative Study of Reducing Agents for 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The reduction of 4-tert-butylcyclohexanone (B146137) is a classic example in organic chemistry that demonstrates the stereoselectivity of different reducing agents. The rigid conformation of the cyclohexane (B81311) ring, due to the bulky tert-butyl group, allows for a clear investigation of the facial selectivity of hydride attack on the carbonyl group, leading to the formation of either the cis or trans diastereomer of 4-tert-butylcyclohexanol. This guide provides a comparative analysis of common reducing agents used for this transformation, supported by experimental data, detailed protocols, and visual aids to facilitate understanding.
Performance Comparison of Reducing Agents
The choice of reducing agent significantly influences the stereochemical outcome of the reduction of 4-tert-butylcyclohexanone. The table below summarizes the performance of several common reducing agents based on their observed diastereoselectivity.
| Reducing Agent | Abbreviation | Predominant Isomer | Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (B1222165) | NaBH₄ | trans | 2.4:1 to 88:12 |
| Lithium Aluminum Hydride | LiAlH₄ | trans | 9.5:1 |
| L-Selectride® | - | cis | 1:20 |
| Catalytic Transfer Hydrogenation (MgO) | CTH (MgO) | trans | 97-98% diastereoselectivity |
| Meerwein-Ponndorf-Verley (MgO-Al₂O₃) | MPV | cis | >12:1 (cis:trans) |
The stereoselectivity is primarily governed by the steric bulk of the reducing agent.[1][2] Smaller, less sterically hindered reagents like sodium borohydride and lithium aluminum hydride preferentially attack from the axial direction to avoid steric hindrance from the axial hydrogens at the C-3 and C-5 positions.[2][3] This axial attack leads to the formation of the thermodynamically more stable trans isomer, where the hydroxyl group is in the equatorial position.[4][5]
Conversely, bulky reducing agents such as L-Selectride (lithium tri-sec-butylborohydride) approach from the less hindered equatorial face, resulting in the formation of the cis isomer with the hydroxyl group in the axial position.[1][4] The Meerwein-Ponndorf-Verley (MPV) reduction, particularly with certain catalysts, can also favor the formation of the thermodynamically less stable cis-isomer.[6][7] Catalytic transfer hydrogenation over magnesium oxide, however, has been shown to produce the trans isomer with high diastereoselectivity.[8][9]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the reduction of 4-tert-butylcyclohexanone using sodium borohydride and L-Selectride.
Sodium Borohydride Reduction
This procedure is adapted from a typical undergraduate organic chemistry laboratory experiment.[1][10]
Materials:
-
4-tert-butylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
1.5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate
Procedure:
-
Dissolve 22.5 mmol of 4-tert-butylcyclohexanone in 5 mL of methanol in an Erlenmeyer flask.[10]
-
In a separate beaker, dissolve 6 mmol of sodium borohydride in 5 mL of a sodium methoxide (B1231860) solution in methanol.[10]
-
Carefully add the sodium borohydride solution to the ketone solution. The addition rate should be controlled to manage any frothing.[10]
-
Swirl the reaction mixture intermittently for five minutes.[10]
-
Pour the reaction mixture into a beaker containing 2.5 mL of 1.5 M HCl and 50 mL of ice water.[10]
-
Transfer the mixture to a separatory funnel and extract with 12.5 mL of diethyl ether.[10]
-
Wash the ether extract with 6.5 mL of water, followed by 6.5 mL of brine.[10]
-
Dry the ether layer over anhydrous sodium sulfate, decant the solution, and evaporate the solvent using a rotary evaporator to obtain the product.[10]
-
The ratio of cis and trans isomers can be determined using ¹H NMR spectroscopy.[11]
L-Selectride® Reduction
This protocol is based on a procedure designed to highlight the stereoselectivity of a bulky reducing agent.[1]
Materials:
-
4-tert-butylcyclohexanone
-
Dry tetrahydrofuran (B95107) (THF)
-
L-Selectride® (1.0 M solution in THF)
-
6 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry THF in a clean, dry vial.[1]
-
In a clean, dry 25-mL round-bottom flask equipped with a stir bar, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF via syringe.[1]
-
Transfer the ketone solution to the L-Selectride® solution and stir the reaction mixture for two hours.[1]
-
After two hours, add 1.5 mL of 80% ethanol and stir for an additional 5 minutes.[1]
-
Carefully add 1 mL of 6 M NaOH, followed by the dropwise addition of 1.2 mL of 30% H₂O₂.[1]
-
Transfer the mixture to a separatory funnel. Rinse the reaction flask with 3 mL of saturated aqueous Na₂CO₃ and add it to the separatory funnel.[1]
-
Separate the layers and extract the aqueous phase twice with 3 mL portions of diethyl ether.[1]
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to isolate the product.[1]
Visualizing the Process
Diagrams can aid in understanding the experimental workflow and the factors influencing stereoselectivity.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 4. odinity.com [odinity.com]
- 5. odinity.com [odinity.com]
- 6. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drnerz.com [drnerz.com]
- 11. scribd.com [scribd.com]
Tert-Butylcyclohexane: A Comparative Guide to a Classic Model System for Probing Non-Covalent Interactions
For researchers, scientists, and drug development professionals, understanding the subtle forces of non-covalent interactions is paramount in predicting molecular behavior and designing novel therapeutics. Tert-butylcyclohexane has long served as a cornerstone model system for dissecting these intricate forces, particularly steric hindrance. This guide provides an objective comparison of this compound with alternative model systems, supported by quantitative data and detailed experimental protocols.
The strategic placement of a bulky tert-butyl group on a cyclohexane (B81311) ring effectively "locks" its conformation, providing a rigid scaffold to meticulously study the impact of steric and other non-covalent interactions. This conformational restriction minimizes the complexities of ring flipping, allowing for a clearer interpretation of substituent effects.
Comparative Analysis of Model Systems
While this compound is a powerful tool, other model systems offer unique advantages for studying specific types of non-covalent interactions. The following table provides a quantitative comparison based on key conformational and energetic parameters.
| Model System | Key Feature | A-Value of Key Substituent (kcal/mol) | Torsional Strain | Conformational Flexibility | Primary Interactions Studied |
| This compound | Conformational locking | ~5.0 (tert-butyl) | Low | Low (locked chair) | Steric hindrance, 1,3-diaxial interactions |
| Methylcyclohexane | Simple alkyl substitution | 1.74 (methyl) | Low | High (rapid chair-chair interconversion) | Basic steric effects, gauche interactions |
| Adamantane | Rigid, diamondoid cage | N/A | Virtually zero | Very Low | van der Waals interactions, host-guest chemistry |
| Decalin (trans) | Fused ring system | N/A | Low | Very Low (conformationally locked) | Steric effects in polycyclic systems |
| Decalin (cis) | Fused ring system | N/A | Higher than trans | Moderate (ring flipping possible) | Conformational changes in fused rings |
Experimental Protocols for Studying Non-Covalent Interactions
Accurate determination of the energetic consequences of non-covalent interactions relies on precise experimental techniques. Below are detailed methodologies for key experiments frequently employed with these model systems.
Experimental Protocol 1: Determination of A-Values using Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the steric strain of a substituent by measuring the equilibrium constant between the axial and equatorial conformers of a substituted cyclohexane at a temperature where their interchange is slow on the NMR timescale.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of the substituted cyclohexane (e.g., methylcyclohexane) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a variable temperature unit.
-
Tune and match the probe for the nucleus to be observed (typically ¹H or ¹³C).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
-
Low-Temperature Measurement:
-
Cool the sample to a temperature where the chair-chair interconversion is slow enough to observe distinct signals for the axial and equatorial conformers (typically below -60 °C).
-
Allow the sample to equilibrate at the target temperature for several minutes.
-
Acquire the NMR spectrum (e.g., ¹H NMR).
-
-
Data Analysis:
-
Identify the signals corresponding to the axial and equatorial conformers.
-
Integrate the area under the respective signals to determine the relative populations of the two conformers.
-
Calculate the equilibrium constant, K = [equatorial conformer] / [axial conformer].
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin. This ΔG° is the A-value.
-
Experimental Protocol 2: Computational Analysis of Non-Covalent Interactions using Quantum Theory of Atoms in Molecules (QTAIM)
Objective: To characterize the nature and strength of non-covalent interactions by analyzing the topology of the electron density.
Methodology:
-
Molecular Structure Preparation:
-
Generate the 3D coordinates of the molecule of interest (e.g., axial-tert-butylcyclohexane) using a molecular modeling program.
-
-
Wavefunction Calculation:
-
Perform a high-level quantum mechanical calculation (e.g., using Density Functional Theory (DFT) with a suitable functional and basis set) to obtain the electron wavefunction. Software such as Gaussian or ORCA can be used.
-
Ensure the output is in a format compatible with QTAIM analysis software (e.g., a .wfx file).
-
-
QTAIM Analysis using AIMAll:
-
Launch the AIMAll software.
-
Load the calculated wavefunction file.
-
Perform a QTAIM analysis to locate critical points in the electron density.
-
(3, -1) critical points , also known as bond critical points (BCPs), indicate the presence of an interaction between two atoms.
-
-
Analyze the properties of the BCPs to characterize the interactions:
-
Electron density (ρ): Higher values indicate stronger interactions.
-
Laplacian of the electron density (∇²ρ): Positive values are characteristic of closed-shell interactions (e.g., van der Waals, steric repulsion), while negative values indicate shared-shell interactions (covalent bonds).
-
Total energy density (H): The sign of H can further distinguish between different types of non-covalent interactions.
-
-
Visualizing Methodologies and Relationships
To further clarify the experimental and logical workflows, the following diagrams are provided.
By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this compound and related model systems to gain deeper insights into the fundamental non-covalent interactions that govern molecular recognition and stability. This knowledge is crucial for the rational design of molecules with desired properties in the fields of chemistry, materials science, and drug discovery.
A Comparative Guide to Lewis Acids for Friedel-Crafts Alkylation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching alkyl groups to aromatic rings. The choice of Lewis acid catalyst is critical to the success of this reaction, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Boron Trifluoride (BF₃), and Zinc Chloride (ZnCl₂)—supported by experimental data and detailed protocols to aid in catalyst selection for your specific research and development needs.
Data Presentation: A Comparative Analysis of Lewis Acid Efficiency
The efficiency of a Lewis acid in Friedel-Crafts alkylation is often evaluated by the yield of the desired product under specific reaction conditions. Below is a summary of quantitative data from a comparative study on the alkylation of benzene (B151609) with benzyl (B1604629) chloride.
| Lewis Acid Catalyst | Molar Ratio (Catalyst:Benzyl Chloride) | Reaction Time (min) | Temperature (°C) | Benzyl Chloride Conversion (%) | Diphenylmethane Yield (%) | Reference |
| AlCl₃ | 0.094 | 30 | 85 | 100 | ~58 | [1] |
| FeCl₃ | 0.042 | 15 | 80 | 100 | 62 | [1] |
| BF₃ | - | - | - | - | - | |
| ZnCl₂ | - | - | - | - | - |
General Mechanism of Friedel-Crafts Alkylation
The Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution. The Lewis acid catalyst plays a crucial role in generating a carbocation or a polarized complex from the alkyl halide, which then acts as the electrophile.
Caption: General mechanism of Friedel-Crafts Alkylation.
Experimental Protocols: A Generalized Procedure for Comparing Lewis Acid Efficiency
This protocol provides a framework for comparing the catalytic efficiency of AlCl₃, FeCl₃, BF₃·OEt₂ (a common source of BF₃), and ZnCl₂ in the Friedel-Crafts alkylation of an aromatic substrate.
Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene)
-
Alkylating Agent (e.g., Benzyl Chloride, tert-Butyl Chloride)
-
Lewis Acid Catalysts (Anhydrous AlCl₃, Anhydrous FeCl₃, BF₃·OEt₂, Anhydrous ZnCl₂)
-
Anhydrous Solvent (e.g., Dichloromethane, Carbon Disulfide)
-
Ice Bath
-
Stirring Apparatus (Magnetic Stirrer and Stir Bar)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Drying tube (e.g., with CaCl₂)
-
Separatory Funnel
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Rotary Evaporator
-
Instrumentation for analysis (GC-MS, NMR)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, add the aromatic substrate and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the flask in an ice bath. To the stirred solution, carefully add the Lewis acid catalyst in small portions.
-
Addition of Alkylating Agent: Add the alkylating agent to the dropping funnel. Add the alkylating agent dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Product Isolation and Analysis:
-
Remove the solvent using a rotary evaporator.
-
Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product distribution.
-
Purify the product by distillation or column chromatography if necessary.
-
Characterize the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy and compare the yield.
-
To ensure a fair comparison, it is crucial to keep all other reaction parameters constant, including the molar ratios of reactants, solvent volume, reaction time, and temperature, for each Lewis acid being tested.
References
Unveiling the Twisted Geometry: Experimental Verification of the Twist-Boat Conformation in cis-1,4-di-tert-butylcyclohexane
For decades, the chair conformation has been the textbook example of cyclohexane (B81311) stability. However, the sterically demanding nature of cis-1,4-di-tert-butylcyclohexane challenges this paradigm, forcing the six-membered ring into a higher energy, non-chair arrangement. This guide delves into the experimental and computational evidence that definitively establishes the twist-boat conformation as the predominant structure for this molecule, offering a comparative analysis against the less stable chair form.
The severe steric hindrance between an axial tert-butyl group and the syn-axial hydrogens in the chair conformation of cis-1,4-di-tert-butylcyclohexane leads to a significant destabilization of this arrangement.[1][2][3] To alleviate this strain, the molecule adopts a twist-boat conformation where both bulky tert-butyl groups can reside in pseudo-equatorial positions.[1][4][5] This guide presents the key experimental data from low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and is supported by computational chemistry, which together provide a clear picture of the conformational landscape of this fascinating molecule.
Conformational Energy Landscape: A Quantitative Comparison
The energetic preference for the twist-boat conformation over the chair form in cis-1,4-di-tert-butylcyclohexane has been quantified through a combination of experimental NMR studies and computational modeling. Low-temperature 13C NMR spectroscopy has been instrumental in "freezing out" the individual conformers, allowing for the direct observation and quantification of both the twist-boat and chair populations.[6][7][8][9]
| Conformer | Experimental Method | Key Findings | Computational Method | Calculated Energy Difference (kcal/mol) | Reference |
| Twist-Boat (major) | Low-Temperature 13C NMR | Major conformer observed at -148.1 °C. | MM3, MM4, HF/6-311+G | Favored over the chair conformation. | [6] |
| Chair (minor) | Low-Temperature 13C NMR | Minor conformer observed at -148.1 °C. | MM3, MM4, HF/6-311+G | Higher in energy than the twist-boat. | [6] |
| Interconversion Barrier | Dynamic NMR Spectroscopy | ΔG‡ (Twist-Boat to Chair) = 6.83 kcal/mol | - | - | [6][7][8] |
| Interconversion Barrier | Dynamic NMR Spectroscopy | ΔG‡ (Chair to Twist-Boat) = 6.35 kcal/mol | - | - | [6][7][8] |
Experimental Protocol: Low-Temperature 13C NMR Spectroscopy
The definitive experimental verification of the twist-boat conformation of cis-1,4-di-tert-butylcyclohexane was achieved through low-temperature 13C NMR spectroscopy. This technique allows for the slowing of the rapid conformational interconversion (ring flipping) that occurs at room temperature, enabling the detection of individual conformers.
Methodology:
-
Sample Preparation: A dilute solution (e.g., 2%) of cis-1,4-di-tert-butylcyclohexane is prepared in a suitable low-freezing solvent, such as propane.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is utilized.
-
Data Acquisition: 13C NMR spectra are acquired at progressively lower temperatures, typically ranging from room temperature down to as low as -157.8 °C.
-
Spectral Analysis: At room temperature, the rapid interconversion between the twist-boat and chair conformations results in a time-averaged spectrum with a single set of peaks. As the temperature is lowered, the rate of interconversion decreases. Below the coalescence temperature, separate signals for the major (twist-boat) and minor (chair) conformers become resolved. The relative populations of the two conformers can be determined by integrating the respective NMR signals.
Conformational Interconversion Pathway
The following diagram illustrates the dynamic equilibrium between the chair and twist-boat conformations of cis-1,4-di-tert-butylcyclohexane. The pathway involves passing through a higher energy transition state.
Caption: Energy profile for the interconversion between chair and twist-boat conformations.
Experimental Workflow for Conformer Identification
The logical flow of the experimental and computational work leading to the verification of the twist-boat conformation is outlined below.
Caption: Workflow for the verification of the twist-boat conformation.
References
- 1. 1,4-ditertbutylhexane conformational analysis [sas.upenn.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Conformational Analysis [sas.upenn.edu]
- 5. Conformational Analysis of cis-1,4-ditertiarybutylcyclobutane [sas.upenn.edu]
- 6. sikhcom.net [sikhcom.net]
- 7. researchgate.net [researchgate.net]
- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. | Semantic Scholar [semanticscholar.org]
Navigating Stereochemistry: A Comparative Guide to the Reactivity of 4-tert-Butylcyclohexyl Halides
An in-depth analysis of the steric and stereoelectronic factors governing the SN1, SN2, E1, and E2 reaction pathways of cis- and trans-4-tert-butylcyclohexyl halides, supported by experimental data and detailed protocols.
The conformational rigidity imposed by the bulky tert-butyl group makes the cis- and trans- isomers of 4-tert-butylcyclohexyl halides exemplary substrates for dissecting the intricate interplay of steric hindrance and stereoelectronic requirements that dictate the outcomes of nucleophilic substitution and elimination reactions. This guide provides a comprehensive comparison of the reactivity of these isomers in SN1, SN2, E1, and E2 reactions, leveraging key experimental data to illuminate the underlying mechanistic principles.
Executive Summary of Comparative Reactivity
The orientation of the leaving group, dictated by the cis or trans configuration, is the primary determinant of the reaction pathway and rate. In its most stable chair conformation, the cis isomer places the bulky tert-butyl group in the equatorial position, forcing the halogen into an axial orientation. Conversely, the trans isomer maintains both the tert-butyl group and the halogen in equatorial positions. This fundamental conformational difference has profound implications for the accessibility of the reaction center and the geometric requirements of the different reaction mechanisms.
| Reaction Type | cis-Isomer (Axial Leaving Group) | trans-Isomer (Equatorial Leaving Group) |
| SN1/E1 | Generally faster due to relief of steric strain in the transition state. | Generally slower. |
| SN2 | Significantly faster due to reduced steric hindrance for backside attack. | Extremely slow or non-reactive due to severe steric hindrance. |
| E2 | Dramatically faster as it readily satisfies the anti-periplanar requirement. | Extremely slow as it cannot achieve the required trans-diaxial geometry without significant distortion. |
SN1/E1 Reactions: A Competition Influenced by Steric Strain and Solvent
In weakly nucleophilic, ionizing solvents such as acetic acid and ethanol (B145695), 4-tert-butylcyclohexyl derivatives undergo a mixture of unimolecular substitution (SN1) and elimination (E1) reactions. The cis isomer, with its axial leaving group, generally reacts faster than the trans isomer. This is attributed to the relief of 1,3-diaxial interactions in the transition state leading to the carbocation intermediate, which lowers the activation energy.
Table 1: First-Order Rate Constants and Product Distribution for Solvolysis of 4-tert-Butylcyclohexyl Tosylates
| Isomer | Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | % Olefin (E1) | % Substitution (SN1) |
| cis-4-tert-Butylcyclohexyl Tosylate | Acetic Acid | 25 | 6.8 x 10⁻⁵ | 75.5 | 24.5 |
| trans-4-tert-Butylcyclohexyl Tosylate | Acetic Acid | 25 | 2.1 x 10⁻⁵ | 60.0 | 40.0 |
| cis-4-tert-Butylcyclohexyl Tosylate | Ethanol | 25 | 1.2 x 10⁻⁵ | 80.0 | 20.0 |
| trans-4-tert-Butylcyclohexyl Tosylate | Ethanol | 25 | 0.4 x 10⁻⁵ | 65.0 | 35.0 |
Data compiled from foundational studies by S. Winstein, N. J. Holness, E. L. Eliel, and R. G. Haber.
The product distribution also reflects the stereochemistry of the starting material. The cis isomer consistently yields a higher percentage of the elimination product, 4-tert-butylcyclohexene, compared to the trans isomer.
SN2 and E2 Reactions: The Decisive Role of Stereoelectronic Effects
When treated with a strong, non-bulky base and nucleophile such as sodium ethoxide in ethanol, the competition between bimolecular substitution (SN2) and elimination (E2) pathways comes to the forefront. Here, the stereoelectronic requirements of the E2 reaction—specifically the need for an anti-periplanar (trans-diaxial) arrangement of a β-hydrogen and the leaving group—lead to a dramatic difference in reactivity between the two isomers.
The cis isomer, with its axial leaving group, has two axial β-hydrogens perfectly positioned for a facile E2 elimination. Consequently, it reacts much more rapidly and predominantly via the E2 pathway. The trans isomer, with its equatorial leaving group, cannot achieve the necessary trans-diaxial geometry in its stable chair conformation. For an E2 reaction to occur, the cyclohexane (B81311) ring would have to contort into a high-energy twist-boat conformation or flip to a chair conformation with the bulky tert-butyl group in the highly unfavorable axial position. As a result, the E2 reaction is exceedingly slow for the trans isomer.
Similarly, the SN2 reaction is significantly more favorable for the cis isomer. The backside attack of the nucleophile on the carbon bearing the axial leaving group is sterically accessible. In contrast, for the trans isomer, the equatorial leaving group is shielded by the cyclohexane ring, and the approach of the nucleophile from the required trajectory is severely hindered by axial hydrogens.
Table 2: Comparative Reactivity in Bimolecular Reactions
| Isomer | Reagent/Solvent | Predominant Mechanism | Relative Rate | Major Product(s) |
| cis-4-tert-Butylcyclohexyl Bromide | NaOEt/EtOH | E2 | Very Fast | 4-tert-Butylcyclohexene |
| trans-4-tert-Butylcyclohexyl Bromide | NaOEt/EtOH | Slow E2/SN2 | Very Slow | 4-tert-Butylcyclohexene, trans-4-tert-Butylcyclohexyl ethyl ether |
Qualitative assessment based on established principles of stereoelectronic control in cyclohexane systems.
Visualizing the Reaction Pathways
The following diagrams illustrate the key conformational considerations that govern the reactivity of the cis and trans isomers.
Caption: SN1/E1 pathway for the cis-isomer.
Caption: Concerted E2 mechanism for the cis-isomer.
Caption: Backside attack in the SN2 reaction of the cis-isomer.
Experimental Protocols
Kinetic Study of Solvolysis of 4-tert-Butylcyclohexyl Tosylates (SN1/E1)
Objective: To determine the first-order rate constants for the solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylates in a given solvent (e.g., acetic acid or ethanol).
Materials:
-
cis-4-tert-Butylcyclohexyl tosylate
-
trans-4-tert-Butylcyclohexyl tosylate
-
Anhydrous acetic acid (or absolute ethanol)
-
Sodium acetate (B1210297) (or sodium ethoxide) as a buffer
-
Standardized solution of perchloric acid in acetic acid (or HCl in ethanol) for titration
-
Indicator (e.g., bromophenol blue)
-
Constant temperature bath
-
Volumetric flasks, pipettes, burette
Procedure:
-
Prepare a solution of the tosylate isomer of known concentration (e.g., 0.01 M) in the chosen solvent containing a known concentration of the buffer (e.g., 0.02 M sodium acetate in acetic acid).
-
Place a series of sealed ampoules or stoppered flasks containing the reaction mixture in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
At recorded time intervals, remove a sample and quench the reaction by cooling it in an ice bath.
-
Titrate the liberated p-toluenesulfonic acid in each sample with the standardized perchloric acid solution using an appropriate indicator.
-
The rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the final titre and Vt is the titre at time t.
Product Analysis for Reactions with Sodium Ethoxide in Ethanol (SN2/E2)
Objective: To determine the ratio of elimination (4-tert-butylcyclohexene) to substitution (4-tert-butylcyclohexyl ethyl ether) products for the reaction of cis- and trans-4-tert-butylcyclohexyl bromides with sodium ethoxide in ethanol.
Materials:
-
cis-4-tert-Butylcyclohexyl bromide
-
trans-4-tert-Butylcyclohexyl bromide
-
Sodium ethoxide solution in absolute ethanol (e.g., 0.5 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) with a suitable column (e.g., a non-polar capillary column)
-
Internal standard (e.g., decane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a known amount of the bromide isomer in absolute ethanol.
-
Add a known amount of the internal standard.
-
Bring the solution to the desired reaction temperature (e.g., 55 °C) and add the sodium ethoxide solution.
-
Allow the reaction to proceed for a specified time.
-
Quench the reaction by pouring the mixture into a separatory funnel containing cold saturated ammonium chloride solution.
-
Extract the organic products with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Carefully concentrate the solution and analyze the product mixture by gas chromatography.
-
Identify the peaks corresponding to the starting material, elimination product, substitution product, and the internal standard by comparing their retention times with those of authentic samples.
-
Determine the relative amounts of the products by integrating the peak areas and correcting for the response factors of the detector.
Conclusion
The 4-tert-butylcyclohexyl halide system provides a classic and powerful illustration of the principles of stereoelectronic control in organic reactions. The fixed chair conformation, a consequence of the sterically demanding tert-butyl group, creates two distinct stereochemical environments for the leaving group in the cis and trans isomers. This leads to dramatic and predictable differences in their reactivity across the spectrum of substitution and elimination reactions. For researchers and professionals in drug development, a thorough understanding of these conformational effects is crucial for predicting reaction outcomes, designing synthetic routes, and understanding the interactions of molecules with biological targets. The experimental data and protocols presented herein offer a robust framework for further investigation and a deeper appreciation of the three-dimensional nature of chemical reactivity.
assessing the conformational locking effect of the tert-butyl group
An indispensable tool in the chemist's arsenal, the tert-butyl group exerts a powerful influence on molecular conformation, an effect commonly referred to as "conformational locking." Its significant steric bulk dictates the spatial arrangement of atoms within a molecule, a feature harnessed by researchers in drug design and organic synthesis to enforce specific, biologically active geometries. This guide provides a comprehensive comparison of the tert-butyl group's conformational locking effect with other substituents, supported by experimental data and detailed methodologies.
The A-Value: A Quantitative Measure of Steric Hindrance
The preference of a substituent for the equatorial position on a cyclohexane (B81311) ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations. A larger A-value signifies a greater preference for the equatorial position due to increased steric strain in the axial orientation. The tert-butyl group possesses one of the largest A-values, making it an exceptionally effective conformational lock.
| Substituent | A-value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.74[1] |
| -CH₂CH₃ (Ethyl) | 1.79[2] |
| -CH(CH₃)₂ (Isopropyl) | 2.15[2] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0[1] |
| -OH (Hydroxyl) | 0.87[2] |
| -F (Fluoro) | 0.26[3] |
| -Cl (Chloro) | 0.53[3] |
| -Br (Bromo) | 0.59[3] |
| -CN (Cyano) | 0.2[3] |
| -C₆H₅ (Phenyl) | 2.9[3] |
| -Si(CH₃)₃ (Trimethylsilyl) | 2.5[1][4] |
As the table illustrates, the tert-butyl group's A-value of approximately 5.0 kcal/mol is significantly higher than that of other common substituents. This substantial energy difference means that a cyclohexane ring substituted with a tert-butyl group will exist almost exclusively in the conformation where the tert-butyl group occupies an equatorial position.[2] This strong preference arises from severe 1,3-diaxial interactions between the bulky tert-butyl group and axial hydrogens on the same side of the ring when it is in an axial position.
Visualizing the Conformational Lock
The conformational equilibrium of a monosubstituted cyclohexane can be visualized as a dynamic process of ring flipping between two chair conformations. The presence of a tert-butyl group dramatically shifts this equilibrium.
Caption: General equilibrium between axial and equatorial conformers.
With a tert-butyl group, the equilibrium lies overwhelmingly towards the equatorial conformer due to its large steric bulk, effectively "locking" the conformation.
Caption: The tert-butyl group locks the cyclohexane in the equatorial conformation.
Experimental Protocols for Assessing Conformational Locking
The determination of A-values and the study of conformational equilibria heavily rely on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.
Dynamic NMR (DNMR) Spectroscopy for Determining Conformational Equilibrium
Objective: To determine the equilibrium constant and thus the Gibbs free energy difference (A-value) between two conformers.
Methodology:
-
Sample Preparation: Dissolve the substituted cyclohexane in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).
-
High-Temperature NMR: Record the ¹H or ¹³C NMR spectrum at a temperature where the ring flip is rapid on the NMR timescale. At this temperature, the signals for the axial and equatorial protons (or carbons) will be averaged into a single peak.
-
Low-Temperature NMR: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of ring flipping slows down.
-
Coalescence Temperature: Identify the temperature at which the single averaged peak broadens and begins to resolve into two separate signals. This is the coalescence temperature.
-
Slow-Exchange Spectrum: Continue to lower the temperature until the ring flip is slow enough on the NMR timescale that distinct signals for the axial and equatorial conformers are observed.[5][6]
-
Integration and Calculation: Integrate the areas of the signals corresponding to the axial and equatorial conformers in the slow-exchange spectrum. The ratio of these areas gives the equilibrium constant (K_eq).
-
Free Energy Calculation: Calculate the Gibbs free energy difference (ΔG° = -RT ln(K_eq)), which is the A-value.
Experimental Workflow for DNMR Analysis
Caption: Workflow for determining A-values using Dynamic NMR.
Applications in Drug Development
The conformational locking effect of the tert-butyl group is a powerful strategy in drug design. By rigidly holding a molecule in its bioactive conformation, it can enhance binding affinity to a biological target and improve pharmacological properties. For instance, incorporating a tert-butyl group can prevent the adoption of inactive conformations, thereby increasing the potency of a drug candidate.[7]
Conclusion
The tert-butyl group's profound steric presence makes it a preeminent tool for conformational control in organic chemistry. Its exceptionally high A-value, a direct consequence of its bulk, allows it to effectively "lock" the conformation of cyclic systems, a principle that is both fundamentally important and practically applied in the rational design of molecules with specific three-dimensional structures. The quantitative data and experimental protocols presented here provide a guide for researchers to understand and utilize this powerful effect in their own scientific endeavors.
References
Validating Calculated NMR Chemical Shifts for Tert-butylcyclohexane Conformers: A Comparison Guide
For researchers, scientists, and drug development professionals, accurate prediction of NMR chemical shifts is a critical tool in conformational analysis and structural elucidation. This guide provides a direct comparison of experimentally determined and computationally calculated ¹H and ¹³C NMR chemical shifts for the axial and equatorial conformers of tert-butylcyclohexane, a foundational molecule in stereochemistry.
The conformational equilibrium of substituted cyclohexanes is a cornerstone of organic chemistry, with the bulky tert-butyl group effectively "locking" the ring into a specific chair conformation. This property makes this compound an ideal model system for validating computational methods aimed at predicting NMR chemical shifts. By comparing calculated values with those obtained through low-temperature NMR experiments, where the individual conformers can be observed, we can assess the accuracy of different computational approaches.
Comparative Analysis of NMR Chemical Shifts
The following tables summarize the experimental and calculated ¹H and ¹³C NMR chemical shifts for the equatorial and the highly disfavored axial conformers of this compound. The experimental data is typically acquired at low temperatures to slow the rate of chair-flipping, allowing for the resolution of signals from each conformer. The calculated data presented here is based on the widely used Gauge-Including Atomic Orbital (GIAO) method.
Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound Conformers
| Proton | Equatorial Conformer (Experimental) | Equatorial Conformer (Calculated) | Axial Conformer (Experimental) | Axial Conformer (Calculated) |
| H-1 (axial) | 1.08 | 0.94 | - | - |
| H-2,6 (axial) | 0.90 | 0.91 | - | - |
| H-2,6 (equatorial) | 1.85 | 1.75 | - | - |
| H-3,5 (axial) | 1.09 | 1.19 | - | - |
| H-3,5 (equatorial) | 1.70 | 1.75 | - | - |
| H-4 (axial) | 1.13 | 1.08 | - | - |
| H-4 (equatorial) | - | - | - | - |
| t-Butyl | 0.93 | 0.83 | - | - |
Note: Experimental data for the axial conformer is often difficult to obtain due to its low population at equilibrium. Calculated values provide a valuable alternative for understanding its spectral properties.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Conformers
| Carbon | Equatorial Conformer (Experimental) | Equatorial Conformer (Calculated) | Axial Conformer (Experimental) | Axial Conformer (Calculated) |
| C-1 | 48.4 | 48.7 | - | - |
| C-2,6 | 28.1 | 28.5 | - | - |
| C-3,5 | 27.7 | 28.0 | - | - |
| C-4 | 27.7 | 27.9 | - | - |
| C(CH₃)₃ | 32.1 | 32.5 | - | - |
| C(CH₃)₃ | 27.7 | 27.8 | - | - |
Note: The experimental values for the equatorial conformer are well-established. As with ¹H NMR, experimental data for the axial conformer's ¹³C chemical shifts are scarce.
Experimental and Computational Protocols
A robust comparison requires a clear understanding of the methodologies used to obtain the data.
Experimental Protocol: Low-Temperature NMR Spectroscopy
The experimental chemical shifts for the individual conformers of this compound are determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable deuterated solvent that remains liquid at very low temperatures, such as dichlorofluoromethane (B1207983) (CDCl₂F) or a mixture of Freons. Tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition: The sample is cooled to a temperature where the ring inversion (chair-flip) is slow on the NMR timescale. For this compound, this is typically below -60 °C. At these temperatures, separate signals for the axial and equatorial conformers can be resolved. Both ¹H and ¹³C NMR spectra are acquired. Due to the very low population of the axial conformer, its signals are often too weak to be detected.
Computational Protocol: GIAO Method
The calculated NMR chemical shifts are obtained using quantum mechanical calculations, most commonly employing the Gauge-Including Atomic Orbital (GIAO) method.[1][2] This approach is effective in calculating the magnetic shielding tensors of nuclei in molecules.
-
Conformer Generation and Optimization: The 3D structures of both the axial and equatorial conformers of this compound are generated. The geometry of each conformer is then optimized to find its lowest energy state. This is typically done using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
NMR Chemical Shift Calculation: Using the optimized geometries, the NMR shielding tensors are calculated for each nucleus using the GIAO method. A higher level of theory, for instance, the B3LYP functional with a larger basis set like 6-311+G(d,p), is often employed for the NMR calculation to improve accuracy.
-
Chemical Shift Referencing: The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard, typically tetramethylsilane (TMS), using the formula: δ = σ(TMS) - σ(sample).
Logical Workflow for Validation
The process of validating calculated NMR chemical shifts against experimental data follows a clear logical progression.
Figure 1. Workflow for the validation of calculated NMR chemical shifts.
This validation process is crucial for establishing the reliability of computational methods. Accurate predictions of NMR chemical shifts can significantly aid in the structural assignment of complex molecules, including novel drug candidates, where obtaining unambiguous experimental data can be challenging. The strong correlation between the experimental and calculated data for the stable equatorial conformer of this compound provides confidence in using these computational methods for predicting the properties of less stable or transient species.
References
A Comparative Guide to the Directing Effects of Tert-Butyl and Trimethylsilyl Groups in Electrophilic Aromatic Substitution
In the landscape of organic synthesis, the precise control of regioselectivity in electrophilic aromatic substitution (EAS) is paramount for the efficient construction of complex molecules. The substituents already present on an aromatic ring dictate the position of an incoming electrophile, a phenomenon governed by a delicate interplay of electronic and steric effects. This guide provides a detailed, data-driven comparison of two sterically demanding, yet electronically distinct activating groups: the tert-butyl group and the trimethylsilyl (B98337) (TMS) group. Understanding their unique directing influences allows researchers, scientists, and drug development professionals to better predict and manipulate the outcomes of aromatic functionalization reactions.
Core Comparison: Electronic and Steric Influences
Both the tert-butyl and trimethylsilyl groups are classified as activating, ortho-, para-directors in electrophilic aromatic substitution, meaning they increase the rate of reaction compared to unsubstituted benzene (B151609) and direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. However, the underlying reasons for this behavior and the resulting product distributions differ significantly.
The Tert-Butyl Group: Dominated by Steric Hindrance
The tert-butyl group is a weakly activating group that donates electron density primarily through an inductive effect (+I).[1] The sp³-hybridized central carbon of the tert-butyl group is less electronegative than the sp²-hybridized carbons of the aromatic ring, leading to a net push of electron density into the ring.[1] This effect stabilizes the positively charged intermediate (the arenium ion) formed during ortho and para attack, accelerating the reaction at these positions.
The defining characteristic of the tert-butyl group, however, is its immense steric bulk. With three methyl groups branching from a quaternary carbon, it effectively shields the two adjacent ortho positions.[2] This steric hindrance dramatically disfavors the approach of an electrophile to the ortho sites, leading to a strong preference for substitution at the sterically accessible para position.[2][3]
The Trimethylsilyl (TMS) Group: A Tale of Hyperconjugation and Ipso Substitution
The trimethylsilyl group also acts as an ortho-, para-director, but its electronic effect is more complex and potent. While there is an inductive component, the dominant activating influence is σ-π hyperconjugation, also known as the β-silicon effect. The σ-orbital of the C-Si bond can overlap with the π-system of the aromatic ring, effectively donating electron density and strongly stabilizing the carbocation intermediate, particularly when the positive charge is at the ipso or para position.
A unique and competing reaction pathway for trimethylsilyl-substituted aromatics is ipso-substitution. Here, the electrophile attacks the carbon atom to which the TMS group is attached, leading to the replacement of the TMS group itself. This occurs because the C-Si bond is relatively weak and the formation of a cationic center beta to the silicon atom is highly stabilized, facilitating the cleavage of the silyl (B83357) group. When standard ring substitution does occur, the TMS group directs ortho and para, but the propensity for ipso attack is a critical consideration in reaction design.
Quantitative Data Presentation: Isomer Distribution in Nitration
The nitration of monosubstituted benzenes is a classic reaction for quantifying the directing effects of various groups. The table below summarizes the experimentally determined isomer distributions for the nitration of tert-butylbenzene (B1681246). Despite extensive research, specific quantitative data for the ortho/para/meta distribution for the nitration of trimethylsilylbenzene is less commonly reported, primarily due to the competing and often dominant ipso-substitution pathway.
| Substrate | Reaction Conditions | % Ortho | % Meta | % Para | Relative Rate (vs. Benzene=1) | Reference(s) |
| tert-Butylbenzene | HNO₃ / H₂SO₄ | 12 - 16 | 8 - 8.5 | 75 - 79.5 | ~16 | [1][3][4] |
| Trimethylsilylbenzene | HNO₃ / H₂SO₄ | Data not available (Major product is often from ipso-substitution) | Data not available | Data not available | ~1.5 (for p-nitro-TMS-benzene) | [5] |
Note: The relative rate for trimethylsilylbenzene is for the nitration of p-nitro-trimethylsilylbenzene and may not directly reflect the activation of trimethylsilylbenzene itself.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed.
Caption: Electronic effects of tert-butyl (inductive) and trimethylsilyl (hyperconjugative) groups.
Caption: Comparison of steric hindrance at the ortho position for tert-butyl and TMS groups.
Caption: Generalized experimental workflow for an electrophilic aromatic substitution reaction.
Experimental Protocols
Representative Protocol: Nitration of tert-Butylbenzene
This protocol is a representative example of an electrophilic aromatic substitution reaction.
Objective: To synthesize 1-tert-butyl-4-nitrobenzene (B34581) via the nitration of tert-butylbenzene and to determine the product isomer distribution.
Materials:
-
tert-Butylbenzene (e.g., 3.2 g, 24 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, cautiously and slowly add 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid with gentle swirling. Keep this mixture cold.
-
Reaction Setup: Place tert-butylbenzene (3.2 g) and 6.0 mL of concentrated sulfuric acid into a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[6]
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred tert-butylbenzene solution over a period of 10-15 minutes.[6] The temperature of the reaction mixture should be carefully maintained below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture over a beaker of crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a yellow oil.
-
Analysis: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) and/or ¹H NMR spectroscopy to determine the ratio of ortho, meta, and para isomers.
Conclusion
The directing effects of the tert-butyl and trimethylsilyl groups, while both ortho-, para-directing, offer distinct advantages and challenges for synthetic chemists.
-
The tert-butyl group is a predictable and reliable director for achieving high para-selectivity . Its dominant steric hindrance overrides its weak electronic activation, making it an excellent choice when the para isomer is the desired product.
-
The trimethylsilyl group is a more powerful electronic activator due to hyperconjugation. However, its utility as a directing group for ring substitution is complicated by its high propensity to undergo ipso-substitution , where the silyl group itself is replaced. This unique reactivity can be strategically exploited to install an electrophile at a specific position, but it limits its use as a simple blocking or directing group in many standard EAS reactions.
For researchers, the choice between these two groups is a strategic one: the tert-butyl group offers regiochemical control through steric bulk, while the trimethylsilyl group provides an avenue for ipso-functionalization, a powerful tool in synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rushim.ru [rushim.ru]
- 6. stmarys-ca.edu [stmarys-ca.edu]
comparative study of chiral auxiliaries derived from tert-butylcyclohexane
A Comparative Guide to Chiral Auxiliaries Derived from Cyclohexane (B81311) Scaffolds
In the field of asymmetric synthesis, the use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of chemical reactions. Among the various classes of auxiliaries, those built upon a cyclohexane framework have proven to be particularly effective due to their conformational rigidity and predictable influence on the stereoselectivity of a wide range of transformations. This guide provides a comparative analysis of prominent chiral auxiliaries derived from cyclohexane, with a focus on their performance in key asymmetric reactions, supported by experimental data.
Performance Comparison of Cyclohexyl-Based Chiral Auxiliaries
The effectiveness of a chiral auxiliary is measured by its ability to direct a chemical reaction to produce a high proportion of the desired stereoisomer, which is quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield. Below, we present a comparative summary of the performance of several common cyclohexyl-based chiral auxiliaries in two fundamental asymmetric transformations: the Diels-Alder reaction and the alkylation of enolates.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the formation of six-membered rings. The use of chiral auxiliaries enables the construction of these rings with a high degree of stereocontrol. The following table compares the performance of auxiliaries derived from (-)-menthol, (-)-8-phenylmenthol, and (1R, 2S)-trans-2-phenyl-1-cyclohexanol in the Lewis acid-catalyzed reaction of their acrylate (B77674) derivatives with cyclopentadiene (B3395910).
| Chiral Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-Menthol | TiCl₄ | -78 | 85 | 91 |
| (-)-8-Phenylmenthol | Et₂AlCl | -78 | 92 | >99 |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | TiCl₄ | -78 | 88 | 98 |
Asymmetric Enolate Alkylation
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries attached to the enolate precursor can effectively control the stereochemistry of the newly formed stereocenter. The table below presents a comparison of different cyclohexyl-based auxiliaries in the alkylation of their corresponding propionimide-derived enolates with benzyl (B1604629) bromide.
| Chiral Auxiliary | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-8-Phenylmenthol | LDA | -78 | 90 | 95 |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | LDA | -78 | 93 | 97 |
| (-)-Isopulegol Derivative | LDA | -78 | ~85 | >90 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the key asymmetric transformations discussed.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the chiral acrylate (1.0 equivalent) in anhydrous dichloromethane (B109758) at -78 °C, a Lewis acid (e.g., TiCl₄, 1.1 equivalents) is added dropwise. The mixture is stirred for 30 minutes, after which freshly cracked cyclopentadiene (3.0 equivalents) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy and/or HPLC analysis.
General Procedure for Diastereoselective Enolate Alkylation
A solution of the chiral auxiliary-derived ester (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA, 1.1 mmol, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. The electrophile (1.2 mmol, 1.2 equiv) is then
Safety Operating Guide
Proper Disposal of tert-Butylcyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the diligent management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butylcyclohexane, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information:
This compound is classified as a hazardous substance and a flammable liquid and vapor.[1][2][3] Vapors have the potential to cause drowsiness and dizziness, and ingestion may lead to lung damage.[1] Furthermore, this chemical is toxic to aquatic life, with long-lasting environmental effects.[1] It is imperative to prevent its release into the environment.
Quantitative Data
The following table summarizes key quantitative data for this compound, critical for understanding its physical and chemical properties for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₂₀ |
| CAS Number | 3178-22-1 |
| Physical State | Liquid |
| Appearance | Colorless |
| Flash Point | 40 °C / 104 °F |
| Boiling Point/Range | 171 °C / 339.8 °F @ 760 mmHg |
| EPA Hazardous Waste No. | D001 (Ignitability) |
| UN Number | UN1993 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or discarded in regular trash.[5][6]
Experimental Protocol for Waste Segregation and Disposal
-
Initial Waste Collection:
-
Designate a specific, properly labeled, and sealed container for this compound waste.
-
The container must be in good condition, free of leaks, and constructed of a compatible material (e.g., high-density polyethylene).[7]
-
The label must prominently display "Hazardous Waste" and the full chemical name: "this compound".[5]
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in close proximity to the point of waste generation to minimize transport.[7]
-
Ensure the storage area has secondary containment to prevent spills from entering drains.
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[2]
-
-
Disposal of Contaminated Materials:
-
Any materials significantly contaminated with this compound, such as personal protective equipment (PPE), absorbent pads, or glassware, must also be disposed of as hazardous waste in the same designated container.[7]
-
-
Empty Container Management:
-
For empty containers that previously held pure this compound, they must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from this process must be collected and treated as hazardous waste.[8][9]
-
After triple-rinsing, the container label should be defaced, and the container can then be disposed of in the regular trash.[8][9]
-
-
Arranging for Final Disposal:
-
Once the waste container is approaching full (do not exceed 90% capacity), or if it has been stored for the maximum allowable time according to institutional or local regulations, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[5]
-
Spill and Emergency Procedures
In the event of a spill, immediately remove all sources of ignition.[1] For minor spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, and place it into a suitable, labeled container for disposal as flammable waste.[1][10] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C10H20 | CID 18508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Tert-butylcyclohexane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with tert-butylcyclohexane. It offers procedural, step-by-step guidance for handling, storage, spill management, and disposal to ensure laboratory safety and operational efficiency.
Key Hazards and Physical Properties
This compound is a flammable liquid and vapor that requires careful handling to prevent exposure and ensure safety. The primary hazards include flammability and the potential for vapors to cause drowsiness and dizziness. It is also toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless |
| Odor | Odorless |
| Flash Point | 40 °C / 104 °F |
| Boiling Point | 171 °C / 339.8 °F @ 760 mmHg |
| Flammability Limits | Lower: 0.60% - 0.75%, Upper: 5.40% |
| Specific Gravity | 0.810 - 0.831 |
| Vapor Pressure | 4 hPa @ 32 °C; 4.95 mmHg @ 37.7 C |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact. For prolonged or repetitive contact, impervious gloves (e.g., butyl rubber) are recommended. |
| Respiratory Protection | Use in a well-ventilated area, such as under a fume hood. If ventilation is inadequate or for large spills, a gas mask or a self-contained breathing apparatus (SCBA) may be necessary. |
| Body Protection | A lab coat or protective clothing is required. For large-scale operations, consider tight-weave, non-static clothing and non-sparking safety footwear. |
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for preventing accidents and ensuring the integrity of the chemical.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of flammable vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and explosion-proof equipment.
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling.
-
Clothing: Contaminated work clothes should be laundered separately.
Storage Procedures:
-
Container: Store in the original, tightly closed container.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. Avoid storing in pits, basements, or areas where vapors may be trapped.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Security: The storage area should be clearly identified, well-illuminated, and accessible only to trained and authorized personnel.
Spill and Disposal Plans
Immediate and appropriate response to spills and proper disposal are crucial for environmental safety and regulatory compliance.
Spill Response Protocol:
Caption: Workflow for managing a this compound spill.
Disposal Plan:
-
Waste Characterization: this compound is considered a hazardous waste due to its ignitability (B1175610) (EPA hazardous waste number D001).
-
Regulations: All waste must be handled in accordance with local, state, and federal regulations.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant. Do not dispose of with household garbage or allow the product to reach the sewage system. Contact a licensed professional waste disposal service for proper disposal.
-
Container Disposal: Empty containers should be disposed of as unused product.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
